molecular formula C12H20ClNO3 B3025681 N-Methylmescaline hydrochloride CAS No. 6308-81-2

N-Methylmescaline hydrochloride

Katalognummer: B3025681
CAS-Nummer: 6308-81-2
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: QHBQZCHOXCFQGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl Mescaline (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQZCHOXCFQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504839
Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-81-2, 4838-96-4
Record name N-Methylmescaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESCALINE, N-METHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylmescaline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methylmescaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline, a naturally occurring phenethylamine (B48288) alkaloid found in peyote and other cacti, has a unique history and pharmacological profile that distinguishes it from its more famous analogue, mescaline. First identified and synthesized in 1937, its study has remained relatively niche. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of N-Methylmescaline hydrochloride. It includes detailed experimental protocols from foundational studies, quantitative data presented for easy comparison, and a visualization of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

N-Methylmescaline was first described in the scientific literature in 1937 by Ernst Späth and Johann Bruck.[1] Their seminal work involved both the isolation of the compound from the peyote cactus (Lophophora williamsii) and its complete chemical synthesis, thereby confirming its structure.[1] This discovery was part of a broader effort in the early 20th century to identify and characterize the various alkaloids present in peyote, following the isolation of mescaline itself.

While mescaline became the focus of extensive research due to its potent psychedelic effects, N-Methylmescaline has been characterized as having a significantly weaker pharmacological profile. Early studies and later assessments by researchers such as Alexander Shulgin indicated that N-Methylmescaline does not produce significant central or peripheral effects at doses comparable to those at which mescaline is active.[1]

Chemical and Physical Properties

N-Methylmescaline, or N-methyl-3,4,5-trimethoxyphenethylamine, is a secondary amine and a member of the phenethylamine class. Its hydrochloride salt is the common form used in research due to its stability and solubility.

PropertyValueSource
Chemical Formula (Base) C12H19NO3PubChem
Molar Mass (Base) 225.29 g/mol PubChem
Chemical Formula (HCl Salt) C12H20ClNO3MedChemExpress
Molar Mass (HCl Salt) 261.75 g/mol MedChemExpress
Melting Point (HCl Salt) Not available
Appearance (HCl Salt) Crystalline solidCayman Chemical
Solubility (HCl Salt) DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 3 mg/mLCayman Chemical

Experimental Protocols

Synthesis of this compound

Materials:

  • Mescaline hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (B129727)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and equipment

Procedure:

  • Reductive Amination: In a round-bottom flask, dissolve mescaline hydrochloride in methanol. Add an equimolar amount of a 37% aqueous solution of formaldehyde. Stir the mixture at room temperature for 1-2 hours to form the intermediate Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic and will bubble. Continue stirring for another 2-3 hours after the addition is complete, allowing the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the solution with hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basification and Extraction: Make the aqueous layer strongly basic with the addition of a sodium hydroxide (B78521) solution. Extract the free base of N-Methylmescaline with several portions of a non-polar solvent like dichloromethane (B109758) or diethyl ether.

  • Salt Formation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in isopropanol. The this compound will precipitate as a white solid.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/ether) can be performed for further purification.

Isolation from Lophophora williamsii (Peyote)

The original method for the isolation of N-Methylmescaline from peyote as described by Späth and Bruck is a classic alkaloid extraction procedure. The following is a generalized representation of such a protocol.

Materials:

  • Dried and powdered peyote cactus material

  • Methanol or ethanol

  • Hydrochloric acid (dilute)

  • Ammonia (B1221849) or sodium hydroxide solution

  • Dichloromethane or chloroform

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried and powdered peyote material in methanol or ethanol for an extended period (e.g., 24-48 hours). Filter the mixture and repeat the extraction process with fresh solvent to ensure complete extraction of the alkaloids.

  • Acidification and Concentration: Combine the alcoholic extracts and acidify with dilute hydrochloric acid. Concentrate the extract under reduced pressure using a rotary evaporator to remove the alcohol.

  • Liquid-Liquid Extraction (Acid-Base Extraction): The resulting aqueous solution contains the alkaloid hydrochlorides. Wash this acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar compounds.

  • Basification: Make the aqueous solution basic by the addition of ammonia or sodium hydroxide solution. This will convert the alkaloid salts to their free base forms.

  • Extraction of Free Bases: Extract the basic aqueous solution multiple times with a non-polar solvent such as dichloromethane or chloroform. The free base alkaloids will move into the organic layer.

  • Separation of Alkaloids: The combined organic extracts contain a mixture of peyote alkaloids. These can be separated using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.

  • Identification: The fraction corresponding to N-Methylmescaline can be identified by comparison with a synthetic standard using techniques like TLC, GC-MS, or NMR.

Pharmacology and Signaling Pathways

The pharmacological activity of N-Methylmescaline is primarily attributed to its interaction with serotonin (B10506) receptors. However, it displays a significantly lower affinity for these receptors compared to mescaline.

Quantitative Pharmacological Data:

ParameterN-MethylmescalineMescalineSource
Serotonin Receptor Affinity (A2) 5,250 nM2,240 nMWikipedia

This lower affinity likely contributes to its reported lack of psychoactive effects at typical dosages. Studies in rodents have shown that N-Methylmescaline does not substitute for mescaline in drug discrimination tests, further indicating a different pharmacological profile.[1]

Presumed Signaling Pathway

While specific downstream signaling studies on N-Methylmescaline are limited, its structural similarity to mescaline suggests that it likely interacts with the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The activation of 5-HT2A receptors is known to initiate a signaling cascade through the Gq/11 protein.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Methylmescaline N-Methylmescaline 5-HT2A_Receptor 5-HT2A Receptor N-Methylmescaline->5-HT2A_Receptor Binds to Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Presumed signaling pathway of N-Methylmescaline via the 5-HT2A receptor.

This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, ultimately resulting in a cellular response.

Conclusion

This compound, while historically and pharmacologically overshadowed by mescaline, remains a compound of interest for researchers studying the structure-activity relationships of phenethylamines. Its discovery and synthesis by Späth and Bruck were significant contributions to the field of natural product chemistry. The available data indicates a weak interaction with serotonin receptors, which correlates with its lack of significant psychoactive effects. Further research into its specific interactions with receptor subtypes and downstream signaling pathways could provide valuable insights into the nuanced pharmacology of serotonergic compounds. This guide serves as a foundational resource to support such future investigations.

References

An In-depth Technical Guide to the Chemical Properties of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is the hydrochloride salt of N-methylmescaline, a naturally occurring phenethylamine (B48288) and a structural analog of the classic psychedelic, mescaline.[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound. It includes a summary of its physicochemical characteristics, proposed methodologies for its synthesis and analysis, and an exploration of its pharmacological profile, metabolism, and toxicological considerations based on available data for related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Physicochemical Properties

This compound is a crystalline solid.[2] Its chemical identity and physical characteristics are summarized in the table below.

PropertyValueReference
Formal Name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[2]
Synonyms N-methyl TMPEA[2]
CAS Number 6308-81-2[2]
Molecular Formula C₁₂H₁₉NO₃ • HCl[2]
Formula Weight 261.7 g/mol [2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
Solubility DMF: 0.5 mg/mL, DMSO: 3 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 3 mg/mL[2]
Storage -20°C
Stability ≥ 5 years

Synthesis and Purification

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the N-methylation of primary amines is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the primary amine (mescaline) and formaldehyde (B43269), followed by reduction to the secondary amine (N-methylmescaline).

Reaction Scheme:

Materials:

Procedure:

  • Dissolution: Dissolve mescaline hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Add a stoichiometric equivalent of formaldehyde solution to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage the effervescence.

  • Quenching: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Slowly add deionized water to quench the excess reducing agent.

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and basify with 1 M sodium hydroxide to a pH of >12. Transfer the mixture to a separatory funnel and extract the aqueous layer with three portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield crude N-methylmescaline freebase.

  • Salt Formation and Purification: Dissolve the crude freebase in a minimal amount of isopropanol (B130326) and add a stoichiometric amount of concentrated hydrochloric acid. Cool the solution to induce crystallization of this compound. The crystals can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Mescaline HCl + Formaldehyde in Methanol imine Imine Formation (1-2h at RT) start->imine reduction Reduction with NaBH₄ (in ice bath) imine->reduction quench Quenching with H₂O reduction->quench extraction Solvent Evaporation & DCM Extraction (pH > 12) quench->extraction drying Drying over MgSO₄ & Solvent Evaporation extraction->drying salt Salt Formation (HCl in Isopropanol) drying->salt recrystallization Recrystallization salt->recrystallization end end recrystallization->end N-Methylmescaline HCl (Pure Crystals)

A flowchart illustrating the proposed synthesis and purification of this compound.

Analytical Methods

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For the analysis of N-Methylmescaline, derivatization may be necessary to improve its chromatographic properties.

Hypothetical GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). For derivatization, an aliquot of the solution can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heated to form the trimethylsilyl (B98337) derivative.

  • Instrumentation:

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode.

    • Temperature Program: An initial oven temperature of 100°C, held for 1 minute, followed by a ramp to 280°C.

    • MS Detection: Electron ionization (EI) at 70 eV with a full scan mode.

  • Expected Results: The retention time and the mass spectrum, particularly the molecular ion peak and fragmentation pattern, would be used for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds and can be used for both qualitative and quantitative analysis of this compound.

Hypothetical HPLC Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrumentation:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (likely around 269 nm, similar to mescaline) or mass spectrometry (LC-MS).

  • Expected Results: The retention time and peak purity would be determined. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence and connectivity of all atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretch of the secondary amine hydrochloride, C-H stretches of the aromatic ring and alkyl chain, and C-O stretches of the methoxy (B1213986) groups.

Analytical Workflow Diagram

Analytical_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Characterization sample N-Methylmescaline HCl Sample gcms GC-MS (with derivatization) sample->gcms hplc HPLC-UV/MS sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir identity_purity Identity & Purity gcms->identity_purity hplc->identity_purity structure_confirmation Structure Confirmation nmr->structure_confirmation functional_groups Functional Group Analysis ir->functional_groups

A diagram of the analytical workflow for the characterization of this compound.

Pharmacology

The pharmacological profile of N-Methylmescaline is not as extensively studied as its parent compound, mescaline. However, available data and studies on related compounds provide some insights.

Receptor Binding Profile

N-Methylmescaline exhibits a weak affinity for serotonin (B10506) receptors, similar to mescaline.[1] One study found it to have approximately half the serotonin receptor affinity of mescaline.[1] In general, N-methylation of phenethylamine hallucinogens has been observed to decrease affinity for the 5-HT₂ₐ receptor.

ReceptorN-Methylmescaline (A₂)Mescaline (A₂)Reference
Serotonin Receptors5,250 nM2,240 nM[1]

It is important to note that a comprehensive receptorome screening for this compound has not been published. Therefore, its affinity for other receptor subtypes remains largely uncharacterized.

Pharmacodynamics

In rodent drug discrimination studies, N-Methylmescaline failed to significantly substitute for mescaline, suggesting that it does not produce the same subjective effects.[1] According to Alexander Shulgin, N-methylmescaline does not produce central or peripheral effects at doses up to 25 mg.[1] It has been noted that N-methylation of psychedelic phenethylamines often leads to a loss of hallucinogenic activity.[1]

Relationship to Mescaline

Mescaline_Relationship mescaline Mescaline (Primary Amine) n_methylmescaline N-Methylmescaline (Secondary Amine) mescaline->n_methylmescaline N-methylation

The structural relationship between mescaline and N-Methylmescaline.

Metabolism (Hypothesized)

Specific metabolic studies on N-Methylmescaline are not available. However, its metabolic fate can be predicted based on the known metabolism of mescaline and other N-alkylated phenethylamines. The primary metabolic pathways for mescaline involve oxidative deamination and O-demethylation.[3]

Likely Metabolic Pathways for N-Methylmescaline:

  • N-Demethylation: This would be a primary metabolic route, converting N-Methylmescaline back to mescaline.

  • Oxidative Deamination: The resulting mescaline could then undergo oxidative deamination to form 3,4,5-trimethoxyphenylacetic acid (TMPA), a major metabolite of mescaline.[3]

  • O-Demethylation: Demethylation of the methoxy groups on the phenyl ring is another possibility, leading to various hydroxylated metabolites.

  • Phase II Conjugation: The hydroxylated metabolites could then be conjugated with glucuronic acid or sulfate to facilitate excretion.

Hypothesized Metabolic Pathway Diagram

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism nmm N-Methylmescaline mescaline Mescaline nmm->mescaline N-Demethylation hydroxy Hydroxylated Metabolites nmm->hydroxy O-Demethylation tmpa 3,4,5-Trimethoxyphenylacetic Acid (TMPA) mescaline->tmpa Oxidative Deamination conjugates Glucuronide/Sulfate Conjugates hydroxy->conjugates Conjugation

A diagram of the hypothesized metabolic pathways for N-Methylmescaline.

Toxicology

The toxicological properties of N-Methylmescaline have not been extensively studied. However, it is reported to be less toxic than mescaline in terms of lethal doses in animals.[1] The general observation that N-methylation of psychedelic phenethylamines tends to eliminate hallucinogenic activity suggests a potentially lower risk profile for acute psychoactive effects compared to mescaline.[1]

Conclusion

This compound is a compound of interest for researchers studying the structure-activity relationships of phenethylamines. While a comprehensive dataset on its properties is not yet available, this guide provides a foundational understanding based on existing literature and logical extrapolation from related compounds. Further research is needed to fully elucidate its pharmacological and toxicological profile, including a thorough receptor screening and detailed metabolic studies. The proposed synthetic and analytical methods outlined herein offer a starting point for researchers wishing to work with this compound.

References

N-Methylmescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6308-81-2

This technical guide provides a comprehensive overview of N-Methylmescaline hydrochloride, a phenethylamine (B48288) compound. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, pharmacological characteristics, and natural biosynthesis.

Physicochemical Properties

This compound is the hydrochloride salt of N-Methylmescaline, a naturally occurring alkaloid found in various cacti species, including Lophophora williamsii (peyote).[1] It is categorized as an analytical reference standard and is intended for research and forensic applications.[2]

PropertyValueSource
CAS Number 6308-81-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₁₉NO₃ • HCl--INVALID-LINK--
Formula Weight 261.7 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Formulation A crystalline solid--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥ 5 years--INVALID-LINK--

Solubility Data

SolventSolubilitySource
DMF 0.5 mg/ml--INVALID-LINK--
DMSO 3 mg/ml--INVALID-LINK--
Ethanol 10 mg/ml--INVALID-LINK--
PBS (pH 7.2) 3 mg/ml--INVALID-LINK--

Pharmacological Data

This compound exhibits a weaker affinity for serotonin (B10506) receptors compared to its parent compound, mescaline.

CompoundSerotonin Receptor Affinity (A₂)Source
N-Methylmescaline 5,250 nM--INVALID-LINK--
Mescaline 2,240 nM--INVALID-LINK--

Experimental Protocols

Synthesis

The first synthesis of N-Methylmescaline was reported in 1937 by Ernst Späth and Johann Bruck, though the detailed protocol is not widely accessible.[1] A general approach to the synthesis of N-methylated phenethylamines can be conceptualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagents cluster_workup Workup & Purification cluster_final Final Product cluster_salt Salt Formation 3,4,5-Trimethoxyphenethylamine (Mescaline) 3,4,5-Trimethoxyphenethylamine (Mescaline) N-methylation N-methylation 3,4,5-Trimethoxyphenethylamine (Mescaline)->N-methylation Reacts with Quenching Quenching N-methylation->Quenching Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate)->N-methylation Base (e.g., K₂CO₃, Et₃N) Base (e.g., K₂CO₃, Et₃N) Base (e.g., K₂CO₃, Et₃N)->N-methylation Solvent (e.g., Acetonitrile, DMF) Solvent (e.g., Acetonitrile, DMF) Solvent (e.g., Acetonitrile, DMF)->N-methylation Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography N-Methylmescaline N-Methylmescaline Chromatography->N-Methylmescaline HCl in Ether/Isopropanol HCl in Ether/Isopropanol N-Methylmescaline->HCl in Ether/Isopropanol Reacts with This compound This compound HCl in Ether/Isopropanol->this compound

Caption: General workflow for N-Methylmescaline synthesis.

This process would typically involve the reaction of mescaline with a suitable methylating agent in the presence of a base, followed by standard purification techniques. The final hydrochloride salt is then formed by treating the freebase with hydrochloric acid.

Pharmacological Assays

Serotonin Receptor Binding Assay:

While a specific protocol for N-Methylmescaline is not available, a general radioligand binding assay to determine its affinity for serotonin receptors would involve the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A) from cell cultures or animal brain tissue.

  • Incubation: Incubation of the membranes with a known radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (this compound).

  • Separation: Separation of bound from unbound radioligand, typically by rapid filtration.

  • Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Calculation of the inhibition constant (Ki) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

Drug Discrimination Studies:

In rodent drug discrimination tests, animals are trained to recognize the subjective effects of a specific drug. N-Methylmescaline failed to significantly substitute for mescaline in such tests.[1] A typical protocol would involve:

  • Training: Animals (e.g., rats) are trained to press one of two levers after receiving an injection of the training drug (e.g., mescaline) to receive a reward (e.g., food pellet). They are trained to press the other lever after receiving a saline injection.

  • Testing: Once the animals have learned to discriminate between the drug and saline, they are administered the test compound (this compound) and the lever they choose to press is recorded.

  • Data Interpretation: If the animals predominantly press the drug-associated lever, the test compound is considered to have similar subjective effects to the training drug.

Biosynthesis of N-Methylmescaline

N-Methylmescaline is a naturally occurring alkaloid in peyote. Its biosynthesis is closely linked to that of mescaline, originating from the amino acid L-tyrosine.

Biosynthesis_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA 3-hydroxylation Dopamine Dopamine L-DOPA->Dopamine decarboxylation 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine 3-O-methylation 3-Methoxy-4,5-dihydroxy-phenethylamine 3-Methoxy-4,5-dihydroxy-phenethylamine 3-Methoxytyramine->3-Methoxy-4,5-dihydroxy-phenethylamine 5-hydroxylation 3,5-Dimethoxy-4-hydroxy-phenethylamine 3,5-Dimethoxy-4-hydroxy-phenethylamine 3-Methoxy-4,5-dihydroxy-phenethylamine->3,5-Dimethoxy-4-hydroxy-phenethylamine O-methylation Mescaline Mescaline 3,5-Dimethoxy-4-hydroxy-phenethylamine->Mescaline O-methylation N-Methylmescaline N-Methylmescaline 3,5-Dimethoxy-4-hydroxy-phenethylamine->N-Methylmescaline N-methylation & 4-O-methylation Mescaline->N-Methylmescaline alternate pathway

Caption: Biosynthesis pathway of N-Methylmescaline in peyote.[3][4]

The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, O-methylation, and N-methylation.[3][4] N-Methylmescaline can be formed from 3,5-dimethoxy-4-hydroxy-phenethylamine through N-methylation and subsequent 4-O-methylation.[4] An alternative, less favored pathway may also exist directly from mescaline.[4]

References

Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline (NMM), the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) found in certain cacti.[1] While structurally similar to mescaline, N-methylation significantly alters its pharmacological profile, leading to a notable attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of N-Methylmescaline hydrochloride, focusing on its receptor binding affinity, in vivo effects, and the underlying experimental methodologies. Due to the limited availability of specific quantitative data for N-Methylmescaline, comparative data for mescaline is provided where relevant to offer context.

Introduction

N-Methylmescaline is a substituted phenethylamine that has been identified in several cactus species, including Lophophora williamsii (peyote).[1] Its chemical structure is closely related to mescaline, with the addition of a methyl group to the amine.[1] This seemingly minor structural modification has profound implications for its interaction with serotonergic receptors and its overall pharmacological effects. Research indicates that N-methylation generally abolishes the hallucinogenic activity of phenethylamines.[1] This guide aims to synthesize the available data on this compound to serve as a resource for researchers in pharmacology and drug development.

Receptor Binding Affinity

The primary molecular targets of classic psychedelics are serotonin (B10506) receptors, particularly the 5-HT₂ family. N-Methylmescaline exhibits a weaker affinity for serotonin receptors compared to mescaline.

Quantitative Data: Receptor Binding Affinities
CompoundReceptorAffinity (Ki in nM)Notes
N-Methylmescaline Serotonin Receptors (unspecified)5,250A₂ value, likely equivalent to Ki. Specific receptor subtype not identified in the source.[1]
MescalineSerotonin Receptors (unspecified)2,240A₂ value, likely equivalent to Ki. For comparison.[1]
2-Methylmescaline5-HT₁A525Ki value. Data for a related compound for comparative insight.[2]
5-HT₂A1,640Ki value. Data for a related compound for comparative insight.[2]
5-HT₂C1,094Ki value. Data for a related compound for comparative insight.[2]

In Vivo Pharmacology

Animal studies are crucial for understanding the physiological and behavioral effects of a compound. The available in vivo data for N-Methylmescaline indicates a significantly different profile from mescaline.

Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. In this test, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

Findings: N-Methylmescaline failed to substitute for mescaline in rats trained to discriminate mescaline (25 mg/kg) from saline.[1] This suggests that N-Methylmescaline does not produce the same subjective effects as mescaline, which is consistent with the general observation that N-methylation of phenethylamines reduces or eliminates psychedelic activity.[1]

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure.

Findings: N-Methylmescaline is reported to be less toxic than mescaline in terms of lethal doses in animals.[1]

Quantitative Data: Acute Toxicity
CompoundAnimal ModelRoute of AdministrationLD₅₀
N-Methylmescaline Data Not Available--
MescalineMiceIntraperitoneal (i.p.)212 - 315 mg/kg[3]
RatsIntraperitoneal (i.p.)132 - 410 mg/kg[3]

Note: Specific LD₅₀ values for this compound were not found in the reviewed literature. The provided data for mescaline serves as a benchmark for its parent compound.

Signaling Pathways

The interaction of phenethylamines with serotonin receptors initiates intracellular signaling cascades. While specific studies on the signaling pathways activated by N-Methylmescaline are lacking, we can infer potential pathways based on the known signaling of serotonin receptors that are likely targets.

Diagram: Putative Serotonin Receptor Signaling

G NMM N-Methylmescaline Receptor Serotonin Receptor (e.g., 5-HT2A) NMM->Receptor Binds to Gq_11 Gq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & NMM prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end G injection Drug Injection mescaline Mescaline rat Trained Rat mescaline->rat saline Saline saline->rat nmm N-Methylmescaline nmm->rat drug_lever Press 'Drug' Lever rat->drug_lever saline_lever Press 'Saline' Lever rat->saline_lever reward Food Reward drug_lever->reward If Mescaline drug_lever->reward Test for NMM (Substitution?) saline_lever->reward If Saline

References

N-Methylmescaline Hydrochloride: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) found in several cactus species. Despite its structural similarity to mescaline, N-methylation significantly alters its pharmacological profile, leading to a substantial attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available in vitro and in vivo data. Due to the limited specific research on N-Methylmescaline, its pharmacological activity is largely inferred from comparative studies with mescaline. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of its presumed signaling pathway and a typical experimental workflow.

Introduction

N-Methylmescaline (NMM) is a protoalkaloid of the phenethylamine class, structurally defined by the addition of a methyl group to the amine of mescaline. It is found in cacti such as Peyote (Lophophora williamsii) and Pachycereus pringlei.[1] While mescaline is a well-characterized serotonergic psychedelic, N-methylation has been observed to generally eliminate hallucinogenic properties in phenethylamines.[1] Early research by Alexander Shulgin indicated that N-Methylmescaline produces no discernible central or peripheral effects in humans at doses up to 25 mg.[1] However, it has been hypothesized that N-Methylmescaline, in conjunction with monoamine oxidase inhibitors (MAOIs) also present in some cacti, could contribute to the psychoactive effects of plants that do not contain mescaline.[1] This guide aims to consolidate the existing knowledge on the mechanism of action of this compound to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action for mescaline and its analogs is centered on their interaction with serotonin (B10506) receptors. N-Methylmescaline exhibits a significantly weaker affinity for serotonin receptors compared to its parent compound, mescaline.

Data Presentation

The available quantitative data on the receptor affinity of N-Methylmescaline is sparse. The most cited value is an A₂ constant, which is a measure of antagonist potency, though in this context, it is used to describe the affinity of the agonist. For a more direct comparison, this data is presented alongside the more extensively characterized profile of mescaline.

CompoundReceptorAssay TypeValueUnitReference
N-Methylmescaline Serotonin Receptors (non-specific)Radioligand Binding (inferred)A₂ = 5,250nM[1]
Mescaline Serotonin Receptors (non-specific)Radioligand Binding (inferred)A₂ = 2,240nM[1]
Mescaline 5-HT₂AFunctional Assay (EC₅₀)~10,000nM

Note: The A₂ value for N-Methylmescaline suggests approximately half the affinity for serotonin receptors as mescaline. The specific serotonin receptor subtype for this measurement was not detailed in the available literature. For context, mescaline's functional potency at the key psychedelic target, the 5-HT₂A receptor, is in the micromolar range.

Presumed Signaling Pathway

Based on its structural relationship to mescaline, N-Methylmescaline is presumed to act as an agonist at serotonin receptors, primarily the 5-HT₂A subtype. Agonism at this G-protein coupled receptor (GPCR) is known to initiate a specific intracellular signaling cascade.

G Presumed Signaling Pathway of N-Methylmescaline NMM N-Methylmescaline (Agonist) HT2A 5-HT2A Receptor (GPCR) NMM->HT2A Binds to and activates Gq11 Gq/11 Protein HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Presumed 5-HT₂A receptor-mediated signaling cascade for N-Methylmescaline.

In Vivo Pharmacology

Animal studies provide further insight into the attenuated effects of N-Methylmescaline compared to mescaline. In rodent drug discrimination studies, a key behavioral assay to assess the subjective effects of a compound, N-Methylmescaline failed to substitute for mescaline, even when administered directly into the brain (intracerebroventricularly).[1] This suggests that N-Methylmescaline does not produce the same interoceptive cues as mescaline, which is consistent with the lack of reported psychedelic effects in humans. Additionally, N-Methylmescaline has been reported to be less toxic than mescaline in animal models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT₂A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Cells are harvested, and cell pellets are homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), and protein concentration is determined using a BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 200 µL.

    • To each well, add:

      • 50 µL of assay buffer

      • 50 µL of a specific radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin at a final concentration of 1 nM).

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

      • 50 µL of the prepared cell membranes (20-40 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM spiperone).

    • The plate is incubated for 60 minutes at 37°C.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ value (the concentration of N-Methylmescaline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G Experimental Workflow for Radioligand Binding Assay start Start culture Cell Culture (HEK-293 with 5-HT2A) start->culture harvest Cell Harvesting and Lysis culture->harvest membrane_prep Membrane Preparation (Centrifugation) harvest->membrane_prep assay_setup Assay Plate Setup (96-well) membrane_prep->assay_setup incubation Incubation (Drug, Radioligand, Membranes) assay_setup->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis end End analysis->end

Caption: A generalized workflow for determining receptor affinity via a radioligand binding assay.

In Vivo Drug Discrimination Study

This protocol outlines a procedure to assess the subjective effects of this compound in rats trained to discriminate mescaline from vehicle.

  • Subjects:

    • Male Sprague-Dawley rats weighing 250-300g at the start of the experiment.

    • Rats are housed individually and maintained on a restricted diet to motivate lever pressing for food rewards.

  • Apparatus:

    • Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press a lever for a food reward (e.g., a 45 mg sucrose (B13894) pellet) on a fixed-ratio schedule.

    • Once responding is stable, drug discrimination training begins. Before each session, rats receive an intraperitoneal (IP) injection of either mescaline (e.g., 10 mg/kg) or vehicle (saline).

    • Following a mescaline injection, responses on one lever (the "drug lever") are reinforced, while responses on the other lever (the "vehicle lever") have no consequence.

    • Following a vehicle injection, the reinforcement contingency is reversed.

    • Training continues until rats reliably respond on the correct lever (>80% accuracy) for both mescaline and vehicle sessions.

  • Testing:

    • Once training criteria are met, test sessions are conducted.

    • Different doses of this compound are administered IP before the session.

    • During test sessions, responses on both levers are recorded but not reinforced.

    • The percentage of responses on the drug-appropriate lever and the overall response rate are measured.

  • Data Analysis:

    • Full substitution is defined as ≥80% of responses on the drug-appropriate lever.

    • Partial substitution is defined as 21-79% of responses on the drug-appropriate lever.

    • No substitution is defined as ≤20% of responses on the drug-appropriate lever.

    • Response rates are analyzed to assess any disruptive effects of the test compound on behavior.

Conclusion

The available evidence strongly suggests that this compound is a weak serotonin receptor modulator with a significantly lower affinity than its parent compound, mescaline. The N-methylation of mescaline appears to abolish its psychedelic properties, as evidenced by the lack of subjective effects in humans and the failure to substitute for mescaline in animal drug discrimination studies. The presumed mechanism of action involves a weak agonism at 5-HT₂A receptors, leading to a blunted activation of the Gq/11-PLC signaling pathway. Further research, including a comprehensive receptor binding screen and functional assays, is necessary to fully elucidate the detailed pharmacological profile of this compound. This would provide a more complete understanding of its mechanism of action and its potential interactions, particularly in the context of its natural occurrence alongside other psychoactive compounds.

References

Natural Sources of N-Methylmescaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (N-methyl-3,4,5-trimethoxyphenethylamine) is a naturally occurring phenethylamine (B48288) alkaloid, structurally related to the well-known psychedelic compound mescaline. While its pharmacological activity is considered to be significantly less potent than mescaline, its presence in various plant species is of considerable interest to researchers in the fields of ethnobotany, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of N-Methylmescaline, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Natural Occurrence

N-Methylmescaline has been identified as a constituent of several species of cacti, primarily within the Cactaceae family. The principal species known to contain this alkaloid are:

  • Lophophora williamsii (Peyote): This small, spineless cactus is the most well-documented source of mescaline and its derivatives, including N-Methylmescaline. It has a long history of ceremonial use by indigenous peoples of North America.

  • Pelecyphora aselliformis (Hatchet Cactus): This distinctive, globose cactus, also native to Mexico, has been found to contain a variety of phenethylamine alkaloids, including N-Methylmescaline.[1]

  • Pachycereus pringlei (Cardón Cactus): One of the largest cactus species, native to northwestern Mexico, has been identified as a source of N-Methylmescaline.[1] Notably, some research suggests that N-Methylmescaline, in combination with other compounds present in this cactus, might contribute to its psychoactive properties, as it does not contain mescaline.[1]

Quantitative Analysis of N-Methylmescaline

The concentration of N-Methylmescaline in its natural sources can vary depending on factors such as the specific plant population, age, growing conditions, and the part of the plant being analyzed. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartMethod of AnalysisN-Methylmescaline Concentration (% of Dry Weight)N-Methylmescaline Concentration (% of Total Alkaloids)Reference
Lophophora williamsiiDried ButtonsNot Specified0.002%3%(Trout's Notes)
Pelecyphora aselliformisNot SpecifiedGC-MS, TLCPresent, but not quantifiedNot Specified(Neal et al., 1972)
Pachycereus pringleiNot SpecifiedNot SpecifiedPresent, but not quantifiedNot Specified(Shulgin, in Wikipedia)

Biosynthesis of N-Methylmescaline

The biosynthesis of N-Methylmescaline is intrinsically linked to the well-studied metabolic pathway of mescaline in Lophophora williamsii. The final step in the formation of N-Methylmescaline is the N-methylation of mescaline. This reaction is catalyzed by a specific enzyme, an N-methyltransferase, which has been identified in peyote. This enzyme demonstrates broad substrate specificity, capable of acting on various phenethylamine derivatives. The biosynthesis of mescaline itself originates from the amino acid L-tyrosine.

Biosynthetic Pathway of N-Methylmescaline

N-Methylmescaline Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine O-Methyltransferase 3-Methoxy-4,5-dihydroxyphenethylamine 3-Methoxy-4,5-dihydroxyphenethylamine 3-Methoxytyramine->3-Methoxy-4,5-dihydroxyphenethylamine Hydroxylation Mescaline Mescaline 3-Methoxy-4,5-dihydroxyphenethylamine->Mescaline O-Methylation N-Methylmescaline N-Methylmescaline Mescaline->N-Methylmescaline N-Methyltransferase

Caption: Proposed biosynthetic pathway of N-Methylmescaline from L-Tyrosine in Lophophora williamsii.

Experimental Protocols

The extraction, isolation, and quantification of N-Methylmescaline from plant matrices typically involve standard analytical techniques used for alkaloid analysis. The following protocols are generalized methodologies based on established practices for related compounds and can be adapted for N-Methylmescaline.

General Alkaloid Extraction from Cactus Tissue

This protocol describes a general procedure for the extraction of alkaloids from fresh or dried cactus material.

Materials:

Procedure:

  • Maceration: Macerate the powdered or homogenized plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration: Filter the mixture and collect the filtrate. Repeat the extraction process with the remaining plant material two more times to ensure complete extraction of alkaloids.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 1M HCl. b. Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer. c. Basify the aqueous layer to a pH of 9-10 with 2M NaOH or NH₄OH. d. Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform. Repeat the extraction three times. e. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Evaporation: Filter the dried organic extract and evaporate the solvent to yield the total alkaloid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-Methylmescaline.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for alkaloid analysis (e.g., HP-5MS, DB-5MS)

Procedure:

  • Sample Preparation: Dissolve a known amount of the total alkaloid extract in a suitable solvent (e.g., methanol, chloroform). If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of the analyte.

  • GC Conditions:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to capture the molecular ion and characteristic fragment ions of N-Methylmescaline.

  • Quantification: Create a calibration curve using certified reference standards of N-Methylmescaline at various concentrations. The concentration of N-Methylmescaline in the sample can be determined by comparing its peak area to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation: Dissolve a known amount of the total alkaloid extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: Appropriate for the column dimensions.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Methylmescaline need to be determined using a reference standard.

  • Quantification: Similar to GC-MS, a calibration curve is generated using certified reference standards of N-Methylmescaline to quantify the analyte in the sample.

Experimental Workflow Diagram

Analytical Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (Dried/Fresh) Maceration Maceration (Methanol/Ethanol) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids GC_MS GC-MS Analysis Total_Alkaloids->GC_MS Derivatization (Optional) LC_MSMS LC-MS/MS Analysis Total_Alkaloids->LC_MSMS

Caption: General workflow for the extraction and analysis of N-Methylmescaline from plant sources.

Conclusion

N-Methylmescaline is a minor but significant alkaloid found in several cactus species. While quantitative data remains limited for some sources, established analytical methodologies can be readily applied for its detection and quantification. Further research is warranted to fully elucidate the concentration of N-Methylmescaline in a wider range of plant species and to explore its potential pharmacological significance. The biosynthetic pathway, closely tied to that of mescaline, offers opportunities for synthetic biology approaches for its production. This guide provides a foundational resource for researchers and professionals interested in the study of this natural compound.

References

Synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylmescaline, a naturally occurring psychedelic protoalkaloid, starting from 3,4,5-trimethoxybenzoyl chloride. The synthesis is a multi-step process involving the formation of key intermediates, including 3,4,5-trimethoxybenzaldehyde (B134019) and mescaline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and reproducibility in a research and development setting.

Synthetic Pathway Overview

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride can be conceptually divided into four primary stages:

  • Reduction of the Acid Chloride: The initial step involves the selective reduction of 3,4,5-trimethoxybenzoyl chloride to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction is a classic and effective method for this transformation.

  • Carbon-Carbon Bond Formation: The resulting aldehyde undergoes a condensation reaction with nitromethane (B149229) in a Henry reaction to form β-nitro-3,4,5-trimethoxystyrene. This reaction extends the carbon chain, which is crucial for forming the phenethylamine (B48288) backbone.

  • Reduction of the Nitro Group: The nitro group of the β-nitrostyrene derivative is then reduced to a primary amine to yield mescaline (3,4,5-trimethoxyphenethylamine). A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this step.

  • N-Methylation: The final step involves the methylation of the primary amine of mescaline to produce the target molecule, N-Methylmescaline. The Eschweiler-Clarke reaction provides a direct and efficient method for this N-methylation.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data on reagents, reaction conditions, and yields.

Step 1: Rosenmund Reduction of 3,4,5-trimethoxybenzoyl chloride

This step focuses on the selective reduction of the acid chloride to an aldehyde. Over-reduction to the corresponding alcohol is a potential side reaction that is minimized by using a poisoned catalyst.[1]

Experimental Protocol:

A mixture of 3,4,5-trimethoxybenzoyl chloride, a poisoned palladium catalyst (e.g., palladium on barium sulfate), and a hydrogen source are reacted in an appropriate solvent like xylene or toluene.[2] The reaction is typically carried out under a hydrogen atmosphere. The use of a regulator, such as quinoline-sulfur, is crucial to deactivate the catalyst towards the aldehyde product, thus preventing further reduction.[1]

Reagent/ParameterQuantity/ValueSource
3,4,5-trimethoxybenzoyl chloride1 mole[3]
Palladium on Barium Sulfate (5%)Varies[1]
HydrogenExcess[3]
Solvent (e.g., Xylene)Sufficient for dissolution[3]
Regulator (e.g., Quinoline-Sulfur)Catalytic amount[1]
Yield >50% (typically 80-90%) [1]
Step 2: Henry Reaction of 3,4,5-trimethoxybenzaldehyde with Nitromethane

This reaction, also known as a nitroaldol reaction, forms a new carbon-carbon bond. The initial β-hydroxy nitro compound tends to dehydrate under the reaction conditions to yield the nitroalkene.[4]

Experimental Protocol:

3,4,5-trimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst. While various bases can be used, primary amines like cyclohexylamine (B46788) in a solvent such as glacial acetic acid have been reported to give good yields.[5] The reaction mixture is typically heated to drive the condensation and subsequent dehydration.

Reagent/ParameterQuantity/ValueSource
3,4,5-trimethoxybenzaldehyde1 mole[5]
NitromethaneExcess[5]
Catalyst (e.g., Cyclohexylamine)Catalytic amount[5]
Solvent (e.g., Glacial Acetic Acid)Sufficient for dissolution[5]
Temperature95°C[5]
Yield Good [5]
Step 3: Reduction of β-nitro-3,4,5-trimethoxystyrene to Mescaline

This step involves the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LAH) is a common reagent for this transformation, although other methods exist.[6][7]

Experimental Protocol:

β-nitro-3,4,5-trimethoxystyrene is added to a suspension of lithium aluminum hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere due to the reactivity of LAH. The reaction mixture is then quenched, and the product is isolated.

Reagent/ParameterQuantity/ValueSource
β-nitro-3,4,5-trimethoxystyrene1 mole[6]
Lithium Aluminum Hydride (LAH)Excess[6]
Solvent (e.g., Dry Diethyl Ether)Sufficient for suspension[6]
Yield Up to 60% [7]

An alternative, one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride has been reported for the reduction of β-nitrostyrenes to phenethylamines, with yields ranging from 62-83%.[7][8]

Step 4: Eschweiler-Clarke N-Methylation of Mescaline

The final step is the methylation of the primary amine of mescaline. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts.[9][10]

Experimental Protocol:

Mescaline is treated with an excess of formaldehyde and formic acid. The reaction mixture is heated, typically near boiling, to facilitate the formation of an intermediate iminium ion, which is then reduced by formic acid to yield N-Methylmescaline.[9]

Reagent/ParameterQuantity/ValueSource
Mescaline1 mole[9]
FormaldehydeExcess[9]
Formic AcidExcess[9]
Temperature~100°C[9]
Yield High (typically) [9]

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of N-Methylmescaline.

Synthesis_Workflow cluster_step1 Step 1: Rosenmund Reduction cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Nitro Reduction cluster_step4 Step 4: N-Methylation A 3,4,5-trimethoxybenzoyl chloride B 3,4,5-trimethoxybenzaldehyde A->B H2, Pd/BaSO4 Quinoline-S C β-nitro-3,4,5-trimethoxystyrene B->C CH3NO2 Cyclohexylamine, Acetic Acid D Mescaline C->D 1. LiAlH4 2. H2O E N-Methylmescaline D->E HCHO, HCOOH

Caption: Synthetic workflow for N-Methylmescaline.

Conclusion

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride is a well-established, albeit multi-step, process. This guide provides a detailed framework for researchers and scientists, outlining the key transformations and providing specific experimental conditions and expected yields. Careful execution of each step, particularly the control of catalyst activity in the Rosenmund reduction and the handling of reactive reagents like LAH, is critical for a successful synthesis. The presented workflow and data serve as a valuable resource for the laboratory-scale preparation of N-Methylmescaline for further research and development.

References

An In-depth Technical Guide on the Serotonin Receptor Affinity of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of N-Methylmescaline hydrochloride's affinity for serotonin (B10506) (5-HT) receptors. N-Methylmescaline (NMM), an alkaloid found in certain cacti like peyote, is the N-methylated analog of the classic psychedelic, mescaline. While research into its specific receptor binding profile is less extensive than that of its parent compound, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound

N-Methylmescaline (N-methyl-3,4,5-trimethoxyphenethylamine) is a naturally occurring phenethylamine (B48288) alkaloid present in several cactus species, including Lophophora williamsii (peyote).[1] As the N-methyl derivative of mescaline, its pharmacological properties have been a subject of interest, particularly concerning its interaction with the serotonergic system, which is the primary target for classic psychedelics. Structurally, the addition of a methyl group to the amine of mescaline can alter its pharmacokinetic and pharmacodynamic properties, including its ability to bind to and activate serotonin receptors.

Serotonin Receptor Affinity of this compound

Current research indicates that N-Methylmescaline possesses a weak affinity for serotonin receptors, generally reported to be approximately half that of mescaline.[1] While specific binding affinities (Ki values) for a wide range of serotonin receptor subtypes are not extensively documented in publicly available literature, a reported antagonist constant (A2) provides a quantitative measure of its overall serotonin receptor affinity.

For comparative purposes, the binding affinities of the parent compound, mescaline, are also presented. Mescaline is known to act as a partial agonist at various serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.[2][3][4]

Table 1: Serotonin Receptor Affinity Data for N-Methylmescaline and Mescaline

CompoundReceptor SubtypeAffinity MetricValue (nM)Reference
N-Methylmescaline Serotonin (General)A25,250[1]
Mescaline Serotonin (General)A22,240[1]
Mescaline5-HT1AKi>10,000[5]
Mescaline5-HT2AKi1,700 - >12,000[5][6]
Mescaline5-HT2CKi9,900[6]

Note: The A2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Experimental Protocols for Determining Serotonin Receptor Affinity

The determination of a compound's affinity for serotonin receptors typically involves in vitro assays utilizing cell lines expressing the specific receptor subtype of interest. The following are detailed methodologies for key experiments commonly cited in the field.

Radioligand Binding Assays

Radioligand binding assays are a standard method to quantify the affinity of a test compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • This compound of high purity.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-labeled ligand for the receptor).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptors)

Functional assays measure the biological response elicited by a compound upon binding to a receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist).

Objective: To determine the functional activity and potency (EC50) of this compound at the 5-HT2A receptor.

Materials:

  • Cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and cultured to an appropriate confluency.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in the assay buffer.

  • Compound Addition: The plate is placed in the fluorescence plate reader. Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound. A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

The 5-HT2A receptor, a primary target for many psychedelics, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Experimental Workflow

The general workflow for determining the serotonin receptor affinity of a compound involves several key stages.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound N-Methylmescaline Hydrochloride Synthesis/ Purification Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Compound->Functional_Assay Cells Cell Culture with Receptor Expression Membrane_Prep Cell Membrane Preparation Cells->Membrane_Prep Cells->Functional_Assay Membrane_Prep->Binding_Assay IC50_Ki IC50/Ki Determination Binding_Assay->IC50_Ki EC50_Efficacy EC50/Efficacy Determination Functional_Assay->EC50_Efficacy Result Affinity & Functional Profile IC50_Ki->Result EC50_Efficacy->Result

Caption: General workflow for receptor affinity and functional profiling.

Conclusion

This compound demonstrates a weak affinity for serotonin receptors, estimated to be about half that of its parent compound, mescaline.[1] While a precise, subtype-specific binding profile with Ki values for various 5-HT receptors is not well-documented in the current scientific literature, the available data consistently points to a lower potency compared to mescaline. The standard experimental procedures for elucidating such a profile, namely radioligand binding and functional assays, are well-established and provide a clear path for future research. A more detailed characterization of N-Methylmescaline's interactions with the 5-HT receptor family, particularly the 5-HT2A and 5-HT2C subtypes, is necessary to fully understand its pharmacological and potential psychoactive properties. This guide serves as a foundational reference for researchers aiming to expand upon the existing knowledge of this naturally occurring phenethylamine.

References

An In-depth Technical Guide to N-Methylmescaline Hydrochloride: A Phenethylamine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species. While its psychoactive effects are reported to be significantly attenuated compared to mescaline, its unique pharmacological profile warrants further investigation for potential therapeutic applications and as a tool for neurochemical research. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, pharmacology, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Phenethylamines are a broad class of organic compounds with a shared chemical structure, many of which exhibit significant psychoactive and stimulant effects.[1] N-Methylmescaline, or N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine, is a naturally occurring phenethylamine alkaloid found in cacti such as Lophophora williamsii (peyote) and Pelecyphora aselliformis.[2][3] It is structurally analogous to mescaline, with the addition of a methyl group to the amine.[2] First described in 1937 by Ernst Späth and Johann Bruck, N-Methylmescaline has been of interest due to its relationship with its more potent parent compound.[2] This guide aims to consolidate the available technical information on this compound to facilitate further scientific inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including formulation and analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride[4]
Synonyms N-methyl TMPEA, 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[4]
CAS Number 6308-81-2[4]
Molecular Formula C₁₂H₁₉NO₃ · HCl[5]
Molecular Weight 261.7 g/mol [5]
Appearance Crystalline solid[4]
Purity ≥98%[5]
Solubility DMF: 0.5 mg/ml; DMSO: 3 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 3 mg/ml[3][5]
Storage -20°C[3]
Stability ≥ 5 years[5]

Pharmacology

Pharmacodynamics

This compound is a serotonin (B10506) receptor modulator.[2] However, its affinity for serotonin receptors is notably weaker than that of mescaline.[2] Quantitative data on its receptor binding affinity is limited, but one study reported an A₂ value of 5,250 nM for serotonin receptors, approximately half the affinity of mescaline (A₂ = 2,240 nM).[2] This reduced affinity likely contributes to its reported lack of significant central or peripheral effects at doses up to 25 mg.[2]

It is important to note that N-methylation of psychedelic phenethylamines has been observed to eliminate hallucinogenic activity in other compounds as well.[2]

Pharmacokinetics
Toxicology

The toxicological properties of this compound have not been extensively studied.[3] One report suggests that it is less toxic than mescaline in terms of lethal doses in animals.[2] However, comprehensive toxicological data, such as the median lethal dose (LD50), are not available.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible investigation of this compound. The following sections outline methodologies for key experiments.

Synthesis of this compound

While the first synthesis was reported in 1937, a detailed, modern protocol is not widely available.[2] A general approach would likely involve the N-methylation of mescaline, followed by conversion to the hydrochloride salt. A logical workflow for such a synthesis is presented in the diagram below.

G Synthesis Workflow for N-Methylmescaline HCl Mescaline Mescaline Freebase Reaction N-Methylation Reaction Mescaline->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Solvent Inert Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification N_Methylmescaline_Freebase N-Methylmescaline Freebase Purification->N_Methylmescaline_Freebase Salt_Formation Salt Formation N_Methylmescaline_Freebase->Salt_Formation HCl_Solution HCl in Ether/Isopropanol HCl_Solution->Salt_Formation Isolation Isolation & Drying Salt_Formation->Isolation Final_Product This compound Isolation->Final_Product

A potential workflow for the synthesis of N-Methylmescaline HCl.
Serotonin Receptor Binding Assay

To determine the binding affinity of this compound for specific serotonin receptor subtypes, a radioligand binding assay can be employed.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor subtype (e.g., 5-HT₂A).

Materials:

  • This compound

  • Cell membranes expressing the target serotonin receptor

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

G Workflow for Serotonin Receptor Binding Assay Start Prepare Reagents Incubate Incubate Membranes, Radioligand, and N-Methylmescaline HCl Start->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Experimental workflow for a receptor binding assay.
Rodent Drug Discrimination Study

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug.

Objective: To determine if this compound produces subjective effects similar to a known psychoactive compound (e.g., mescaline or a 5-HT₂A agonist).

Animals: Rats or mice trained to discriminate a specific drug from saline.

Apparatus: Operant conditioning chambers equipped with two levers and a food dispenser.

Procedure:

  • Training Phase: Animals are trained to press one lever for a food reward after being administered the training drug and a second lever after receiving saline.

  • Test Phase: Once the animals have learned the discrimination, they are administered various doses of this compound.

  • Data Collection: The number of presses on each lever is recorded.

  • Data Analysis: The percentage of drug-appropriate lever responding is calculated. Full substitution occurs if the animals predominantly press the drug-associated lever.

Signaling Pathways

N-Methylmescaline's primary pharmacological target is believed to be serotonin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for the 5-HT₂A receptor, a key target for many psychedelics, involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC).

G Simplified 5-HT2A Receptor Signaling Pathway Ligand N-Methylmescaline HCl Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

The 5-HT2A receptor signaling cascade.

Conclusion

This compound is a phenethylamine alkaloid with a distinct pharmacological profile compared to its parent compound, mescaline. The available data suggest a significantly lower affinity for serotonin receptors, which likely accounts for its attenuated psychoactive effects. However, a comprehensive understanding of its pharmacology, pharmacokinetics, and toxicology is currently limited by a lack of published research. This technical guide provides a consolidated overview of the existing knowledge and outlines key experimental protocols to encourage and facilitate further investigation into this intriguing compound. The provided information aims to serve as a valuable resource for scientists working to elucidate the therapeutic potential and neurochemical properties of this compound and related phenethylamines.

References

N-Methylmescaline Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, serves as a valuable pharmacological tool in neuroscience and drug discovery research. As a naturally occurring alkaloid found in several cactus species, its primary utility in a research context is as a molecular probe to investigate the structure-activity relationships (SAR) of psychedelic compounds.[1] This technical guide provides an in-depth overview of the known pharmacological properties, experimental applications, and synthetic methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the intricacies of serotonergic receptor function and the molecular determinants of psychedelic activity.

Introduction

N-Methylmescaline (NMM) is a phenethylamine (B48288) alkaloid present in cacti such as Lophophora williamsii (peyote) and Pachycereus pringleanus.[1] Structurally, it is the N-methyl derivative of mescaline, a well-characterized serotonergic psychedelic.[1] Unlike its parent compound, N-Methylmescaline is generally considered to be pharmacologically inactive on its own in terms of producing psychoactive effects. However, this apparent lack of activity, coupled with its structural similarity to mescaline, makes it an ideal tool for researchers studying the SAR of psychedelic phenethylamines. It is commercially available as a hydrochloride salt for research and forensic applications.

The principal research application of this compound lies in its use as a comparator compound in studies investigating the role of the N-methyl group in modulating the affinity and efficacy of phenethylamines at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics. Its potential for psychoactivity when combined with monoamine oxidase inhibitors (MAOIs) also presents a niche area of investigation.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits a weak affinity for serotonin receptors, notably lower than that of mescaline. The available quantitative data on its binding affinity is limited, but a key study reported an A₂ value of 5,250 nM, indicating approximately half the serotonin receptor affinity of mescaline (A₂ = 2,240 nM).[1] Further comprehensive binding studies across a wider range of serotonergic and other receptors are needed to fully characterize its binding profile.

CompoundReceptorBinding Affinity (A₂ value)
N-MethylmescalineSerotonin Receptors5,250 nM[1]
MescalineSerotonin Receptors2,240 nM[1]
Functional Activity

Currently, there is a lack of publicly available data on the functional activity of this compound from in vitro assays such as G-protein coupling or β-arrestin recruitment assays. Its failure to substitute for mescaline in drug discrimination studies suggests it does not produce mescaline-like subjective effects in vivo, implying it may be an antagonist or a very low efficacy partial agonist at the 5-HT₂A receptor.

In Vivo Pharmacology

Animal studies, specifically rodent drug discrimination tests, have shown that N-Methylmescaline fails to substitute for mescaline.[1] This indicates that animals trained to recognize the subjective effects of mescaline do not perceive N-Methylmescaline as being similar. Anecdotal reports from Alexander Shulgin suggest that N-Methylmescaline is devoid of central or peripheral effects in humans at doses up to 25 mg. However, it has been hypothesized that it may become psychoactive in the presence of monoamine oxidase inhibitors (MAOIs), a phenomenon that warrants further investigation.[1]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor, such as the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells)

  • Radioligand with known affinity for the target receptor (e.g., [³H]-ketanserin for 5-HT₂A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled antagonist like spiperone)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate: assay buffer, the appropriate dilution of this compound, and the cell membrane preparation.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding inhibitor.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Rodent Drug Discrimination Study (General Protocol)

This protocol outlines a general procedure for a drug discrimination study in rats to assess the subjective effects of this compound relative to a known psychedelic like mescaline.

Animals:

  • Male rats (e.g., Sprague-Dawley or Wistar) weighing 200-250 g at the start of the experiment.

Apparatus:

  • Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase:

    • Rats are trained to press one lever (the "drug" lever) after receiving an injection of mescaline (the training drug) and the other lever (the "saline" lever) after receiving a saline injection.

    • Correct lever presses are reinforced with a food or liquid reward.

    • Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% correct responding for several consecutive sessions).

  • Testing Phase:

    • Once trained, rats are given various doses of this compound.

    • The percentage of responses on the "drug" lever is recorded.

    • Full substitution is considered to have occurred if a dose of the test drug results in a high percentage (e.g., >80%) of responding on the drug-associated lever.

    • Partial substitution is noted when there is a dose-dependent increase in responding on the drug lever that does not reach the full substitution criterion.

    • Lack of substitution is concluded if the test drug does not lead to responding on the drug lever.

Synthesis

N-Methylmescaline can be synthesized from its parent compound, mescaline. A common method, as described in the work of Alexander Shulgin, involves a two-step process:

  • N-Formylation of Mescaline: Mescaline freebase is reacted with an excess of ethyl formate. This reaction typically proceeds by heating the mixture, which results in the formation of N-formylmescaline.

  • Reduction of the Amide: The resulting N-formylmescaline is then reduced to N-Methylmescaline. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used for this step. The reaction is typically carried out in an anhydrous ether solvent under reflux.

The final product, N-Methylmescaline, is an oil that can be converted to its hydrochloride salt by dissolving it in an appropriate solvent (e.g., isopropanol) and neutralizing it with hydrochloric acid. The hydrochloride salt precipitates as a crystalline solid.

Visualizations

G cluster_synthesis Synthesis of N-Methylmescaline Mescaline Mescaline N-Formylmescaline N-Formylmescaline Mescaline->N-Formylmescaline N-Formylation Ethyl Formate Ethyl Formate Ethyl Formate->N-Formylmescaline N-Methylmescaline N-Methylmescaline N-Formylmescaline->N-Methylmescaline Reduction LiAlH4 LiAlH4 LiAlH4->N-Methylmescaline

Caption: Synthesis of N-Methylmescaline from Mescaline.

G cluster_workflow Drug Discrimination Experimental Workflow Training Training Mescaline_Injection Mescaline Injection Training->Mescaline_Injection Saline_Injection Saline Injection Training->Saline_Injection Testing Testing Training->Testing Drug_Lever_Press Press 'Drug' Lever Mescaline_Injection->Drug_Lever_Press Saline_Lever_Press Press 'Saline' Lever Saline_Injection->Saline_Lever_Press Reinforcement Reward Drug_Lever_Press->Reinforcement Saline_Lever_Press->Reinforcement Reinforcement->Training NMM_Injection N-Methylmescaline Injection Testing->NMM_Injection Measure_Response Measure Lever Press Percentage NMM_Injection->Measure_Response

Caption: Rodent Drug Discrimination Workflow.

Conclusion

This compound is a specialized research tool with a distinct pharmacological profile that contrasts with its parent compound, mescaline. Its primary value lies in its utility for probing the structure-activity relationships of psychedelic phenethylamines, particularly in understanding the role of N-methylation in receptor interaction and functional activity. The lack of significant psychoactive effects on its own makes it a useful negative control in behavioral studies. Future research should focus on a more comprehensive characterization of its receptor binding and functional activity profile to further enhance its utility as a pharmacological probe. Additionally, investigation into its potential psychoactivity in combination with MAOIs could open new avenues for understanding the complex pharmacology of psychedelic compounds.

References

Pioneering Investigations into N-Methylmescaline: A Technical Review of Ernst Späth's Early Twentieth-Century Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the seminal work on N-Methylmescaline by Austrian chemist Ernst Späth and his colleague Johann Bruck is presented, offering a detailed guide for researchers, scientists, and professionals in drug development. This whitepaper delves into the original methodologies for the isolation and synthesis of this psychoactive phenethylamine (B48288), supplemented by quantitative data and visual representations of the experimental workflows.

N-Methylmescaline, a naturally occurring alkaloid in the peyote cactus (Lophophora williamsii), was first identified and synthesized in 1937 by Späth and Bruck. Their research, published in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundational understanding of this mescaline analog. This guide reconstructs their pioneering experiments based on available scholarly documentation.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data reported in secondary sources concerning the work of Späth and Bruck.

ParameterValueReference
Melting Point of N-Methylmescaline Hydrochloride132-133 °CBased on secondary source analysis of Späth & Bruck (1937)
Starting Material for SynthesisMescalineBased on secondary source analysis of Späth & Bruck (1937)
Methylating AgentMethyl iodideBased on secondary source analysis of Späth & Bruck (1937)
Form of Synthesized ProductHydrochloride saltBased on secondary source analysis of Späth & Bruck (1937)

Table 1: Physical and Chemical Properties of Synthesized N-Methylmescaline.

ParameterValueReference
Starting MaterialDried Peyote ButtonsBased on secondary source analysis of Späth & Bruck (1937)
Extraction SolventMethanolBased on secondary source analysis of Späth & Bruck (1937)
Key Separation TechniqueFractional crystallization of saltsBased on secondary source analysis of Späth & Bruck (1937)

Table 2: Key Parameters of N-Methylmescaline Isolation from Peyote.

Experimental Protocols

The methodologies employed by Späth and Bruck, as reconstructed from available literature, are detailed below.

Isolation of N-Methylmescaline from Peyote

The isolation of N-Methylmescaline from its natural source involved a multi-step extraction and purification process.

  • Extraction: Dried peyote buttons were finely ground and subjected to exhaustive extraction with methanol.

  • Acid-Base Extraction: The methanolic extract was concentrated, and the residue was partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids from non-basic plant material. The aqueous layer containing the alkaloid salts was then basified and re-extracted with an immiscible organic solvent.

  • Fractional Crystallization: The crude alkaloid mixture was converted into their hydrochloride salts. Through a process of fractional crystallization, the different alkaloid salts were separated based on their varying solubilities. This compound was isolated as a distinct fraction.

  • Recrystallization: The isolated this compound was further purified by recrystallization to yield a crystalline solid with a defined melting point.

Synthesis of N-Methylmescaline

Späth and Bruck also confirmed the structure of the isolated compound through total synthesis, starting from mescaline.

  • N-Methylation of Mescaline: Mescaline was treated with a methylating agent, such as methyl iodide, in a suitable solvent. This reaction introduced a methyl group onto the nitrogen atom of the phenethylamine side chain.

  • Purification: The reaction mixture was worked up to remove unreacted starting materials and byproducts. This likely involved acid-base extraction and solvent washes.

  • Salt Formation and Crystallization: The resulting N-Methylmescaline free base was converted to its hydrochloride salt by treatment with hydrochloric acid. The salt was then purified by crystallization, yielding a product with a melting point that matched the isolated natural product.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described.

Isolation_Workflow start Dried Peyote Buttons extraction Methanolic Extraction start->extraction acid_base Acid-Base Extraction extraction->acid_base fractional_crystallization Fractional Crystallization of Hydrochloride Salts acid_base->fractional_crystallization recrystallization Recrystallization fractional_crystallization->recrystallization product N-Methylmescaline HCl recrystallization->product

Caption: Workflow for the isolation of N-Methylmescaline from peyote.

Synthesis_Workflow start Mescaline methylation N-Methylation with Methyl Iodide start->methylation purification Purification methylation->purification salt_formation Hydrochloride Salt Formation purification->salt_formation crystallization Crystallization salt_formation->crystallization product N-Methylmescaline HCl crystallization->product

Caption: Synthetic route to N-Methylmescaline from mescaline.

N-Methylmescaline Hydrochloride: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Methylmescaline hydrochloride in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the effective handling and formulation of this compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential therapeutic applications. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents. It is important to note that the precise experimental conditions, such as temperature, were not specified in the source literature for all data points.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)C₃H₇NO73.090.5[1]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.133[1]Not Specified
EthanolC₂H₅OH46.0710[1]Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)--3[1]Not Specified

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for any research or development endeavor. The following sections outline detailed experimental protocols for the qualitative and quantitative determination of this compound solubility. These protocols are based on established methodologies for amine salts and can be adapted to specific laboratory requirements.

Qualitative Solubility Determination

A preliminary qualitative assessment of solubility in various solvents is a crucial first step to guide further quantitative analysis and formulation development.

Objective: To visually assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, chloroform, acetone, ethyl acetate)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid particles.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination by the Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Analytical Method for Quantification

A validated analytical method is essential for the accurate quantification of this compound in the solubility experiments. While a specific validated method for this compound was not found in the reviewed literature, a method for the closely related compound, mescaline, can be adapted. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of mescaline and its metabolites in human plasma, demonstrating high sensitivity and specificity[2].

Adapted HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectrophotometry).

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualizations

Serotonin (B10506) 5-HT2A Receptor Signaling Pathway

N-Methylmescaline is known to be a modulator of serotonin receptors. The following diagram illustrates a simplified signaling pathway of the 5-HT2A receptor, a key target for many psychedelic compounds.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMM N-Methylmescaline HTR2A 5-HT2A Receptor NMM->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of a compound's solubility.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

References

Methodological & Application

Analytical Methods for the Detection of N-Methylmescaline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine) is a phenethylamine (B48288) compound, structurally related to the psychoactive alkaloid mescaline.[1][2] As a substituted phenethylamine, its detection and quantification are of interest in forensic toxicology, clinical research, and drug development. This document provides detailed application notes and experimental protocols for the analytical detection of N-Methylmescaline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Chemical Properties

PropertyValue
Chemical FormulaC₁₂H₁₉NO₃ · HCl
Molecular Weight261.7 g/mol [3]
IUPAC NameN-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine hydrochloride
AppearanceCrystalline solid
SolubilitySoluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) pH 7.2.[3]

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines like N-Methylmescaline, derivatization is often recommended to improve chromatographic peak shape and increase volatility.

a) Sample Preparation (from Urine)

  • To 1 mL of urine sample, add an internal standard (e.g., 100 µL of 1 µg/mL Methamphetamine-d5 in methanol).

  • Adjust the pH of the sample to >10 with 1M Sodium Hydroxide.

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

b) Derivatization

  • To the reconstituted sample, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) as the derivatizing agent.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

c) Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL (splitless mode)
Inlet Temperature250°C
Oven Temperature ProgramInitial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-500 amu

d) Expected Mass Spectrum

The mass spectrum of the TFA-derivatized N-Methylmescaline is expected to show a molecular ion and characteristic fragment ions. Based on the structure, key fragments would likely arise from cleavage of the C-C bond beta to the nitrogen and cleavage of the methoxy (B1213986) groups. The exact fragmentation pattern would need to be confirmed with a certified reference standard. PubChem provides mass spectral data for the underivatized compound which can serve as a reference.[1]

ParameterResult
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity Range5 - 500 ng/mL (r² > 0.995)
Recovery from Urine85 - 95%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 8%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of N-Methylmescaline in complex biological matrices like plasma and urine, often with minimal sample preparation.

a) Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., 20 µL of 100 ng/mL Mescaline-d9 in methanol).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter before injection.

b) Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsPrecursor Ion (m/z) → Product Ion 1 (m/z) / Product Ion 2 (m/z) (To be determined with a reference standard)
Collision EnergyOptimized for each transition
ParameterResult
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL[4]
Linearity Range0.5 - 200 ng/mL (r² > 0.998)[4][5]
Recovery from Plasma90 - 105%
Intra-day Precision (RSD)< 4%
Inter-day Precision (RSD)< 7%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and accessible method for the quantification of N-Methylmescaline, particularly in less complex matrices or for analyzing bulk material.

a) Sample Preparation (Bulk Powder)

  • Accurately weigh approximately 10 mg of the this compound powder.

  • Dissolve in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions

ParameterSetting
High-Performance Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (e.g., 30:70 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detector
Detection WavelengthApproximately 269 nm (based on the trimethoxybenzene chromophore, requires experimental confirmation)
ParameterResult
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)50 ng/mL
Linearity Range50 - 1000 ng/mL (r² > 0.999)
Intra-day Precision (RSD)< 2%
Inter-day Precision (RSD)< 5%

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Adjust_pH Adjust pH > 10 Add_IS->Adjust_pH LLE Liquid-Liquid Extraction (Ethyl Acetate) Adjust_pH->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Evaporate1 Evaporate Organic Layer Centrifuge1->Evaporate1 Reconstitute1 Reconstitute in Ethyl Acetate Evaporate1->Reconstitute1 Add_MBTFA Add MBTFA Reconstitute1->Add_MBTFA Heat Heat at 70°C Add_MBTFA->Heat Inject Inject into GC-MS Heat->Inject Data_Acquisition Data Acquisition Inject->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for GC-MS analysis of N-Methylmescaline.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of N-Methylmescaline.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources. For high sensitivity and specificity in biological matrices, LC-MS/MS is the recommended technique. GC-MS with derivatization is a suitable alternative, while HPLC-UV provides a cost-effective option for the analysis of less complex samples. All methods should be validated according to established guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for Modeling the In Vivo Dissolution of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for understanding, measuring, and modeling the in vivo dissolution of N-Methylmescaline hydrochloride. As a specific "in vivo dissolution calculator" requires extensive proprietary experimental data, this document instead outlines the necessary theoretical background and experimental protocols for researchers to generate and interpret their own data, ultimately leading to the development of a predictive in vitro-in vivo correlation (IVIVC).

Application Notes

The oral bioavailability of a drug is critically dependent on its dissolution in the gastrointestinal (GI) tract and its subsequent permeation across the intestinal wall. For compounds like this compound, which may exhibit solubility challenges, understanding the in vivo dissolution process is paramount for formulation development and predicting pharmacokinetic performance.

1.1 Theoretical Background

In vivo dissolution is the process by which a solid drug substance dissolves in the fluids of the GI tract. This process is influenced by a complex interplay of the drug's physicochemical properties and the physiological conditions of the gut.

  • Biopharmaceutics Classification System (BCS): The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability. While the exact BCS class of this compound is not established, as a hydrochloride salt of a phenethylamine (B48288), it is crucial to experimentally determine its solubility and permeability to understand the rate-limiting steps to its absorption. For poorly soluble drugs (BCS Class II and IV), dissolution is often the rate-limiting step for absorption.[1]

  • In Vitro-In Vivo Correlation (IVIVC): An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[2][3] Establishing a robust IVIVC is the ultimate goal of in vitro dissolution studies, as it allows for the use of in vitro data to predict in vivo performance, potentially reducing the need for extensive animal or human studies.[2]

  • Biorelevant Dissolution Media: To achieve a meaningful IVIVC, in vitro dissolution studies must be conducted under conditions that closely mimic the human GI tract.[1] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids (B1166683) that simulate the composition of intestinal fluids.[4][5][6] These media are particularly important for compounds whose solubility is dependent on the presence of these physiological surfactants.[6]

1.2 Physicochemical Data for this compound

A thorough understanding of the compound's properties is the foundation for any dissolution model. The table below summarizes the available data for this compound.

PropertyValueSource
Chemical Formula C₁₂H₁₉NO₃ • HCl[7][8]
Formula Weight 261.7 g/mol [7][8]
Appearance Crystalline Solid, Powder[7]
Solubility DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 3 mg/mL[7][8]
Category Phenethylamine[9][10]

1.3 Modeling Approach

Developing a predictive model for in vivo dissolution involves a systematic process of in vitro testing, in vivo studies, and computational analysis. The general workflow is to:

  • Characterize the dissolution of this compound in vitro using biorelevant media.

  • Conduct a pharmacokinetic study in a relevant animal model to obtain plasma concentration-time profiles.

  • Use a deconvolution method to derive the in vivo absorption and dissolution profiles from the plasma data.[11][12][13]

  • Establish a mathematical correlation between the in vitro dissolution data and the in vivo dissolution profile (IVIVC).

This model can then be used to simulate the in vivo performance of different formulations, guiding the drug development process.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to generate the data for an in vivo dissolution model.

2.1 Protocol 1: In Vitro Dissolution in Biorelevant Media

Objective: To determine the in vitro dissolution rate of this compound in media simulating the fasted and fed states of the small intestine.

Materials:

  • This compound powder

  • USP Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell)

  • FaSSIF and FeSSIF powders (e.g., from Biorelevant.com)

  • Phosphate (B84403) buffer

  • HPLC system for quantification

  • Standard laboratory glassware and equipment

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions. Typically, this involves dissolving the powder in a phosphate buffer and adjusting the pH to 6.5 for FaSSIF and 5.0 for FeSSIF.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with a paddle speed of 75 RPM.

    • Fill the dissolution vessels with 900 mL of either FaSSIF or FeSSIF, maintained at 37 ± 0.5 °C.

  • Dissolution Test:

    • Accurately weigh a specified amount of this compound powder (or a formulated dosage form).

    • Introduce the sample into the dissolution vessel.

    • Begin the test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the sampled volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples immediately using an appropriate syringe filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate the dissolution profile.

2.2 Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma concentration-time profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Appropriate formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals for at least one week with free access to food and water. Fast animals overnight before the study.

  • Dose Preparation: Prepare a suspension or solution of this compound in the vehicle at the desired concentration.

  • Administration: Administer a single oral dose to the rats via gavage. A typical dose for a novel phenethylamine might be in the range of 1-10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

2.3 Protocol 3: IVIVC Development

Objective: To establish a correlation between the in vitro dissolution data and the in vivo absorption profile.

Methodology:

  • Deconvolution: Use the plasma concentration-time data from Protocol 2 to calculate the in vivo absorption profile. This is achieved through deconvolution methods, which mathematically separate the drug absorption process from its distribution and elimination.[11] This requires data from an intravenous administration of the drug or the use of specific software tools (e.g., IVIVC Toolkit in Phoenix WinNonlin).

  • Correlation: Correlate the in vitro dissolution profiles (from Protocol 1) with the in vivo absorption profiles. A point-to-point, linear correlation (Level A IVIVC) is the most desirable, as it allows the in vitro dissolution profile to serve as a direct surrogate for the in vivo performance.[2]

  • Model Validation: The predictive performance of the IVIVC model should be validated by comparing the predicted plasma profiles (generated from in vitro dissolution data) with the observed plasma profiles for different formulations.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these notes.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Modeling & Correlation a Physicochemical Characterization b In Vitro Dissolution (Biorelevant Media) a->b f IVIVC Model Development b->f In Vitro Data c Animal PK Study (Oral Dosing) d Plasma Concentration vs. Time Data c->d e Deconvolution to get In Vivo Absorption d->e In Vivo Data e->f g Predictive Dissolution Model ('Calculator') f->g

Caption: Experimental workflow for developing an in vivo dissolution model.

G cluster_0 Drug Substance Properties cluster_1 GI Tract Physiology sol Solubility diss In Vivo Dissolution Rate sol->diss ps Particle Size ps->diss cf Crystal Form cf->diss ph GI pH ph->diss bile Bile Salts bile->diss mot GI Motility mot->diss vol Fluid Volume vol->diss

Caption: Factors influencing the in vivo dissolution of a drug.

G cluster_0 Phase I Metabolism (Hypothetical) cluster_1 Phase II Metabolism (Hypothetical) compound N-Methylmescaline (Phenethylamine) cyp CYP450 Enzymes (e.g., CYP2D6) compound->cyp deam Oxidative Deamination (MAO) compound->deam demeth O-Demethylation cyp->demeth gluc Glucuronidation (UGT Enzymes) demeth->gluc sulf Sulfation (SULT Enzymes) demeth->sulf deam->gluc deam->sulf excretion Renal Excretion gluc->excretion sulf->excretion

Caption: Hypothetical metabolic pathway for a phenethylamine compound.

References

N-Methylmescaline Hydrochloride: Research Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound and a derivative of the classic psychedelic, mescaline. It is found naturally in some cacti species, such as Peyote (Lophophora williamsii). Primarily available as an analytical reference standard, this compound serves as a crucial tool in forensic and research settings.[1][2] Unlike its parent compound, N-Methylmescaline exhibits significantly weaker affinity for serotonin (B10506) receptors and has not been shown to substitute for mescaline in animal drug discrimination studies, suggesting it may lack significant psychedelic properties on its own. The N-methylation of psychedelic phenethylamines has been observed to often diminish or eliminate hallucinogenic activity. This document provides detailed application notes and experimental protocols relevant to the research uses of this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of standard solutions and for designing analytical and in vitro experiments.

PropertyValueReference
Chemical Name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[1]
CAS Number 6308-81-2[1]
Molecular Formula C₁₂H₁₉NO₃ • HCl[1]
Molecular Weight 261.7 g/mol [1]
Purity ≥98%[1][2]
Appearance Crystalline solid[1]
Solubility DMF: 0.5 mg/mL; DMSO: 3 mg/mL; Ethanol: 10 mg/mL; PBS (pH 7.2): 3 mg/mL[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years (under recommended storage conditions)[2]

Application Notes

Forensic and Toxicological Analysis

This compound is utilized as a certified reference material for the identification and quantification of N-Methylmescaline in forensic case samples and toxicological screenings. Its structural similarity to other phenethylamines necessitates the use of highly selective analytical techniques.

Key Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile compounds. Derivatization may be required to improve the chromatographic properties of N-Methylmescaline.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and selectivity, allowing for the direct analysis of N-Methylmescaline in complex biological matrices like urine and blood without derivatization.

Neuropharmacology Research

The primary neuropharmacological interest in N-Methylmescaline lies in its interaction with serotonin receptors, particularly in comparison to mescaline.

Receptor Binding Assays: These in vitro assays are used to determine the binding affinity of N-Methylmescaline for various receptors, most notably the serotonin 5-HT₂A receptor, which is the primary target for classic psychedelics. N-Methylmescaline has been found to have approximately half the affinity for serotonin receptors as mescaline.

Drug Discrimination Studies: These in vivo studies in animal models (typically rats) are used to assess the subjective effects of a compound. N-Methylmescaline failed to substitute for mescaline in such studies, indicating that it does not produce similar subjective effects.

In Vitro Metabolism Studies

Investigating the metabolic fate of N-Methylmescaline is crucial for understanding its potential pharmacokinetic profile and for identifying metabolites that could be targeted in toxicological analysis.

Monoamine Oxidase (MAO) Inhibition Assays: As a phenethylamine, N-Methylmescaline's interaction with MAO enzymes, which are involved in the metabolism of monoamines, is of interest.

Cytochrome P450 (CYP450) Inhibition Assays: These assays determine if N-Methylmescaline inhibits major CYP450 enzymes, which is important for predicting potential drug-drug interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for N-Methylmescaline's interaction with serotonin receptors in comparison to mescaline.

CompoundReceptor Affinity (A₂)Reference
N-Methylmescaline 5,250 nM[3]
Mescaline 2,240 nM[3]

Note: A higher A₂ value indicates weaker binding affinity.

Experimental Protocols

The following are representative protocols. Researchers should validate these methods for their specific experimental conditions.

Protocol 1: Quantification of N-Methylmescaline in Urine by LC-MS/MS

Objective: To quantify the concentration of N-Methylmescaline in a urine sample.

Materials:

  • This compound standard

  • Internal standard (e.g., N-Methylmescaline-d₃)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Urine samples

  • Centrifuge tubes

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL).

  • Sample Preparation:

    • To 100 µL of urine, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor for specific precursor-product ion transitions for N-Methylmescaline and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of N-Methylmescaline in the urine samples from the calibration curve.

Protocol 2: Serotonin 5-HT₂A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

Materials:

  • This compound

  • Cell membranes expressing human 5-HT₂A receptors

  • Radioligand (e.g., [³H]Ketanserin)

  • Non-specific binding control (e.g., Mianserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]Ketanserin, and cell membranes.

    • For total binding wells, add buffer instead of a competitor.

    • For non-specific binding wells, add a high concentration of Mianserin.

    • For experimental wells, add varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Methylmescaline concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Rodent Drug Discrimination Study

Objective: To assess whether N-Methylmescaline produces subjective effects similar to a known psychoactive compound (e.g., mescaline) in rats.

Materials:

  • Adult male Wistar rats

  • Standard operant conditioning chambers with two levers

  • Food pellet dispenser

  • This compound

  • Training drug (e.g., mescaline hydrochloride)

  • Vehicle (e.g., saline)

Procedure:

  • Training Phase:

    • Train rats to press a lever for a food reward.

    • Establish drug discrimination by reinforcing responses on one lever after administration of the training drug (e.g., mescaline) and on the other lever after administration of the vehicle.

    • Continue training until rats reliably press the correct lever based on the substance administered.

  • Testing Phase:

    • Administer different doses of this compound to the trained rats.

    • Place the rats in the operant chambers and record which lever they press.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • A compound is considered to fully substitute for the training drug if it produces ≥80% of responses on the drug-appropriate lever.

    • A compound is considered to not substitute if it produces <20% of responses on the drug-appropriate lever.

    • Plot the percentage of drug-lever responding against the dose of N-Methylmescaline.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates NMM N-Methylmescaline NMM->5HT2A_R Binds PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Simplified 5-HT₂A receptor signaling pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for forensic analysis of N-Methylmescaline.

References

Application Notes and Protocols for N-Methylmescaline Hydrochloride in Rodent Drug Discrimination Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in certain cacti, and is structurally related to the classic psychedelic, mescaline.[1] Drug discrimination paradigms in rodents are a valuable tool for characterizing the in vivo subjective effects of psychoactive compounds. This document provides detailed application notes and protocols for the use of N-Methylmescaline hydrochloride in such studies, primarily focusing on its evaluation as a test compound in animals trained to discriminate mescaline from vehicle.

The available scientific literature indicates that this compound does not substitute for the discriminative stimulus effects of mescaline in trained rodents.[1] This suggests that N-methylation of mescaline significantly alters its interaction with the neurobiological targets responsible for mescaline's subjective effects. These application notes, therefore, are structured to guide researchers in confirming this lack of substitution and to provide a framework for testing novel compounds against a mescaline discriminative stimulus.

Quantitative Data Summary

The following tables summarize the key findings regarding N-Methylmescaline's receptor binding affinity and its lack of substitution for mescaline in drug discrimination studies.

Table 1: Serotonin (B10506) Receptor Affinity

CompoundReceptor Affinity (A₂)
Mescaline2,240 nM
N-Methylmescaline5,250 nM

Data sourced from secondary literature reviews.[1] The higher A₂ value for N-Methylmescaline indicates weaker affinity for serotonin receptors compared to mescaline.

Table 2: Substitution Test Results in Mescaline-Trained Rats

Training Drug (Dose)Test CompoundTest Dose RangeRoute of Administration% Drug-Lever Responding (Max)Outcome
Mescaline (25 mg/kg)N-MethylmescalineNot SpecifiedIntraperitoneal (IP)Not SignificantNo Substitution
Mescaline (25 mg/kg)N-MethylmescalineNot SpecifiedIntracerebroventricular (ICV)Not SignificantNo Substitution

This table is a representation of the reported findings that N-Methylmescaline failed to significantly substitute for mescaline.[1] The specific quantitative data from the original study is not publicly available, but the outcome is consistently reported as negative.

Experimental Protocols

This section outlines a detailed protocol for a two-lever drug discrimination study in rats to assess the stimulus properties of this compound against a mescaline cue.

Subjects
  • Species: Male Sprague-Dawley rats

  • Initial Weight: 200-250 g upon arrival

  • Housing: Individual housing in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and Water: Water available ad libitum. Food restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for food reinforcement.

Apparatus
  • Standard two-lever operant conditioning chambers housed in sound-attenuating and light-resistant enclosures.

  • Each chamber is equipped with two response levers, a food pellet dispenser that delivers 45 mg food pellets into a receptacle, and a stimulus light above each lever.

Drug Preparation
  • Training Drug: Mescaline hydrochloride, dissolved in 0.9% sterile saline.

  • Test Drug: this compound, dissolved in 0.9% sterile saline.

  • Vehicle: 0.9% sterile saline.

  • Administration: All injections are administered intraperitoneally (IP) at a volume of 1 ml/kg.

Discrimination Training Procedure
  • Lever Press Training: Rats are first trained to press a lever for food reinforcement on a continuous reinforcement schedule, which is then progressed to a fixed-ratio (FR) 10 schedule (i.e., 10 lever presses result in one food pellet).

  • Discrimination Training:

    • Rats are divided into two groups. In one group, the left lever is designated as the "drug" lever and the right as the "saline" lever. This is counterbalanced in the second group.

    • On training days, rats receive an IP injection of either mescaline (e.g., 10 mg/kg) or saline 30 minutes prior to being placed in the operant chamber.

    • Following a mescaline injection, only responses on the drug-designated lever are reinforced.

    • Following a saline injection, only responses on the saline-designated lever are reinforced.

    • Training sessions are typically 15 minutes long and are conducted daily.

    • The sequence of mescaline and saline training days is semi-random (e.g., M, S, S, M, M, S...).

  • Acquisition Criteria: Training continues until rats reliably demonstrate at least 80% of their responses on the correct lever before the first reinforcement and for the entire session, for at least 8 out of 10 consecutive sessions.

Substitution Testing
  • Once acquisition criteria are met, substitution tests with this compound can begin.

  • Test sessions are interspersed with training sessions to maintain the discrimination performance.

  • On a test day, instead of mescaline or saline, the rat receives an IP injection of a specific dose of this compound (e.g., 5, 10, 20, 40 mg/kg) 30 minutes before the session.

  • During the test session, responses on either lever are reinforced to avoid extinction.

  • The primary data points collected are the percentage of responses on the drug-designated lever and the overall response rate.

  • A test compound is considered to fully substitute for the training drug if it produces ≥80% drug-lever responding. Partial substitution is considered to be between 20% and 80%, and no substitution is <20% drug-lever responding.

Visualizations

Signaling Pathways and Experimental Workflow

The primary mechanism of action for mescaline is agonism at the serotonin 5-HT2A receptor.[2][3] While N-Methylmescaline has a weaker affinity for serotonin receptors, its structural similarity to mescaline suggests it would interact with the same signaling pathway, albeit less effectively.

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMM N-Methylmescaline 5HT2A_R 5-HT2A Receptor NMM->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade.

G Drug Discrimination Experimental Workflow Start Start Acclimation Animal Acclimation & Body Weight Maintenance Start->Acclimation Lever_Training Lever Press Training (FR-10 Schedule) Acclimation->Lever_Training Discrimination_Training Discrimination Training (Mescaline vs. Saline) Lever_Training->Discrimination_Training Acquisition_Check Acquisition Criteria Met? (>80% correct) Discrimination_Training->Acquisition_Check Acquisition_Check->Discrimination_Training No Test_Session Substitution Test Session (N-Methylmescaline Doses) Acquisition_Check->Test_Session Yes Data_Analysis Data Analysis (% Drug-Lever Responding, Response Rate) Test_Session->Data_Analysis End End Data_Analysis->End

Caption: Workflow for rodent drug discrimination testing.

References

Application Notes and Protocols: Intracerebroventricular Injection of N-Methylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in cacti such as Peyote (Lophophora williamsii) and Pachycereus pringle.[1][2] It is a structural analog of the classic psychedelic, mescaline. The primary mechanism of action for mescaline is agonism at serotonin (B10506) 5-HT2A receptors, which is believed to mediate its hallucinogenic effects.[3][4][5] N-Methylmescaline also demonstrates affinity for serotonin receptors, although it is weaker than its parent compound.[1]

Intracerebroventricular (ICV) injection is a crucial experimental technique that allows for the direct administration of substances into the ventricular system of the brain, thereby bypassing the blood-brain barrier.[6][7] This method is invaluable for studying the direct central nervous system effects of compounds that may have poor brain penetration or to investigate localized neurological functions.

While the scientific literature confirms that intracerebroventricular administration of N-Methylmescaline has been performed in rodents for drug discrimination tests, detailed public protocols for this specific compound are scarce.[1] The protocols outlined below are therefore based on established, general methodologies for ICV administration in rodents and available data for the closely related compound, mescaline.[6][8][9][10] Researchers should consider this a foundational guide and perform dose-response studies to determine the optimal concentration and volume for their specific experimental paradigm.

Data Presentation

Due to the limited published data on the specific effects of N-Methylmescaline following ICV administration, this section provides relevant pharmacological data for the compound and comparative ICV dosage for its parent compound, mescaline.

Table 1: Pharmacological Profile of N-Methylmescaline

ParameterValueSpeciesNotesReference
Serotonin Receptor Affinity (A₂)5,250 nMNot SpecifiedCompared to mescaline (A₂ = 2,240 nM).[1]
In Vivo ActivityFailed to substitute for mescaline (25 mg/kg) in drug discrimination tests.RodentIndicates a lack of similar subjective effects at the doses tested via both intraperitoneal and intracerebroventricular routes.[1]
Central/Peripheral EffectsNo observed effects at doses up to 24-25 mg.Human (Shulgin)Suggests low potency when administered alone.[1]

Table 2: Example Intracerebroventricular Dosing for Related Hallucinogens in Rats

CompoundDosage Range (ICV)Animal ModelObserved EffectReference
MescalineNot specified in abstractRatDisruption of behavior.[8]
LSDED₅₀: 15 µgRatDisruption of Fixed-Ratio (FR-40) schedule-controlled behavior.[8]
DOM40 - 120 µgRatDose-dependent disruption of FR-40 behavior.[8]

Note: The data for LSD and DOM are provided for context on the potency of other hallucinogens administered via the ICV route.

Experimental Protocols

This section details a generalized protocol for the ICV injection of a test compound like N-Methylmescaline in a rodent model.

Materials and Reagents
  • N-Methylmescaline hydrochloride

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • Local anesthetic (e.g., Bupivacaine)

  • Antiseptic solution (e.g., 70% Ethanol, Betadine)

  • Eye lubricant

  • Sutures or wound clips

  • Stereotaxic frame

  • Anesthesia delivery system

  • Micro-drill

  • Hamilton syringe (10 µL capacity) with a 26-gauge needle

  • Heating pad

  • Personal Protective Equipment (PPE)

Preparation of N-Methylmescaline Solution
  • Stock Solution: Prepare a stock solution of this compound in sterile 0.9% saline. The concentration should be determined based on the desired final dosage and injection volume. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solution: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final working concentration. For example, to administer a 10 µg dose in a 2 µL injection volume, the working concentration would be 5 µg/µL.

  • Filtration: Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. Keep on ice.

Surgical Procedure for ICV Cannulation and Injection

This protocol is adapted from standard procedures for stereotaxic surgery in rodents.[6][10]

  • Anesthesia and Animal Preparation:

    • Anesthetize the animal (e.g., adult male Sprague-Dawley rat, 250-300g) using an appropriate anesthetic.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and place the animal in the stereotaxic frame. Use ear bars and a tooth bar to secure the head.

    • Ensure the skull is level by adjusting the frame until the dorsal-ventral measurements for bregma and lambda are within 0.1 mm of each other.

    • Apply a sterile eye lubricant to prevent corneal drying.

    • Scrub the surgical area with an antiseptic solution. Administer a local anesthetic subcutaneously at the incision site.

  • Surgical Incision and Craniotomy:

    • Make a midline incision (~1.5 cm) in the scalp to expose the skull.

    • Gently retract the periosteum to visualize the cranial sutures, particularly bregma (the junction of the sagittal and coronal sutures).

    • Determine the stereotaxic coordinates for the lateral ventricle. For an adult rat, typical coordinates relative to bregma are:

      • Anterior-Posterior (AP): -0.8 mm

      • Medial-Lateral (ML): ±1.5 mm

      • Dorsal-Ventral (DV): -3.5 mm (from the skull surface)

    • Using a micro-drill, carefully create a small burr hole over the target coordinates, being cautious not to damage the underlying dura mater.

  • Intracerebroventricular Injection:

    • Load the Hamilton syringe with the prepared N-Methylmescaline solution, ensuring no air bubbles are present.

    • Mount the syringe on the stereotaxic manipulator.

    • Slowly lower the syringe needle through the burr hole to the predetermined DV coordinate.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5 - 1.0 µL/min) to prevent a rapid increase in intracranial pressure and to allow for diffusion.[10]

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow along the injection tract upon withdrawal.[10]

    • Slowly retract the needle.

Post-Operative Care
  • Suture the scalp incision or close it with wound clips.

  • Remove the animal from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery.

  • Monitor the animal until it has fully regained consciousness and is ambulatory.

  • Administer post-operative analgesics as required by institutional guidelines.

  • House animals individually post-surgery to prevent injury and monitor their recovery, food, and water intake.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Surgical Procedure cluster_postop Phase 3: Post-Operative & Analysis animal Select Animal Model (e.g., Rat, Mouse) drug_prep Prepare N-Methylmescaline (Sterile Saline Vehicle) anesth Anesthetize Animal stereo Mount in Stereotaxic Frame anesth->stereo incision Scalp Incision & Skull Exposure stereo->incision coords Identify Bregma & Determine Coordinates incision->coords drill Drill Burr Hole coords->drill injection Lower Needle & Infuse Drug (Slow Rate: 0.5-1 µL/min) drill->injection suture Suture Incision injection->suture recover Post-Op Recovery (Heating Pad, Analgesia) suture->recover behavior Behavioral Assays (e.g., Locomotion, PPI) recover->behavior mol_analysis Molecular Analysis (e.g., c-Fos, Receptor Occupancy) recover->mol_analysis

Caption: Experimental workflow for intracerebroventricular (ICV) injection.

G NMM N-Methylmescaline (Agonist) receptor 5-HT2A Receptor (GPCR) NMM->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release (from ER) ip3->ca_release downstream Neuronal Excitation & Downstream Effects pkc->downstream ca_release->downstream

Caption: Presumed 5-HT2A receptor signaling pathway for N-Methylmescaline.

References

Application Notes and Protocols: Experimental Dosage of N-Methylmescaline Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. N-Methylmescaline hydrochloride is a phenethylamine (B48288) and its toxicological and physiological properties are not extensively studied. All experiments should be conducted in accordance with ethical guidelines for animal research and under appropriate safety protocols.

Introduction

N-Methylmescaline (NMM), the N-methylated analog of mescaline, is a naturally occurring alkaloid found in certain cacti.[1] While structurally related to the well-studied psychedelic mescaline, N-Methylmescaline exhibits a distinct pharmacological profile. This document provides an overview of the known experimental data regarding this compound in rats. Due to a significant lack of specific dosage, toxicity, and pharmacokinetic data for N-Methylmescaline in rats, this document also includes detailed information on mescaline as a comparative reference. It is crucial to note that data for mescaline should not be directly extrapolated to N-Methylmescaline, as N-methylation can significantly alter a compound's properties.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential for accurate dose preparation and administration.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃ • HCl[2]
Molecular Weight 261.7 g/mol [2]
Appearance Crystalline Solid, Powder[3]
Purity ≥98%[2]
Solubility DMF: 0.5 mg/mlDMSO: 3 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 3 mg/ml[2][3]
Stability ≥ 5 years (when stored properly)[2]
Storage -20°C[3]

Pharmacological Profile of N-Methylmescaline

Pharmacodynamics

N-Methylmescaline demonstrates a weaker affinity for serotonin (B10506) receptors in comparison to mescaline.[1] It has approximately half the affinity for serotonin receptors as its parent compound.[1] In rodent drug discrimination studies, N-Methylmescaline failed to substitute for mescaline, indicating a different in vivo pharmacological effect.[1] Generally, N-methylation of psychedelic phenethylamines has been observed to eliminate their hallucinogenic activity.[1]

Toxicology

While specific LD50 values for N-Methylmescaline in rats are not available in the reviewed literature, it is reported to be less toxic than mescaline in animals.[1]

Experimental Dosage and Protocols in Rats (Data Gap and Mescaline as Reference)

Important Note: There is a significant lack of published studies detailing the experimental dosage (e.g., ED50, LD50) and pharmacokinetics of this compound in rats. The following data and protocols are for mescaline and are provided as a reference for experimental design. Researchers should start with very low doses of N-Methylmescaline and carefully perform dose-escalation studies to determine its specific effects.

Mescaline Hydrochloride: Quantitative Data in Rats
ParameterValueRoute of AdministrationSource
LD50 132 - 410 mg/kgIntraperitoneal (i.p.)
Behavioral Effects (Dose Range) 10 - 100 mg/kgSubcutaneous (s.c.)
Reported Lethality ~50% of animals at 100 mg/kg within 12 hoursSubcutaneous (s.c.)
Experimental Protocols (Adapted from Mescaline Studies)
  • Objective: To determine the median lethal dose (LD50) of this compound in rats.

  • Animal Model: Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline or PBS (pH 7.2). The concentration should be adjusted based on the desired dosage and administration volume.

  • Procedure:

    • Divide animals into groups (n=5-10 per group).

    • Administer single doses of this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). Start with a wide range of doses based on available data for similar compounds (e.g., mescaline), but begin with very low doses.

    • Observe animals continuously for the first 4 hours and then periodically for up to 14 days.

    • Record signs of toxicity and mortality.

    • Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

  • Objective: To evaluate the behavioral effects of this compound in rats.

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Drug Preparation: As described for the acute toxicity study.

  • Procedure (Open Field Test):

    • Habituate rats to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control.

    • Place the rat in the center of an open field arena (e.g., 100 cm x 100 cm).

    • Record locomotor activity (distance moved, rearing frequency, etc.) for a set period (e.g., 30-60 minutes) using an automated tracking system.

  • Procedure (Prepulse Inhibition - PPI - of Acoustic Startle):

    • To assess sensorimotor gating, place rats in a startle chamber.

    • Present a series of acoustic startle pulses alone or preceded by a weaker prepulse.

    • Measure the startle response (whole-body flinch).

    • Calculate the percentage of PPI.

  • Objective: To determine the pharmacokinetic profile of this compound in rats.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Drug Preparation: As described previously.

  • Procedure:

    • Administer a single dose of this compound (intravenous or other desired route).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood to obtain plasma or serum and store at -80°C until analysis.

    • Analyze the concentration of N-Methylmescaline in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Signaling Pathway

N_Methylmescaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMM N-Methylmescaline 5HTR Serotonin Receptors (e.g., 5-HT2A) NMM->5HTR Binding (Weaker than Mescaline) G_Protein G-Protein 5HTR->G_Protein Activation Effector Effector Enzymes (e.g., PLC) G_Protein->Effector Modulation Second_Messengers Second Messengers (e.g., IP3, DAG) Effector->Second_Messengers Production Cellular_Response Downstream Cellular Response Second_Messengers->Cellular_Response Initiation

Caption: Conceptual signaling pathway for N-Methylmescaline.

Experimental Workflow

Pharmacological_Workflow cluster_experiments Experimental Procedures Start Start: Hypothesis Formulation Dose_Prep Dose Preparation (N-Methylmescaline HCl in Vehicle) Start->Dose_Prep Animal_Model Animal Model (Rats) Dose_Prep->Animal_Model Grouping Animal Grouping & Acclimatization Animal_Model->Grouping Toxicity Acute Toxicity (LD50) Grouping->Toxicity Behavior Behavioral Assessment (Open Field, PPI) Grouping->Behavior PK Pharmacokinetic Study Grouping->PK Data_Collection Data Collection Toxicity->Data_Collection Behavior->Data_Collection PK->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for In Vitro Evaluation of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species, including Lophophora williamsii (peyote).[1] It is the N-methylated analog of the classic psychedelic, mescaline.[1] Preliminary research indicates that N-Methylmescaline hydrochloride is a serotonin (B10506) receptor modulator, though its in vitro pharmacological profile is not as extensively characterized as that of mescaline.[1] It has been suggested that N-methylation of psychedelic phenethylamines may attenuate their hallucinogenic properties.[1] Furthermore, there is a hypothesis that N-Methylmescaline's activity might be potentiated in the presence of monoamine oxidase inhibitors (MAOIs).[1]

These application notes provide a framework of in vitro assays to characterize the activity of this compound. The following protocols are representative methodologies based on assays conducted on closely related phenethylamines and should be optimized and validated for specific experimental conditions.

Data Summary

Quantitative data for the in vitro activity of this compound is limited in publicly available literature. The following table summarizes the available data for N-Methylmescaline and provides comparative data for its parent compound, mescaline.

CompoundAssayTargetSpeciesValueUnitReference
N-Methylmescaline Receptor BindingSerotonin ReceptorsNot SpecifiedA₂ = 5,250nM[1]
MescalineReceptor BindingSerotonin ReceptorsNot SpecifiedA₂ = 2,240nM[1]
MescalineFunctional Assay5-HT₂A ReceptorHumanEC₅₀ ≈ 10,000nM[2]
MescalineFunctional Assay5-HT₂B ReceptorHumanEC₅₀ > 20,000nM[2]
MescalineReceptor BindingMonoamine Transporters (SERT, NET, DAT)HumanKᵢ > 30,000nM

A₂ value is a measure of antagonist affinity, which can be approximated to the inhibition constant (Kᵢ).

Key Experimental Protocols

Serotonin Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

Methodology: Radioligand Competition Binding Assay

Materials:

  • This compound

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C)

  • Non-specific binding competitor (e.g., spiperone (B1681076) for 5-HT₂A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kₔ), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of the non-specific competitor to a set of wells.

  • For determining total binding, add only the cell membranes and radioligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis NMM N-Methylmescaline Dilutions Incubation Incubate in 96-well Plate NMM->Incubation Membranes Receptor Membranes Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki IC50->Ki G NMM N-Methylmescaline (Agonist) Receptor 5-HT2A Receptor NMM->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Induces G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Seed SH-SY5Y cells in 96-well plate Adhere Incubate 24h Seed->Adhere Treat Treat with N-Methylmescaline HCl Adhere->Treat Incubate Incubate 24/48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizer Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read

References

Application Notes and Protocols for N-Methylmescaline Hydrochloride in Psychopharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the investigation of N-Methylmescaline hydrochloride in psychopharmacology research. Due to the limited availability of specific data for this compound, the information and protocols presented herein are largely based on research conducted with its parent compound, mescaline, and other related psychoactive phenethylamines. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on this compound.

Introduction

N-Methylmescaline (NMM) is a naturally occurring alkaloid found in several cactus species, including Lophophora williamsii (peyote).[1] It is the N-methylated analog of the classic psychedelic, mescaline.[1] While mescaline's psychopharmacological properties have been extensively studied, N-Methylmescaline remains a relatively under-investigated compound. Preliminary research suggests it has a weak affinity for serotonin (B10506) receptors, approximately half that of mescaline.[1] In rodent drug discrimination studies, N-Methylmescaline did not substitute for mescaline, indicating potentially different subjective effects.[1] Reports from Alexander Shulgin suggest that N-Methylmescaline alone does not produce significant central or peripheral effects at doses up to 25 mg, but may become psychoactive when combined with monoamine oxidase inhibitors (MAOIs).[1]

These application notes provide a framework for the systematic evaluation of this compound's pharmacological profile, including its receptor binding affinity, functional activity, and in vivo behavioral effects.

Quantitative Data

The following tables summarize the available quantitative data for N-Methylmescaline and related compounds to provide a comparative context for experimental design.

Table 1: Receptor Affinity Data for N-Methylmescaline and Related Phenethylamines

CompoundReceptorAffinity (A₂) (nM)Affinity (Ki) (nM)Reference
N-Methylmescaline Serotonin (general)5,250-[1]
MescalineSerotonin (general)2,240-[1]
2-Methylmescaline5-HT₁ₐ-525[2]
5-HT₂ₐ-1,640[2]
5-HT₂C-1,094[2]

Table 2: Functional Activity Data for Mescaline

CompoundReceptorPotency (EC₅₀) (nM)Reference
Mescaline5-HT₂ₐ~10,000[3]
5-HT₂B>20,000[3]

Signaling Pathways

The primary molecular target of classic psychedelics like mescaline is the serotonin 2A receptor (5-HT₂ₐR), a G-protein coupled receptor (GPCR). Activation of the 5-HT₂ₐR by an agonist is thought to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic psychedelic effects. A putative signaling pathway for N-Methylmescaline, based on the known pharmacology of mescaline, is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMM N-Methylmescaline hydrochloride Receptor 5-HT₂ₐ Receptor NMM->Receptor Binds to Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling & Gene Expression PKC->Downstream Phosphorylates

Caption: Putative 5-HT₂ₐ receptor signaling pathway for N-Methylmescaline.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the psychopharmacology of this compound.

In Vitro Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.

G A Prepare Receptor Membranes (e.g., from cells expressing 5-HT₂ₐR) C Incubate Membranes with Radioligand (e.g., [³H]ketanserin) and NMM A->C B Prepare Serial Dilutions of N-Methylmescaline HCl B->C D Separate Bound and Free Radioligand (Rapid Vacuum Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Ki) E->F

Caption: Workflow for a radioligand receptor binding assay.

Materials:

  • This compound

  • Receptor source: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂C) or rodent brain tissue homogenates.

  • Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐR).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM mianserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and vials.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or brain tissue homogenates according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of a non-labeled competitor.

    • Competitive Binding: Receptor membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of NMM that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: Open Field Test

This protocol assesses the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents.

G A Acclimate Rodents to the Testing Environment B Administer N-Methylmescaline HCl or Vehicle (e.g., i.p.) A->B C Place Animal in the Center of the Open Field Arena B->C D Record Behavior for a Set Duration (e.g., 30 minutes) using Video Tracking C->D E Analyze Behavioral Parameters D->E

Caption: Workflow for the open field behavioral test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Rodents (e.g., adult male rats or mice)

  • Open field arena (a square or circular arena with walls, often made of opaque plastic)

  • Video camera and tracking software

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested.

  • Testing: At a specified time after injection (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Recording: Record the animal's behavior for a set duration (e.g., 30 minutes) using an overhead video camera.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.

    • Stereotyped Behaviors: Rearing, grooming, etc.

  • Statistical Analysis: Compare the behavioral parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The provided application notes and protocols offer a starting point for the systematic investigation of this compound's psychopharmacological properties. Given the limited data available for this specific compound, it is recommended that researchers initially conduct dose-ranging studies and directly compare their findings with the known effects of mescaline. These studies will be crucial in elucidating the unique pharmacological profile of N-Methylmescaline and its potential as a research tool or therapeutic agent.

References

Application Notes and Protocols for N-Methylmescaline Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of N-Methylmescaline hydrochloride powder. The following protocols are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information

  • Chemical Name: 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[1][2]

  • Synonyms: N-methyl Mescaline (hydrochloride), N-methyl TMPEA[1][2]

  • CAS Number: 6308-81-2[1][2]

  • Molecular Formula: C₁₂H₁₉NO₃ • HCl[1][2]

  • Molecular Weight: 261.7 g/mol [1][2]

  • Appearance: Crystalline Solid, Powder[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility Data

SolventSolubility
DMF0.5 mg/ml[1][2]
DMSO3 mg/ml[1][2]
Ethanol10 mg/ml[1][2]
PBS (pH 7.2)3 mg/ml[1][2]

Table 2: Stability and Storage

ParameterInformation
Storage Temperature-20°C[1][3]
Stability≥ 5 years at -20°C[1]
Shipping ConditionsRoom temperature in the continental US; may vary elsewhere[1]

Safety, Handling, and Storage Protocols

3.1. Safety Precautions and Hazard Information

This compound is categorized as a phenethylamine (B48288) and should be handled with care.[1][2] The toxicological and physiological properties of this compound have not been fully analyzed.[2] This product is intended for research and forensic applications only and is not for human or veterinary use.[2][4]

Hazard Statements: [2]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

  • May cause drowsiness or dizziness.

Precautionary Statements: [2]

  • Wash hands thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

3.2. Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]

3.3. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the powder. Use appropriate tools (e.g., spatulas) for weighing and transferring.

  • Minimize the creation of dust.

  • After handling, wash hands thoroughly with soap and water.[2]

  • Ensure all containers are properly labeled.

3.4. Storage Conditions

  • Store the powder in a tightly sealed container.

  • Store at -20°C for long-term stability.[1][3]

  • Keep in a dry and dark place to prevent degradation.

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound. The choice of solvent will depend on the experimental requirements, based on the solubility data in Table 1.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution in DMSO.

  • Calculate the required mass of this compound.

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation for 1 ml of 10 mM stock solution:

      • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (261.7 g/mol ) = 0.002617 g = 2.617 mg

  • Wear appropriate PPE.

  • Weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Carefully transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.

  • Add a small amount of the chosen solvent to the flask to dissolve the powder.

  • Gently swirl the flask or use a vortex mixer to ensure the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Once dissolved, add the solvent to the final desired volume.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the container with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C in a tightly sealed container.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_handling Handling cluster_dissolution Dissolution cluster_storage Final Steps start Start calc Calculate Required Mass of N-Methylmescaline HCl start->calc 1. ppe Wear Appropriate PPE calc->ppe 2. weigh Weigh Powder ppe->weigh 3. transfer Transfer to Volumetric Flask weigh->transfer 4. add_solvent Add Small Amount of Solvent transfer->add_solvent 5. dissolve Dissolve Powder (Vortex/Sonicate) add_solvent->dissolve 6. final_volume Add Solvent to Final Volume dissolve->final_volume 7. mix Mix Thoroughly final_volume->mix 8. label_sol Label Solution mix->label_sol 9. store Store at -20°C label_sol->store 10. end_node End store->end_node 11.

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols: N-Methylmescaline Hydrochloride in Neuroscience Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for N-Methylmescaline hydrochloride in neuroscience research. Due to the limited specific research on N-Methylmescaline, this document leverages established methodologies for its parent compound, mescaline, and other serotonergic phenethylamines to propose a framework for its investigation.

Introduction

N-Methylmescaline is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species, including Lophophora williamsii (peyote).[1] As the N-methylated analog of the classic psychedelic mescaline, its pharmacological profile is of significant interest for understanding structure-activity relationships within this class of compounds. Preliminary data suggests it is a serotonin (B10506) receptor modulator with a lower affinity for serotonin receptors compared to mescaline.[1] Further research is required to fully elucidate its mechanism of action and potential psychoactive effects, which may be more pronounced in the presence of monoamine oxidase inhibitors (MAOIs).[1]

These notes are intended to guide researchers in designing and executing experiments to characterize the neuropharmacological properties of this compound.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃・HCl[2]
Molecular Weight 261.7 g/mol [2]
CAS Number 6308-81-2[2]
Appearance Analytical reference standard[2]
Solubility DMF: 0.5 mg/ml, DMSO: 3 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 3 mg/ml[2]
Storage Store at -20°CCayman Chemical

Note: this compound is intended for research and forensic applications.[2] Appropriate personal protective equipment (PPE) should be worn during handling.

Quantitative Data Summary

The following tables summarize the available quantitative data for N-Methylmescaline and its parent compound, mescaline, for comparative purposes.

Table 1: Receptor Binding Affinity
CompoundReceptorKᵢ (nM)SpeciesAssay TypeReference
N-Methylmescaline Serotonin Receptors (general)5,250 (A₂)Not SpecifiedNot Specified[1]
MescalineSerotonin Receptors (general)2,240 (A₂)Not SpecifiedNot Specified[1]
Mescaline5-HT₂ₐ150 - 12,000HumanRadioligand Binding[3]
Mescaline5-HT₁ₐ1,600 - 6,700HumanRadioligand Binding[3]
Mescaline5-HT₂C9,900HumanRadioligand Binding[4]
MescalineMonoamine Transporters (SERT, NET, DAT)> 30,000Not SpecifiedNot Specified[5]

A₂ value represents the antagonist dissociation constant.

Table 2: Functional Activity
CompoundReceptorEC₅₀ (nM)SpeciesAssay TypeReference
N-Methylmescaline -Data not available---
Mescaline5-HT₂ₐ~10,000HumanNot Specified[5]
Mescaline5-HT₂B> 20,000HumanNot Specified[5]

Proposed Signaling Pathway

The primary molecular target of classic serotonergic psychedelics like mescaline is the serotonin 2A receptor (5-HT₂ₐR), a G-protein coupled receptor (GPCR).[6][[“]][8][9] Activation of the 5-HT₂ₐR is believed to initiate a cascade of intracellular signaling events that underpin the compound's psychoactive effects. Based on its structural similarity to mescaline, N-Methylmescaline is hypothesized to interact with the 5-HT₂ₐR, though with lower affinity.[1]

Serotonergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Methylmescaline N-Methylmescaline 5-HT2A_Receptor 5-HT₂ₐ Receptor N-Methylmescaline->5-HT2A_Receptor Binds to Gq Gαq/11 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., gene expression changes) Ca_release->Downstream PKC->Downstream

Caption: Proposed 5-HT₂ₐ receptor signaling cascade for N-Methylmescaline.

Experimental Workflows

A systematic approach is necessary to characterize the neuropharmacological profile of this compound. The following workflow outlines key experimental stages.

Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation receptor_binding Receptor Binding Assays (5-HT, DA, NE receptors) functional_assays Functional Assays (e.g., Calcium Mobilization, IP₁ Accumulation) receptor_binding->functional_assays electrophysiology In Vitro Electrophysiology (Patch-clamp on cultured neurons) functional_assays->electrophysiology pk_pd Pharmacokinetics & Pharmacodynamics electrophysiology->pk_pd behavioral Behavioral Assays (Head-Twitch Response, Open Field) pk_pd->behavioral neurochemistry In Vivo Neurochemistry (Microdialysis) behavioral->neurochemistry data_analysis Quantitative Analysis (Ki, EC₅₀, behavioral metrics) neurochemistry->data_analysis sar Structure-Activity Relationship (SAR) (Comparison with mescaline) data_analysis->sar conclusion Conclusion & Future Directions sar->conclusion

Caption: A logical workflow for the neuropharmacological assessment of N-Methylmescaline.

Detailed Experimental Protocols

The following protocols are adapted from established methods for serotonergic psychedelics and should be optimized for this compound.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of neurotransmitter receptors, with a primary focus on serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂C, 5-HT₁ₐ).

Materials:

  • This compound

  • Cell membranes expressing the target human receptors (e.g., from CHO or HEK293 cells)

  • Radioligands specific for each target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kₔ, and varying concentrations of this compound.

  • For non-specific binding control wells, add a high concentration of a known non-labeled ligand for the target receptor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional activity (EC₅₀ and Eₘₐₓ) of this compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the 5-HT₂ₐR-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Use a fluorescence plate reader to measure the baseline fluorescence of each well.

  • Inject the different concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.

  • Include a positive control (e.g., serotonin or a known 5-HT₂ₐ agonist) and a negative control (vehicle).

  • Analyze the data to determine the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.

In Vivo Head-Twitch Response (HTR) in Mice

Objective: To evaluate the in vivo 5-HT₂ₐ receptor agonist activity of this compound, as the HTR is a characteristic behavioral response in rodents to serotonergic psychedelics.[10][11]

Materials:

  • This compound

  • Male C57BL/6J mice

  • Saline solution (0.9% NaCl) for vehicle control

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Habituate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Dissolve this compound in saline to the desired concentrations.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.

  • Immediately place the mice back into their individual observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes) starting immediately after injection. A head twitch is a rapid, rotational movement of the head.

  • To confirm 5-HT₂ₐ receptor mediation, a separate cohort of animals can be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., ketanserin) before N-Methylmescaline administration.

  • Analyze the dose-response relationship for the induction of HTR.

In Vivo Open Field Test in Rats

Objective: To assess the effects of this compound on locomotor activity and exploratory behavior.[[“]]

Materials:

  • This compound

  • Adult male Wistar or Sprague-Dawley rats

  • Saline solution (0.9% NaCl)

  • Open field arena (a square or circular arena with walls)

  • Automated tracking software or video recording for manual scoring

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via i.p. or s.c. injection.

  • After a defined pre-treatment period (e.g., 15-30 minutes), place each rat individually in the center of the open field arena.

  • Record the animal's behavior for a set duration (e.g., 15-30 minutes).

  • Analyze the recordings for various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Grooming behavior

  • Compare the behavioral parameters between the different treatment groups.

Conclusion

The provided application notes and protocols offer a foundational framework for the neuropharmacological investigation of this compound. While data on this specific compound is limited, the methodologies established for mescaline and other serotonergic compounds are directly applicable. Systematic in vitro and in vivo studies are essential to characterize its receptor binding profile, functional activity, and behavioral effects. Such research will contribute to a deeper understanding of the structure-activity relationships of phenethylamine psychedelics and may reveal novel pharmacological properties of N-Methylmescaline. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available resources.

References

Application of N-Methylmescaline in Psychedelic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species, including Lophophora williamsii (peyote), alongside its more famous analogue, mescaline.[1][2] As the N-methylated form of mescaline, NMM is of significant interest in psychedelic research, primarily for comparative studies to elucidate the structure-activity relationships (SAR) of psychedelic phenethylamines. While mescaline is a well-established classic psychedelic, N-methylation has been observed to significantly diminish or eliminate hallucinogenic activity in this class of compounds.[1] This document provides an overview of N-Methylmescaline's pharmacology, protocols for its study, and its application in psychedelic research as a comparative tool.

Pharmacological Profile

Current research indicates that N-Methylmescaline is not a primary psychedelic agent. Alexander Shulgin, a pioneer in psychedelic chemistry, reported no central or peripheral effects at doses up to 24-25 mg.[1] Its primary mechanism of action, like mescaline, is believed to be through interaction with serotonin (B10506) receptors, but with significantly lower affinity. It has been found to have approximately half the serotonin receptor affinity of mescaline.[1] In animal studies, N-Methylmescaline failed to substitute for mescaline in drug discrimination tests, further suggesting a lack of similar psychoactive effects.[1] There is a hypothesis that NMM may become psychoactive when combined with monoamine oxidase inhibitors (MAOIs), which are also present in some cacti.[1]

Comparative Pharmacological Data

The following table summarizes the available quantitative data for N-Methylmescaline in comparison to its parent compound, mescaline.

CompoundSerotonin 5-HT2A Receptor Affinity (Ki)Notes
Mescaline~550 nMAgonist at 5-HT2A and 5-HT2C receptors.[3]
N-Methylmescaline A2 = 5,250 nM (approximately half the affinity of mescaline)Weak affinity for serotonin receptors.[1]

Experimental Protocols

Detailed experimental protocols for N-Methylmescaline are scarce in the literature. However, standard methodologies used for the study of mescaline and other phenethylamines can be adapted.

Protocol 1: Synthesis of N-Methylmescaline

A common method for the synthesis of N-Methylmescaline involves the reductive amination of 3,4,5-trimethoxyphenylacetaldehyde (B1229130) with methylamine (B109427). A detailed, generalized protocol is as follows:

  • Preparation of the Aldehyde : 3,4,5-trimethoxybenzaldehyde (B134019) is converted to 3,4,5-trimethoxyphenylacetaldehyde.

  • Reductive Amination :

    • Dissolve 3,4,5-trimethoxyphenylacetaldehyde in a suitable solvent such as methanol.

    • Add an excess of methylamine (as a solution in a solvent like THF or as a gas).

    • The reaction mixture is stirred, and a reducing agent such as sodium borohydride (B1222165) is added portion-wise.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification :

    • The reaction is quenched with water and the product is extracted with a non-polar solvent (e.g., dichloromethane).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or crystallization to yield N-Methylmescaline.

Protocol 2: Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of N-Methylmescaline for various receptors, particularly the serotonin 5-HT2A receptor.[4][5]

  • Membrane Preparation : Cell membranes from a cell line overexpressing the human 5-HT2A receptor (e.g., HEK 293 cells) are prepared.

  • Binding Reaction :

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of N-Methylmescaline.

    • For non-specific binding control wells, a high concentration of a known 5-HT2A antagonist (e.g., spiperone) is added.

  • Incubation and Filtration :

    • The plate is incubated to allow the binding to reach equilibrium.

    • The contents of each well are then rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.

    • The filters are washed with a cold buffer to remove any non-specifically bound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data is analyzed using non-linear regression to determine the Ki (inhibition constant) of N-Methylmescaline for the 5-HT2A receptor.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Rodents

The head-twitch response in mice is a behavioral assay used to assess the in vivo psychoactive potential of serotonergic psychedelics.[2]

  • Animal Acclimation : Male C57BL/6J mice are acclimated to the testing room and observation chambers.

  • Drug Administration : A group of mice is administered with N-Methylmescaline at various doses (e.g., 1, 5, 10, 25 mg/kg, intraperitoneally). A control group receives a vehicle injection. A positive control group receives mescaline.

  • Observation : Immediately after injection, the mice are placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30-60 minutes).

  • Scoring : A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse.

  • Data Analysis : The number of head twitches in the N-Methylmescaline-treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in head twitches is indicative of 5-HT2A receptor activation and potential psychedelic-like effects.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for classic psychedelics like mescaline involves the activation of the 5-HT2A receptor, which is a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately leading to downstream cellular effects that are believed to underlie the psychedelic experience. Given N-Methylmescaline's weak affinity for the 5-HT2A receptor, its effect on this pathway is expected to be minimal compared to mescaline.

G cluster_0 Cell Membrane cluster_1 Intracellular Space 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects N_Methylmescaline N-Methylmescaline N_Methylmescaline->5-HT2A_Receptor Weak Agonist Mescaline Mescaline Mescaline->5-HT2A_Receptor Strong Agonist

Caption: Simplified 5-HT2A receptor signaling pathway for Mescaline and N-Methylmescaline.

G Start Start Synthesize_NMM Synthesize and Purify N-Methylmescaline Start->Synthesize_NMM In_Vitro In Vitro Studies Synthesize_NMM->In_Vitro In_Vivo In Vivo Studies Synthesize_NMM->In_Vivo Receptor_Binding Receptor Binding Assays (e.g., 5-HT2A, 5-HT2C) In_Vitro->Receptor_Binding Functional_Assay Functional Assays (e.g., Ca2+ Flux) In_Vitro->Functional_Assay Data_Analysis Data Analysis and SAR Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis HTR_Assay Head-Twitch Response (Rodent Model) In_Vivo->HTR_Assay Drug_Discrimination Drug Discrimination (Rodent Model) In_Vivo->Drug_Discrimination HTR_Assay->Data_Analysis Drug_Discrimination->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: N-Methylmescaline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Methylmescaline hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Eschweiler-Clarke reaction, which is a common method for the N-methylation of primary amines like mescaline.

Q1: My reaction seems to be incomplete, and I'm observing unreacted mescaline. What could be the cause?

A1: Incomplete reaction is a common issue. Several factors could be at play:

  • Insufficient Reagents: Ensure that formaldehyde (B43269) and formic acid are used in stoichiometric excess. For the dimethylation of a primary amine, at least two equivalents of formaldehyde and formic acid are required.

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures.[1] Ensure your reaction mixture is heated sufficiently, often in the range of 80-100°C.

  • Inadequate Reaction Time: While the reaction is often complete within a few hours, as indicated by the cessation of CO2 evolution, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal pH: The reaction proceeds through the formation of an iminium ion, which is favored under slightly acidic conditions. The use of formic acid generally ensures an appropriate pH.

Troubleshooting Steps:

  • Verify the molar ratios of your reactants.

  • Increase the reaction temperature to the reflux temperature of the solvent.

  • Extend the reaction time and monitor for the disappearance of the starting material.

Q2: I'm concerned about the formation of side products. What are the likely impurities?

A2: While the Eschweiler-Clarke reaction is generally a clean reaction that avoids the formation of quaternary ammonium (B1175870) salts, some side products can occur:[1]

  • N-formylmescaline: This can arise if the reduction of the intermediate imine is not complete.

  • Cyclization Products: Phenethylamines, such as mescaline, can potentially undergo a Pictet-Spengler type cyclization reaction in the presence of an aldehyde and acidic conditions to form tetrahydroisoquinoline derivatives.

  • Over-methylation to a Quaternary Ammonium Salt: This is highly unlikely with the Eschweiler-Clarke reaction, as a tertiary amine cannot form another iminium ion under these conditions.[1]

Troubleshooting Steps:

  • Use a sufficient excess of formic acid, which acts as the reducing agent, to drive the reaction to completion and minimize N-formyl intermediates.

  • Careful control of reaction conditions (temperature and time) can help minimize side reactions.

  • Purification of the crude product is essential to remove any impurities.

Q3: What is the best method to purify the final this compound product?

A3: Purification is crucial to obtain a high-purity product. A common and effective method is recrystallization.

  • Free Base Isolation: After the reaction is complete, the excess formic acid is neutralized, and the mixture is made basic to isolate the N-Methylmescaline free base, which is typically an oil or a low-melting solid. This is usually achieved by extraction with an organic solvent.

  • Conversion to Hydrochloride Salt: The purified free base is then dissolved in a suitable solvent (e.g., isopropanol (B130326), ethanol, or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.

  • Recrystallization: The crude this compound salt can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/ether) to yield a crystalline solid.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material (mescaline) on a TLC plate. The product, N-Methylmescaline, will have a different Rf value than mescaline. The disappearance of the mescaline spot indicates the completion of the reaction.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the N-methylation of phenethylamines using the Eschweiler-Clarke reaction. Please note that these are general values, and optimization may be required for the specific synthesis of this compound.

ParameterTypical Value/RangeNotes
Reactant Molar Ratio
Mescaline:Formaldehyde:Formic Acid1 : >2 : >2A slight excess of formaldehyde and formic acid is recommended to ensure complete dimethylation.
Reaction Temperature 80 - 100 °CThe reaction is typically heated to reflux.
Reaction Time 2 - 6 hoursCompletion is often indicated by the cessation of CO2 evolution.
Yield 70 - 95%Yields can vary depending on the specific conditions and purification method.
Purity >98%Achievable with proper purification, such as recrystallization.

Experimental Protocols

General Protocol for the Synthesis of N-Methylmescaline via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Mescaline hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (or other suitable base)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Recrystallization solvent (e.g., ethanol, isopropanol, diethyl ether)

Procedure:

  • Preparation of Mescaline Free Base: If starting with mescaline hydrochloride, dissolve it in water and basify with a strong base (e.g., NaOH) to a pH of >12. Extract the mescaline free base into an organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the free base.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the mescaline free base in a minimal amount of formic acid.

  • Addition of Formaldehyde: To the stirred solution, add a stoichiometric excess of formaldehyde solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C). The reaction will start to evolve carbon dioxide gas.

  • Monitoring: Continue heating until the evolution of CO2 ceases. This usually takes a few hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by adding a base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide). Be cautious as this will cause further CO2 evolution.

    • Make the solution strongly basic (pH > 12) with a strong base to liberate the N-Methylmescaline free base.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude N-Methylmescaline free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of hydrochloric acid while stirring. The this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent or solvent pair (e.g., ethanol/ether) to obtain pure this compound as a crystalline solid.

Visualizations

Eschweiler-Clarke Reaction Mechanism

The following diagram illustrates the mechanism of the Eschweiler-Clarke reaction for the N-methylation of a primary amine like mescaline.

Eschweiler_Clarke_Mechanism Mescaline Mescaline (Primary Amine) Iminium_Ion1 Iminium Ion Mescaline->Iminium_Ion1 + Formaldehyde1 Formaldehyde Formaldehyde1->Iminium_Ion1 N_Methylmescaline N-Methylmescaline (Secondary Amine) Iminium_Ion1->N_Methylmescaline Formic_Acid1 Formic Acid Formic_Acid1->Iminium_Ion1 Hydride Transfer CO2_1 CO2 Formic_Acid1->CO2_1 Iminium_Ion2 Iminium Ion N_Methylmescaline->Iminium_Ion2 + Formaldehyde2 Formaldehyde Formaldehyde2->Iminium_Ion2 N_N_Dimethylmescaline N,N-Dimethylmescaline (Tertiary Amine) Iminium_Ion2->N_N_Dimethylmescaline Formic_Acid2 Formic Acid Formic_Acid2->Iminium_Ion2 Hydride Transfer CO2_2 CO2 Formic_Acid2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the synthesis and purification process.

Synthesis_Workflow Start Start: Mescaline Reaction Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid, Heat) Start->Reaction Workup Workup (Neutralization, Basification, Extraction) Reaction->Workup Crude_Product Crude N-Methylmescaline (Free Base) Workup->Crude_Product Salt_Formation Hydrochloride Salt Formation (Addition of HCl) Crude_Product->Salt_Formation Crude_Salt Crude N-Methylmescaline HCl Salt_Formation->Crude_Salt Purification Purification (Recrystallization) Crude_Salt->Purification Final_Product Pure N-Methylmescaline HCl Purification->Final_Product

Caption: Experimental workflow for synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Purification_Issue Purification Issue? Impure_Product->Purification_Issue Check_Reagents Check Reagent Stoichiometry (Excess HCHO & HCOOH) Incomplete_Reaction->Check_Reagents Yes Increase_Temp_Time Increase Reaction Temperature and/or Time Incomplete_Reaction->Increase_Temp_Time No Improve_Purification Improve Purification (e.g., Recrystallization) Purification_Issue->Improve_Purification Yes Check_Side_Products Analyze for Side Products (e.g., N-formyl, cyclized) Purification_Issue->Check_Side_Products No

Caption: Troubleshooting common synthesis issues.

References

N-Methylmescaline hydrochloride stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmescaline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for at least two to five years.[1][2] For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not advised.

Q2: What solvents can I use to dissolve this compound?

This compound has documented solubility in several common laboratory solvents. The approximate solubilities are as follows:

SolventSolubility
Dimethylformamide (DMF)~0.5 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~3 mg/mL
Ethanol~10 mg/mL
Phosphate Buffered Saline (PBS, pH 7.2)~3 mg/mL

Data sourced from publicly available information.[1][2]

It is always recommended to prepare solutions fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C and used as quickly as possible. The stability of this compound in these solvents over time has not been extensively reported in publicly available literature.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the available scientific literature. However, based on the chemical structure of phenethylamines, potential degradation pathways may include:

  • Oxidation: The amine group and the methoxy (B1213986) groups on the phenyl ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents.

  • Hydrolysis: While the hydrochloride salt is generally stable, the free base in solution could be susceptible to hydrolysis under certain pH conditions, although this is less common for this structure.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.

It is important to note that these are theoretical pathways based on the chemistry of similar molecules.

Troubleshooting Guides

Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Review Storage Conditions: Confirm that the solid material and any prepared solutions have been stored at the recommended temperature of -20°C and protected from light.[1][2][3]

      • Prepare Fresh Solutions: If solutions have been stored for an extended period, prepare a fresh solution from the solid material and re-analyze.

      • Check Solvent Purity: Ensure that the solvents used for dissolution and in the mobile phase are of high purity and have not degraded.

      • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed. This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products for comparison.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Clean Instrumentation: Ensure that the analytical instrumentation, including the injector, column, and detector, is clean and free from contaminants from previous analyses.

      • Analyze a Blank: Inject a blank sample (solvent only) to rule out contamination from the solvent or the system.

      • Use a New Vial/Plate: Poor quality or improperly cleaned sample vials can introduce contaminants.

Problem 2: My experimental results are inconsistent, and I suspect the stability of this compound in my assay buffer.

  • Possible Cause: pH or buffer component-related degradation.

    • Troubleshooting Steps:

      • Evaluate Buffer Stability: Perform a time-course experiment by incubating this compound in your assay buffer at the experimental temperature. Analyze samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess stability.

      • Investigate pH Effects: If your buffer is not at a neutral pH, consider that extreme pH values can accelerate degradation. The stability of similar phenethylamine (B48288) compounds can be pH-dependent.

      • Consider Buffer Components: Some buffer components can react with the analyte. If possible, test the stability in a simpler buffer system.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or other suitable solvent

  • Heating apparatus (e.g., water bath, oven)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation in each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of N-Methylmescaline HCl acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo analyze Analyze by HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze results Identify Degradants & Assess Stability analyze->results

Caption: Workflow for a forced degradation study.

hypothetical_degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent N-Methylmescaline n_oxide N-Oxide Derivative parent->n_oxide Oxidation demethylation O-Demethylated Metabolite parent->demethylation Oxidation ring_hydroxylation Ring-Hydroxylated Product parent->ring_hydroxylation UV/Vis Light side_chain_cleavage Side-Chain Cleavage Products parent->side_chain_cleavage UV/Vis Light

Caption: Hypothetical degradation pathways for a phenethylamine.

References

Overcoming solubility issues with N-Methylmescaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with N-Methylmescaline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound has been determined in several common organic and aqueous solvents. The solubility data is summarized in the table below.

Q2: Why might I be experiencing difficulty dissolving this compound?

A2: N-Methylmescaline is a phenethylamine, and its hydrochloride salt form generally improves aqueous solubility.[1] However, issues can still arise due to factors such as the concentration required for your experiment, the pH of the solvent, and the potential for the compound to precipitate out of solution. As a basic amine, its solubility is highly pH-dependent.[2]

Q3: What initial steps can I take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start by selecting a suitable solvent based on the provided solubility data. If solubility remains an issue, consider adjusting the pH of your aqueous solution or employing co-solvents. Gentle heating and sonication can also be effective.

Q4: Are there any known stability concerns with this compound in solution?

A4: While specific stability data for this compound is not extensively documented in the provided search results, it is important to consider that the stability of a compound in solution can be influenced by the solvent, pH, temperature, and light exposure.[3] For amine hydrochlorides, pH is a critical factor for both solubility and stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound does not dissolve in aqueous buffer (e.g., PBS). The pH of the buffer is not optimal for the hydrochloride salt. The required concentration exceeds the solubility limit.1. Adjust pH: Lower the pH of the buffer. As a hydrochloride salt of a basic amine, N-Methylmescaline's solubility should increase in more acidic conditions.[2] 2. Use a Co-solvent: Add a water-miscible organic solvent such as ethanol (B145695) or DMSO to the aqueous buffer.[2] Start with a small percentage (e.g., 1-5%) and gradually increase if necessary. 3. Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Avoid excessive heat to prevent potential degradation. 4. Sonication: Use a sonicator to aid in the dissolution process.
The compound dissolves initially but then precipitates out of solution. The solution is supersaturated. The pH of the final solution is not optimal for maintaining solubility. Temperature change has caused the compound to crash out.1. Prepare a More Dilute Solution: If the experimental design allows, work with a lower concentration of the compound. 2. Maintain pH: Ensure the pH of the final solution is maintained at an optimal level for solubility. 3. Maintain Temperature: If the solution was heated to dissolve the compound, ensure it is maintained at that temperature if possible, or that the compound remains soluble upon cooling.
Cloudiness or particulate matter is observed in the solution. Incomplete dissolution. Presence of insoluble impurities.1. Increase Dissolution Efforts: Continue stirring, heating, or sonicating the solution. 2. Filtration: If insolubility persists, it may be due to impurities. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethylformamide (DMF)0.5 mg/mL[4][5]
Dimethyl sulfoxide (B87167) (DMSO)3 mg/mL[4][5]
Ethanol10 mg/mL[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)3 mg/mL[4][5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol provides a general procedure for preparing an aqueous stock solution, with steps to address potential solubility issues.

  • Materials:

    • This compound powder

    • Sterile, purified water or a buffer of choice (e.g., PBS)

    • Sterile conical tubes or vials

    • Magnetic stirrer and stir bar, or vortex mixer

    • Water bath or heating block (optional)

    • Sonicator (optional)

    • pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder and transfer it to a sterile tube or vial.

    • Add a portion of the desired solvent (e.g., 80% of the final volume) to the powder.

    • Agitate the mixture using a vortex mixer or a magnetic stirrer.

    • Troubleshooting Insolubility:

      • If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., to 37°C) for 10-15 minutes with continued agitation.

      • Alternatively, or in addition, place the tube in a sonicator bath for 5-10 minutes.

      • If solubility is still an issue in a neutral buffer, check the pH and, if appropriate for the experiment, lower the pH by adding small increments of dilute HCl.

    • Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

    • Verify the final pH of the solution.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Mandatory Visualization

Since N-Methylmescaline is a derivative of mescaline and is known to be a serotonin (B10506) receptor modulator, a diagram of the 5-HT2A receptor signaling pathway, a primary target for mescaline, is provided below.[6][7]

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on NMM N-Methylmescaline CellularResponse Cellular Response PKC->CellularResponse Ca2 ER->Ca2 Releases Ca2->PKC Activates Ca2->CellularResponse

Caption: 5-HT2A Receptor Signaling Pathway.

The following diagram illustrates a general workflow for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow CheckSolubility Is it fully dissolved? SolutionReady Solution is ready for use CheckSolubility->SolutionReady Yes Troubleshoot Troubleshooting Steps CheckSolubility->Troubleshoot No GentleHeat Apply gentle heat (e.g., 37°C) Troubleshoot->GentleHeat Sonication Use sonication GentleHeat->Sonication pH Adjust pH (if applicable) Sonication->pH CoSolvent Add co-solvent (e.g., Ethanol, DMSO) pH->CoSolvent CheckAgain Re-evaluate solubility CoSolvent->CheckAgain CheckAgain->SolutionReady Yes Consult Consult literature for alternative solvents or consider reformulation CheckAgain->Consult No

Caption: Solubility Troubleshooting Workflow.

References

Technical Support Center: N-Methylmescaline Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts and addressing common challenges during experiments with N-Methylmescaline hydrochloride.

I. Synthesis and Purification

The synthesis of this compound is a critical step where impurities can be introduced, potentially leading to experimental artifacts. The most common method is the reductive amination of mescaline.

Potential Synthesis Artifacts and Impurities

During the N-methylation of mescaline, two primary side reactions can lead to impurities:

  • Incomplete Methylation: Not all mescaline molecules may react, leaving residual starting material in the final product.

  • Over-alkylation: The secondary amine of N-Methylmescaline can be further methylated to form the tertiary amine, N,N-dimethylmescaline (trichocereine), which can then be quaternized to N,N,N-trimethylmescalinium salt.

These impurities can have pharmacological activity and interfere with experimental results. For instance, trichocereine (B14164243) has been reported to produce effects similar to mescaline in animal models.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from mescaline hydrochloride via reductive amination.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve mescaline hydrochloride in methanol.

  • Addition of Formaldehyde: Add a slight molar excess of aqueous formaldehyde solution to the flask.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by carefully adding water.

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane and a saturated sodium bicarbonate solution to the residue. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture.

  • Salt Formation: To the filtrate, add a solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting Guide for Synthesis
Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or the amount of reducing agent.
Loss of product during workup.Be careful during extractions to avoid emulsions. Ensure complete precipitation of the hydrochloride salt.
Presence of Mescaline Impurity Insufficient formaldehyde or reducing agent.Use a slight excess of formaldehyde and ensure the reducing agent is added portion-wise to maintain its activity.
Presence of N,N-dimethylmescaline Over-methylation due to excess formaldehyde.Use a controlled amount of formaldehyde (close to 1 equivalent).
Difficult Purification Product is an oil instead of a solid.Ensure the hydrochloride salt is fully formed. Try recrystallization from a suitable solvent system (e.g., ethanol/ether).
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation.
Detailed Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of N-Methylmescaline HCl mescaline Mescaline HCl reaction Reductive Amination (Methanol, NaBH4) mescaline->reaction formaldehyde Formaldehyde formaldehyde->reaction crude_product Crude N-Methylmescaline reaction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure N-Methylmescaline HCl purification->final_product

Caption: Workflow for the synthesis of this compound.

II. Compound Properties and Handling

Proper handling and storage are crucial to prevent degradation and the formation of artifacts.

PropertyValue
Molecular Formula C₁₂H₁₉NO₃ · HCl
Molecular Weight 261.7 g/mol
Appearance Crystalline solid
Storage -20°C
Stability ≥ 5 years at -20°C[1]
Solubility DMF: 0.5 mg/mL, DMSO: 3 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 3 mg/mL[1]

III. Troubleshooting Experimental Workflows

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my GC-MS analysis. What could be the cause?

A1: Artifacts in GC-MS analysis of phenethylamines are common. Potential causes include:

  • Imine Formation: Reaction of the amine with residual solvents (e.g., methanol, ethanol) in the GC inlet can form imine artifacts. This is more likely with splitless injections and high inlet temperatures.

  • N-demethylation/N-methylation: In older or contaminated GC inlet liners, thermal degradation can lead to the removal or addition of methyl groups.

  • Actionable Advice:

    • Use a high-purity, non-alcoholic solvent for sample preparation if possible.

    • Optimize the GC inlet temperature to the lowest effective temperature.

    • Regularly maintain and replace the GC inlet liner and septum.

    • Consider derivatization of the amine to a more stable compound before GC-MS analysis.

Q2: My in vitro assay results are inconsistent or show low activity. What should I check?

A2: Inconsistent results in in vitro assays can stem from several factors:

  • Compound Instability in Solution: While the solid form is stable, this compound in aqueous solutions, especially at neutral or basic pH, may be less stable over long periods or at elevated temperatures.

  • Adsorption to Plastics: Phenethylamines can adsorb to the surface of plastic labware, reducing the effective concentration in your assay.

  • Incorrect pH of Buffer: The charge state of the amine is pH-dependent, which can affect its interaction with biological targets.

  • Actionable Advice:

    • Prepare fresh solutions of this compound for each experiment.

    • Use low-adhesion microplates and pipette tips.

    • Verify the pH of your assay buffers before use.

    • Include appropriate positive and negative controls to validate your assay performance.

Q3: I am not observing the expected psychoactive effects in my in vivo experiments. Why might this be?

A3: N-Methylmescaline is known to have significantly lower potency than mescaline.

  • Pharmacology: N-Methylmescaline has a weaker affinity for serotonin (B10506) receptors compared to mescaline.[2] It may not produce significant behavioral effects on its own, especially at lower doses.[2]

  • Dosing and Administration: The chosen dose may be too low, or the route of administration may not be optimal for brain penetration.

  • Metabolism: The compound may be rapidly metabolized in the species you are studying.

  • Actionable Advice:

    • Conduct a dose-response study to determine the effective dose range.

    • Consider co-administration with a monoamine oxidase inhibitor (MAOI) to potentially enhance its effects, as suggested by some literature.[2]

    • Analyze plasma and brain tissue concentrations to understand the pharmacokinetic profile of the compound in your animal model.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Experimental Artifacts start Unexpected Result analytical Analytical Issue? (e.g., GC-MS) start->analytical invitro In Vitro Issue? (e.g., Assay) start->invitro invivo In Vivo Issue? (e.g., Behavior) start->invivo check_gc Check GC-MS Parameters: - Inlet Temp - Solvent - Liner Condition analytical->check_gc Yes check_solution Check Solution Stability: - Freshness - pH - Storage invitro->check_solution Yes check_pharmacology Review Pharmacology: - Potency - Dose - Metabolism invivo->check_pharmacology Yes

Caption: Logic for troubleshooting common experimental artifacts.

IV. Key Experimental Protocols

Detailed Protocol: 5-HT₂ₐ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor

  • [³H]ketanserin (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of [³H]ketanserin to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for this compound and calculate the Ki value using the Cheng-Prusoff equation.

Detailed Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral assay used to assess the in vivo psychoactive potential of serotonergic compounds.

Materials:

  • Male C57BL/6J mice

  • This compound dissolved in saline

  • Observation chambers

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Observation: Immediately after injection, place the mice individually into the observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods.

Phenethylamine Signaling Pathway

G cluster_pathway General Phenethylamine Signaling phenethylamine Phenethylamine (e.g., N-Methylmescaline) receptor 5-HT2A Receptor (GPCR) phenethylamine->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Effects (Neuronal Excitability) ca_release->downstream pkc_activation->downstream

Caption: Simplified 5-HT₂ₐ receptor signaling cascade for classic psychedelics.

References

N-Methylmescaline Hydrochloride Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the crystallization of N-Methylmescaline hydrochloride. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and related amine salts.

Q1: My this compound is not crystallizing, even after cooling the solution. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous batch of crystalline this compound, add a tiny seed crystal to the solution to initiate crystallization.[1]

  • Increase Supersaturation:

    • Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

    • Lower Temperature: If you have been cooling the solution to room temperature, try using an ice bath to further decrease the solubility of your compound.[1]

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. If the above methods fail, it may be necessary to evaporate the solvent completely and attempt recrystallization with a different solvent or solvent mixture.

Q2: The crystallization is happening too quickly, resulting in a powder or very small needles. How can I obtain larger, purer crystals?

A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes or more.[1] To slow down the rate of crystallization:

  • Increase the Amount of Solvent: Add a small amount of additional hot solvent to the solution. This will keep the compound dissolved for a longer period during the cooling process, allowing for slower crystal growth.[1]

  • Slower Cooling: Instead of immediately placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then transfer it to an ice bath for maximum yield.

Q3: An oil is forming instead of crystals. How can I resolve this "oiling out"?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the "good" solvent (the one in which the compound is more soluble) and allow the solution to cool more slowly.

  • Use a Different Solvent System: The boiling point of your solvent might be too close to the melting point of your compound. Select a solvent with a lower boiling point or use a solvent mixture.

  • Charcoal Treatment: If impurities are suspected, especially colored ones, you can add activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?

A4: A low yield can be attributed to several factors throughout the crystallization process:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If crystallization occurs during hot filtration (if performed), product will be lost in the filter paper. Ensure the solution is sufficiently hot and use a pre-heated funnel.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2]

Q5: How do impurities affect the crystallization of this compound?

A5: Impurities can have a significant impact on the crystallization process in several ways:

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, disrupting the crystal lattice and slowing down or even preventing further growth.[3][4]

  • Formation of Imperfect Crystals: The presence of impurities can lead to the formation of smaller, less well-defined crystals with a higher degree of defects.[3]

  • "Oiling Out": As mentioned earlier, a high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil instead of solid crystals.

  • Changes in Solubility: Impurities can alter the solubility of the desired compound in the chosen solvent, making it more difficult to achieve the supersaturation required for crystallization.

Q6: What is the ideal pH for crystallizing this compound?

A6: For amine hydrochlorides, maintaining an acidic pH is crucial. The hydrochloride salt is formed by the protonation of the amine group. If the pH becomes too basic, the amine will be deprotonated to its freebase form, which may be an oil or have very different solubility characteristics, preventing the crystallization of the desired salt. A slightly acidic pH (around 2-4) is generally recommended to ensure the compound remains in its protonated, salt form.[5] The solubility of amine salts can be significantly influenced by pH.[6][7]

Quantitative Data

While extensive quantitative data for this compound is not widely available, the following table summarizes known solubility information. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific sample and purity level.

SolventSolubilityReference
Ethanol (B145695)10 mg/mL[8][9]
Dimethylformamide (DMF)0.5 mg/mL[8][9]
Dimethyl sulfoxide (B87167) (DMSO)3 mg/mL[8][9]
Phosphate-buffered saline (PBS), pH 7.23 mg/mL[8][9]
WaterSoluble[10]
ChloroformSoluble (as freebase)[10]
BenzeneSoluble (as freebase)[10]
EtherPractically insoluble (as freebase)[10]
Petroleum EtherPractically insoluble (as freebase)[10]

Note: The solubility of the freebase is provided for informational purposes, as it can be relevant in understanding potential impurities or issues arising from incorrect pH.

Experimental Protocols

The following protocols are provided as a starting point for the crystallization of this compound. Optimization may be necessary based on the purity of the starting material and the desired crystal quality.

Protocol 1: Recrystallization from an Ethanol/Ether Solvent System (Adapted from Mescaline HCl Crystallization)

This method is adapted from a procedure for the crystallization of mescaline hydrochloride, a closely related compound.[5]

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Anhydrous Ethyl Ether

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot ethanol to prevent premature crystallization, and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, slowly add anhydrous ethyl ether dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for slow crystal growth. For maximum yield, the flask can then be placed in an ice bath for at least an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous ethyl ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the recrystallized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of the ammonium formate buffer and acetonitrile. The exact ratio should be optimized for good peak separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the recrystallized this compound in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Injection volume: Typically 10-20 µL

    • Detection wavelength: Determined by UV scan of the analyte (a wavelength around 270 nm is a reasonable starting point for phenethylamines).

    • Column temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate key workflows and relationships in the crystallization and analysis process.

experimental_workflow Experimental Workflow for N-Methylmescaline HCl Crystallization cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting dissolution Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_formation Induce/Allow Crystal Formation cooling->crystal_formation oiling_out Oiling Out cooling->oiling_out ice_bath Cool in Ice Bath crystal_formation->ice_bath Maximize Yield no_crystals No Crystals Form crystal_formation->no_crystals filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying hplc_analysis Purity Assessment by HPLC drying->hplc_analysis characterization Characterization (e.g., MP, NMR) drying->characterization low_yield Low Yield drying->low_yield

Caption: Experimental workflow for the crystallization of N-Methylmescaline HCl.

logical_relationships Factors Influencing Crystallization Success cluster_parameters Key Parameters cluster_outcomes Potential Negative Outcomes crystallization_success Successful Crystallization (High Purity & Yield) solvent_choice Solvent Choice solvent_choice->crystallization_success no_crystals No Crystallization solvent_choice->no_crystals oiling_out Oiling Out solvent_choice->oiling_out cooling_rate Cooling Rate cooling_rate->crystallization_success poor_purity Poor Purity cooling_rate->poor_purity purity_of_crude Purity of Crude Material purity_of_crude->crystallization_success purity_of_crude->oiling_out purity_of_crude->poor_purity ph_control pH Control ph_control->crystallization_success ph_control->no_crystals concentration Concentration concentration->crystallization_success concentration->no_crystals low_yield Low Yield concentration->low_yield

Caption: Logical relationships between key parameters and crystallization outcomes.

References

Troubleshooting N-Methylmescaline hydrochloride in analytical instrumentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmescaline hydrochloride in analytical instrumentation.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

General Troubleshooting & FAQs

This section addresses common issues regarding sample handling and stability.

Q1: What are the recommended storage conditions for this compound?

A1: this compound is typically a crystalline solid.[1] For long-term stability of five years or more, it is recommended to store the compound at -20°C.[1] The material is generally shipped at room temperature for continental US delivery.[1]

Q2: What are suitable solvents for dissolving this compound?

A2: The solubility of this compound has been reported as follows[1]:

  • Dimethylformamide (DMF): 0.5 mg/mL

  • Dimethyl sulfoxide (B87167) (DMSO): 3 mg/mL

  • Ethanol: 10 mg/mL

  • Phosphate-buffered saline (PBS), pH 7.2: 3 mg/mL

Always use high-purity or LC-MS grade solvents to avoid introducing contaminants.[2]

Q3: My analytical results are inconsistent. Could it be a stability issue?

A3: While the solid form is stable, N-Methylmescaline in solution could be susceptible to degradation depending on the solvent, pH, and storage conditions. Endogenous enzymes in biological samples can also accelerate analyte degradation.[3] It is advisable to prepare fresh solutions for each experiment or, if storing solutions, to do so at low temperatures and for a limited time. For biological matrices, consider stabilizers or enzyme inhibitors.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of phenethylamines. However, the inherent properties of amines can present challenges.

GC-MS Troubleshooting FAQs

Q1: Why am I observing poor peak shape (tailing) for N-Methylmescaline?

A1: Peak tailing is a common issue when analyzing amines by GC and is often caused by interactions with active sites in the analytical flow path.[4][5] Here are the primary causes and solutions:

  • Active Sites in the Inlet: The glass inlet liner can contain acidic silanol (B1196071) groups that interact with the basic amine.

    • Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner as its deactivation wears off over time, especially with complex sample matrices.[5][6]

  • Column Activity: The stationary phase of the column can degrade, exposing active sites.

    • Solution: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[6] If tailing persists, the column may need replacement.

  • Poor Column Installation: Improperly cut or installed columns can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[5][6]

Q2: I have low or no signal for my analyte. What should I check?

A2: Low signal can stem from several issues ranging from the sample introduction to the detector.

  • Analyte Adsorption: As with peak tailing, active sites can irreversibly adsorb the analyte. Ensure the entire flow path is as inert as possible.

  • Thermal Degradation: Although less common for this molecule, high temperatures in the inlet can sometimes cause degradation. Try reducing the inlet temperature in 20°C increments.

  • Derivatization Issues: N-Methylmescaline is a secondary amine. For improved volatility and peak shape, derivatization is often recommended.[7][8] Incomplete derivatization will result in a poor signal for the derivatized analyte. (See Protocol 1).

  • Mass Spectrometer Source: A dirty ion source is a frequent cause of diminished signal. Follow the manufacturer's procedure for cleaning the ion source.

Q3: Should I derivatize N-Methylmescaline for GC-MS analysis?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of secondary amines like N-Methylmescaline.[7][9] Derivatization blocks the active hydrogen on the nitrogen, which reduces interactions with active sites, increases volatility, and improves chromatographic peak shape.[8] Common derivatizing agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or reagents like trifluoroacetic anhydride (B1165640) (TFAA) for acylation.

Logical Workflow for Troubleshooting Peak Tailing in GC

G start Peak Tailing Observed check_liner Is the inlet liner deactivated and clean? start->check_liner replace_liner Replace with a new deactivated liner. check_liner->replace_liner No check_column_install Is the column installed correctly? check_liner->check_column_install Yes problem_solved Problem Resolved replace_liner->problem_solved reinstall_column Re-cut and reinstall column. check_column_install->reinstall_column No check_column_activity Is the analyte known to be highly active? check_column_install->check_column_activity Yes reinstall_column->problem_solved trim_column Trim 10-20cm from column inlet. check_column_activity->trim_column Yes check_column_activity->problem_solved No consider_derivatization Consider derivatization of the amine. trim_column->consider_derivatization consider_derivatization->problem_solved G cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Ion Suppression Effect Analyte N-Methylmescaline A_ion [M+H]+ Analyte->A_ion Ionization M_ion [Matrix+H]+ Analyte->M_ion Ionization Matrix Matrix Component Matrix->A_ion Ionization Matrix->M_ion Ionization MS_Inlet MS Inlet A_ion->MS_Inlet M_ion->MS_Inlet Signal Analyte Signal MS_Inlet->Signal Low Matrix Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal High Matrix

References

Technical Support Center: Enhancing the Purity of Synthesized N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Methylmescaline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The impurities in a synthesis can vary significantly based on the chosen synthetic route. However, common impurities in the synthesis of N-Methylmescaline and related phenethylamines may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used, side reactions can lead to the formation of related alkaloids or other unintended compounds. For instance, in the case of reductive amination, imine intermediates or over-alkylation products could be present.

  • Residual Solvents: Solvents used in the reaction or extraction steps may be retained in the final product.

  • Reagents and Catalysts: Traces of reagents or catalysts used during the synthesis may also contaminate the product.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a highly effective and commonly used technique for purifying crystalline solids like this compound. Column chromatography can also be employed for more challenging separations or for isolating the free base before conversion to the hydrochloride salt.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on available data, ethanol (B145695) is a promising candidate. A solvent system, such as ethanol/water or isopropanol/heptane, can also be explored to achieve the desired solubility profile.

Q4: My recrystallized product is still showing impurities on analysis. What should I do?

A4: If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. Ensure that the crystals are washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. If impurities persist, column chromatography of the free base may be necessary before converting it back to the hydrochloride salt.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.1. Evaporate some of the solvent to increase the concentration of the product.2. Add a seed crystal to induce crystallization.3. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the solute, or the product is precipitating too quickly.1. Use a lower-boiling solvent or a solvent mixture.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with too much cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Cool the solution thoroughly in an ice bath to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities persist in the crystals. The colored impurity has similar solubility to the product.1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then hot filter the solution before cooling.2. Consider a different recrystallization solvent or solvent system.
Column Chromatography Issues (for the free base)
Issue Possible Cause Troubleshooting Steps
Poor separation of compounds. The chosen eluent system has incorrect polarity. The column was not packed properly.1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.2. Ensure the column is packed uniformly without any air bubbles or channels.
Compound is stuck on the column. The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (e.g., acidic silica (B1680970) gel with a basic amine).1. Gradually increase the polarity of the eluent.2. For basic compounds like N-Methylmescaline free base, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[1]
Product elutes with impurities. The column was overloaded with the crude sample. The eluent polarity was increased too quickly.1. Use an appropriate amount of crude material for the column size.2. Employ a gradient elution with a slow and gradual increase in polarity.

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol is a general guideline and may require optimization based on the impurity profile of the synthesized material.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Dry the purified crystals, preferably under vacuum.

Data Presentation

Solubility of this compound [2][3]

SolventSolubility
DMF0.5 mg/mL
DMSO3 mg/mL
Ethanol10 mg/mL
PBS (pH 7.2)3 mg/mL

Visualizations

Recrystallization_Workflow A Crude N-Methylmescaline HCl B Dissolve in minimum hot ethanol A->B C Hot, saturated solution B->C D Slowly cool to room temperature C->D E Crystal formation D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with ice-cold ethanol G->H I Dry purified crystals H->I J Pure N-Methylmescaline HCl I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Crude Product Purity Check Recrystallize Perform Recrystallization Start->Recrystallize CheckPurity1 Analyze Purity (e.g., TLC, HPLC, NMR) Recrystallize->CheckPurity1 Pure Product is Pure CheckPurity1->Pure Yes NotPure Impurities Remain CheckPurity1->NotPure No ColumnChromatography Column Chromatography (of free base) NotPure->ColumnChromatography ConvertToHCl Convert back to HCl salt ColumnChromatography->ConvertToHCl CheckPurity2 Analyze Purity ConvertToHCl->CheckPurity2 CheckPurity2->Recrystallize No, re-purify CheckPurity2->Pure Yes

Caption: Logical workflow for the purification of this compound.

References

Best practices for storing N-Methylmescaline hydrochloride long-term

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylmescaline Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in a laboratory setting. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored in a cool, dry, and dark environment. A commercial supplier indicates a stability of at least five years, though specific storage conditions for this duration are not detailed.[1] Based on the properties of similar phenethylamine (B48288) hydrochlorides, which can be hygroscopic and sensitive to air, the recommended conditions are summarized in the table below.[2][3]

Q2: Is this compound sensitive to light or air?

Q3: What is the recommended procedure for storing solutions of this compound?

A3: Stock solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, solutions should be kept in tightly sealed vials at 2-8°C and protected from light. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can minimize degradation from repeated freeze-thaw cycles. The stability of the compound in various solvents has not been extensively documented, so it is recommended to perform a stability study for your specific solvent and storage conditions.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a phenethylamine and an alkaloid hydrochloride, potential degradation pathways could include oxidation of the amine or methoxy (B1213986) groups, and deamination.[6][7] Exposure to high humidity could also lead to hydrolysis.

Data Presentation: Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)To minimize the rate of chemical degradation.[8][9]
Humidity Store in a desiccated environmentTo prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3][10]
Light Protect from light (e.g., use amber vials)To prevent photolytic degradation.[4][8]
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., argon)To prevent oxidation and exposure to moisture.[5]

Troubleshooting Guides

Problem: The this compound powder has changed color (e.g., from white to off-white or yellowish).

  • Possible Cause: This may indicate chemical degradation due to exposure to light, air (oxidation), or moisture.

  • Recommended Action:

    • Quarantine the affected batch to prevent its use in experiments.

    • Review your storage procedures to ensure the compound is protected from light, sealed tightly, and stored in a dry environment.

    • Consider performing an analytical purity test (e.g., HPLC, LC-MS) to assess the integrity of the compound compared to a reference standard.

    • If degradation is confirmed, dispose of the material according to your institution's guidelines and use a fresh, properly stored batch for future experiments.

Problem: The powder appears clumpy or has become difficult to handle.

  • Possible Cause: This is likely due to the absorption of moisture from the atmosphere, a common issue with hygroscopic compounds.[3]

  • Recommended Action:

    • Ensure the container is always tightly sealed when not in use.

    • Store the container within a desiccator, particularly in high-humidity environments.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming on the cold powder.

Problem: Inconsistent or unexpected results are observed in biological assays.

  • Possible Cause: This could be due to the degradation of the this compound stock, either in solid form or in solution.

  • Recommended Action:

    • Prepare fresh stock solutions for each experiment from a properly stored solid sample.

    • Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

    • Include a positive control with a freshly prepared compound to validate your experimental results.

    • If the issue persists, consider acquiring a new batch of the compound and performing qualification tests before use.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general method to assess the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (for acid/base stress)

  • Hydrogen peroxide (H₂O₂) (for oxidative stress)

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

2. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid powder and the stock solution in an oven at 60°C for 24 hours.

    • Photostability: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products using LC-MS if possible.

Visualizations

Logical Relationships and Workflows

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Physical Change (e.g., color, clumping) check_solid Inspect Solid Compound: - Check for color change - Check for clumping/hygroscopicity start->check_solid check_solution Inspect Stock Solution: - Check for precipitation - Review preparation date and storage conditions start->check_solution review_storage Review Storage Conditions: - Temperature (-20°C?) - Light protection (Amber vial?) - Tightly sealed? - Desiccated? check_solid->review_storage check_solution->review_storage analytical_test Perform Analytical Testing (e.g., HPLC, LC-MS) on stored material review_storage->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed use_fresh Action: Use Fresh Batch Prepare new solutions Implement corrective storage actions degradation_confirmed->use_fresh Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for stability issues.

stability_study_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution of N-Methylmescaline HCl stress Apply Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis (HCl, heat) stress->acid base Base Hydrolysis (NaOH, heat) stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress (Heat) stress->thermal photo Photostability (Light) stress->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis evaluation Evaluate Data: - Quantify parent compound - Identify degradants - Calculate % degradation analysis->evaluation

Caption: Workflow for a forced degradation study.

degradation_pathway Potential Degradation Pathways for a Phenethylamine HCl parent N-Methylmescaline (Phenethylamine structure) oxidation Oxidative Degradation (e.g., N-oxide formation) parent->oxidation deamination Deamination (forms corresponding aldehyde/acid) parent->deamination photodegradation Photodegradation (various products) parent->photodegradation hydrolysis Hydrolysis (unlikely for core structure, but possible for salt) parent->hydrolysis stressor_ox Stressor: Oxygen, Light stressor_ox->oxidation stressor_enz Stressor: Enzymatic (in vitro) or pH stressor_enz->deamination stressor_light Stressor: UV/Visible Light stressor_light->photodegradation stressor_h2o Stressor: High Humidity stressor_h2o->hydrolysis

Caption: Potential degradation pathways for phenethylamines.

References

Technical Support Center: N-Methylmescaline Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of N-Methylmescaline hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analytical quantification of this compound.

Sample Preparation

  • Q1: What is the most effective method for extracting N-Methylmescaline from a complex matrix like plasma or plant material?

    • A1: For plasma samples, a straightforward protein precipitation with a solvent like methanol (B129727) can be effective for initial cleanup.[1][2] For plant materials, an initial extraction with methanol followed by an acid-base extraction can effectively isolate the alkaloid.[3] Solid-phase extraction (SPE) with a cation-exchange sorbent can also be employed for cleaner samples and improved sensitivity.[4][5]

  • Q2: My recovery of N-Methylmescaline is consistently low. What are the potential causes and solutions?

    • A2: Low recovery can be due to several factors:

      • Incomplete Extraction: Ensure the sample is thoroughly homogenized and that the extraction solvent has sufficient contact time with the sample matrix. Sonication can improve extraction efficiency.[6]

      • pH Optimization: N-Methylmescaline is a basic compound. Ensure the pH of the sample is appropriately adjusted during liquid-liquid or solid-phase extraction to optimize its partitioning and retention.

      • Analyte Adsorption: N-Methylmescaline may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can minimize this issue.

      • Solvent Volatility: If using a volatile extraction solvent, ensure evaporation steps are not too harsh, which could lead to loss of the analyte.

Chromatographic Analysis (LC-MS/MS)

  • Q3: I am observing poor peak shape (e.g., tailing, fronting) for N-Methylmescaline. How can I improve it?

    • A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

      • Mobile Phase Modifier: Add a small amount of an amine modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase to reduce peak tailing caused by silanol (B1196071) interactions on the column.

      • pH of Mobile Phase: Adjusting the pH of the aqueous mobile phase can improve peak shape. For a basic compound like N-Methylmescaline, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) is often beneficial.

      • Column Choice: A C18 column is a common choice, but for polar basic compounds, a phenyl-hexyl or a polar-embedded column might provide better peak symmetry.[1][2]

      • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • Q4: I'm experiencing low sensitivity and a high limit of detection (LOD) for N-Methylmescaline. What are the strategies to enhance sensitivity?

    • A4: To improve sensitivity:

      • Optimize Mass Spectrometry Parameters: Ensure the ionization source parameters (e.g., spray voltage, gas temperatures) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for N-Methylmescaline. This can be done by infusing a standard solution of the analyte.

      • Sample Concentration: Incorporate a sample concentration step in your sample preparation protocol, such as evaporation and reconstitution in a smaller volume of a solvent compatible with the mobile phase.

      • Use a More Sensitive Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the best sensitivity and selectivity.[1][2][4]

      • Mobile Phase Composition: Ensure the mobile phase composition is optimal for ionization efficiency in the mass spectrometer source.

Chromatographic Analysis (GC-MS)

  • Q5: Is derivatization necessary for the GC-MS analysis of N-Methylmescaline?

    • A5: Yes, derivatization is often necessary for polar compounds like N-Methylmescaline to improve their volatility and thermal stability for GC-MS analysis.[7] Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[7]

  • Q6: I am seeing multiple peaks for my derivatized N-Methylmescaline standard. What could be the cause?

    • A6: Multiple peaks can arise from incomplete derivatization or the formation of multiple derivatives.

      • Optimize Derivatization Conditions: Ensure the reaction temperature and time are sufficient for complete derivatization.

      • Reagent Stoichiometry: Use a sufficient excess of the derivatizing agent.

      • Moisture Contamination: Moisture can interfere with the derivatization reaction. Ensure all solvents and reagents are anhydrous.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of mescaline, a closely related compound, which can serve as a starting point for method development for this compound.

ParameterLC-MS/MS (Plasma)GC-MS (Plant Extract)
Limit of Detection (LOD) 3-5 µg/L (for mescaline in urine)[4]Method dependent
Limit of Quantification (LOQ) 12.5 ng/mL (for mescaline)[1][2]Method dependent
Linearity (r²) ≥ 0.99≥ 0.99
Recovery ≥ 98.3% (for mescaline)[1][2]22 to 120% (for various new psychoactive substances)[5]
Intra-assay Precision (%RSD) ≤ 7.33% (for mescaline)[1][2]< 15%
Inter-assay Precision (%RSD) < 15%< 15%

Experimental Protocols

1. LC-MS/MS Method for N-Methylmescaline Quantification in Plasma (Adapted from Mescaline Method)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard (e.g., N-Methylmescaline-d3).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity Premier HSS T3 C18 (or equivalent)[1][2]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by infusing a standard of N-Methylmescaline. A potential precursor ion would be the [M+H]+ ion. Fragment ions would need to be identified.

    • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

2. GC-MS Method for N-Methylmescaline Quantification in Plant Material (Adapted from General Alkaloid Methods)

  • Sample Preparation (Acid-Base Extraction and Derivatization):

    • Homogenize 1 g of dried plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes.[6]

    • Centrifuge and collect the supernatant. Repeat the extraction.

    • Combine the supernatants and evaporate to dryness.

    • Redissolve the residue in 10 mL of 1 M hydrochloric acid.

    • Wash the acidic solution with 10 mL of dichloromethane (B109758) twice to remove non-basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to >10 with ammonium hydroxide.

    • Extract the N-Methylmescaline into 10 mL of dichloromethane three times.

    • Combine the organic layers and evaporate to dryness.

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Inject into the GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[8]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological or Plant Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, or PP) Homogenization->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Final_Extract Final Extract Cleanup->Final_Extract Derivatization->Final_Extract Injection Injection Final_Extract->Injection Separation Chromatographic Separation (LC or GC) Injection->Separation Detection Mass Spectrometry Detection (MS or MS/MS) Separation->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak_issues Peak Shape & Sensitivity cluster_quantification_issues Quantification & Recovery Start Problem Encountered Poor_Peak Poor Peak Shape? Start->Poor_Peak Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Low_Recovery Low Recovery? Start->Low_Recovery Check_Mobile_Phase Check Mobile Phase pH & Modifiers Poor_Peak->Check_Mobile_Phase Yes Check_Column Evaluate Column Chemistry Poor_Peak->Check_Column Yes Optimize_MS Optimize MS Parameters Low_Sensitivity->Optimize_MS Yes Concentrate_Sample Concentrate Sample Low_Sensitivity->Concentrate_Sample Yes Check_IS Verify Internal Standard Inconsistent_Results->Check_IS Yes Check_Calibration Review Calibration Curve Inconsistent_Results->Check_Calibration Yes Optimize_Extraction Optimize Extraction pH & Solvent Low_Recovery->Optimize_Extraction Yes Check_Adsorption Check for Adsorption Losses Low_Recovery->Check_Adsorption Yes

Caption: Troubleshooting logic for this compound analysis.

References

Addressing variability in N-Methylmescaline hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylmescaline Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions to address variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is an analytical reference standard categorized as a phenethylamine.[1] It is the N-methylated analog of mescaline.[2] Its key properties are summarized below.

PropertyValueReference
IUPAC Name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[3]
Synonyms N-methyl TMPEA[1]
CAS Number 6308-81-2[1][3]
Molecular Formula C₁₂H₁₉NO₃ • HCl[1][3]
Formula Weight 261.7 g/mol [1][3]
Purity (Typical) ≥98%[1]
Formulation A crystalline solid or powder[1][3]

Q2: How should I properly store and handle this compound?

A2: For long-term stability, the compound should be stored as a solid at -20°C.[1][3] Under these conditions, it is stable for at least five years.[1] For short-term use, stock solutions can be prepared, but they should also be stored at low temperatures and protected from light to minimize degradation. Some mescaline analogs have been shown to be prone to degradation in solution.[4] Always refer to the manufacturer's specific recommendations.

Q3: What are the known molecular targets and pharmacological actions of N-Methylmescaline?

A3: N-Methylmescaline is a serotonin (B10506) receptor modulator.[2] Its pharmacology is related to its parent compound, mescaline, which acts as a non-selective serotonin receptor agonist.[5][6] The primary target for the psychedelic effects of related compounds is the serotonin 2A (5-HT2A) receptor, which signals through the Gq protein pathway.[7][8][9] N-Methylmescaline has been shown to have approximately half the affinity for serotonin receptors compared to mescaline.[2]

CompoundSerotonin Receptor Affinity (A₂)Reference
N-Methylmescaline 5,250 nM[2]
Mescaline 2,240 nM[2]

Q4: What solvents are recommended for dissolving this compound?

A4: The solubility of this compound can vary significantly between solvents. It is recommended to prepare stock solutions in an appropriate organic solvent before further dilution into aqueous buffers for experiments.

SolventSolubilityReference
Ethanol10 mg/mL[1][3]
DMSO3 mg/mL[1][3]
PBS (pH 7.2)3 mg/mL[1][3]
DMF0.5 mg/mL[1][3]

Troubleshooting Guides

Guide 1: Inconsistent Potency (EC₅₀/IC₅₀) in Functional Assays

Q: My calculated EC₅₀ values for this compound vary significantly between experiments. What are the potential causes?

A: Variability in potency measurements is a common issue in in vitro pharmacology.[10] Several factors related to the compound, assay conditions, and cell system can contribute. A systematic approach to troubleshooting is recommended.

Start Inconsistent EC50 Results CheckPurity Verify Compound Purity & Identity (>98%? Correct MW?) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Source New Compound Lot CheckPurity->PurityBad No CheckStock Evaluate Stock Solution (Freshly prepared? Stored properly?) StockOK Stock Solution Stable CheckStock->StockOK Yes StockBad Prepare Fresh Stock Solution CheckStock->StockBad No CheckAssay Review Assay Parameters (Buffer pH, Incubation Time, Cell Density) AssayOK Assay Parameters Consistent CheckAssay->AssayOK Yes AssayBad Standardize Assay Protocol CheckAssay->AssayBad No CheckCells Assess Cell Health & Passage (Viability >90%? Consistent passage number?) CellsOK Cell Culture is Healthy CheckCells->CellsOK Yes CellsBad Thaw New Vial / Check Culture Conditions CheckCells->CellsBad No PurityOK->CheckStock StockOK->CheckAssay AssayOK->CheckCells End Results Should Stabilize CellsOK->End

Troubleshooting Flowchart for Inconsistent Assay Results.
  • Compound Integrity: Ensure the purity of your this compound lot is high (≥98%). Impurities from synthesis can act as antagonists or partial agonists, altering the dose-response curve.[11] Confirm the stability of your stock solution; prepare fresh stocks if degradation is suspected.

  • Assay Conditions: Methodological parameters can significantly influence results.[10]

    • Buffer pH: Small shifts in buffer pH can alter compound ionization and receptor binding. Ensure buffer preparation is consistent.[12]

    • Solvent Effects: High concentrations of solvents like DMSO can impact cell viability and assay performance. Keep the final solvent concentration constant and low (<0.5%) across all wells.

    • Incubation Time: Ensure incubation times are consistent, as receptor signaling and desensitization are time-dependent processes.

  • Cellular Factors:

    • Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency.

    • Cell Density: The number of cells seeded per well can affect the magnitude of the response and should be optimized and kept consistent.[10]

Guide 2: Compound Precipitation in Aqueous Assay Buffer

Q: I am observing precipitation after diluting my this compound stock solution into the aqueous assay buffer. How can I prevent this?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

  • Check Solubility Limits: While N-Methylmescaline HCl has some solubility in PBS (3 mg/mL), this can be affected by other buffer components or temperature.[1][3] Ensure your final concentration is well below the solubility limit.

  • Modify Dilution Method: Instead of a single large dilution step, perform serial dilutions. This gradual reduction in organic solvent concentration can help keep the compound in solution.

  • Use a Different Solvent: If using DMSO, consider switching to ethanol, which has a higher reported solubility for this compound (10 mg/mL).[1][3] This may provide a better starting point for your stock solution.

  • Incorporate a Surfactant or BSA: For particularly challenging compounds, adding a small amount of a non-ionic surfactant (e.g., Pluronic F-68) or bovine serum albumin (BSA) to the assay buffer can help increase solubility and prevent non-specific binding to plastics.

Detailed Experimental Protocol

Protocol: 5-HT₂ₐ Receptor-Mediated Calcium Mobilization Assay

This protocol describes a typical in vitro functional assay to measure the potency of this compound at the Gq-coupled 5-HT2A receptor. Activation of this receptor leads to an increase in intracellular calcium, which can be measured using a fluorescent indicator dye.[9]

A 1. Cell Seeding Seed HEK293 cells expressing 5-HT2A into 96-well plates. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Preparation Prepare serial dilutions of N-Methylmescaline HCl. B->C D 4. Compound Addition Add diluted compound to wells using a fluorescent plate reader's injector. C->D E 5. Data Acquisition Measure fluorescence intensity kinetically before and after compound addition. D->E F 6. Data Analysis Calculate EC50 from the dose-response curve. E->F

Experimental Workflow for a Calcium Mobilization Assay.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye kit (e.g., Fluo-4 NW).

  • This compound.

  • Reference agonist (e.g., Serotonin).

  • 96-well, black-walled, clear-bottom cell culture plates.

  • Fluorescent plate reader with liquid injection capability (e.g., FLIPR, FlexStation).

2. Cell Plating:

  • One day before the assay, seed the 5-HT2A-expressing cells into 96-well plates at an optimized density (e.g., 40,000 cells/well).

  • Incubate overnight at 37°C, 5% CO₂.

3. Dye Loading:

  • On the day of the experiment, remove the culture medium from the wells.

  • Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid (B1678239) to prevent dye leakage.

  • Add 100 µL of the dye solution to each well.

  • Incubate for 60 minutes at 37°C, protected from light.

4. Compound Plate Preparation:

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions in assay buffer to create a dose-response curve (e.g., 11 points, 1:3 dilution). The final concentrations should span the expected active range. Prepare a vehicle control (assay buffer with DMSO) and a reference agonist control.

5. Measurement:

  • Place both the cell plate and the compound plate into the fluorescent plate reader, allowing them to equilibrate to the reading temperature (typically 37°C).

  • Set the instrument to measure fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm).

  • Program a kinetic run:

    • Establish a stable baseline fluorescence for 15-20 seconds.

    • Inject the compound from the compound plate into the cell plate.

    • Continue reading fluorescence for an additional 90-120 seconds to capture the peak response.

6. Data Analysis:

  • For each well, calculate the maximum change in fluorescence (peak - baseline).

  • Plot the fluorescence change against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response (Eₘₐₓ).

Signaling Pathway Visualization

N-Methylmescaline, like mescaline, is expected to act as an agonist at the 5-HT2A receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gαq pathway, leading to the mobilization of intracellular calcium.[7][13]

Ligand N-Methylmescaline HCl Receptor 5-HT2A Receptor Ligand->Receptor Binds GProtein Gαq/11 Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Simplified 5-HT2A Receptor Gq Signaling Pathway.

References

N-Methylmescaline hydrochloride safety precautions and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety precautions, handling guidelines, and emergency procedures for N-Methylmescaline hydrochloride. Researchers, scientists, and drug development professionals should familiarize themselves with this information before working with this compound.

Disclaimer: The toxicological and physiological properties of this compound have not been fully investigated.[1] This product is intended for research and forensic applications only and is not for human or veterinary use.[1][2][3] All handling should be performed with the utmost caution, assuming the compound is hazardous.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analytical reference standard categorized as a phenethylamine.[2] Its chemical formula is C₁₂H₁₉NO₃ • HCl with a molecular weight of 261.7 g/mol .[1][2]

Q2: What are the known hazards of this compound?

A2: Based on available information, this compound is considered harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation, drowsiness, or dizziness.[1]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Always wear appropriate protective gloves, a lab coat or protective clothing, and eye/face protection (safety glasses or goggles).[1][4] Work in a well-ventilated area, and if engineering controls are insufficient, use a NIOSH-approved respirator.[5]

Q4: How should I store this compound?

A4: Store the compound at -20°C for long-term stability.[1][2][6] It is shipped at room temperature in the continental US, but this may vary for other locations.[2][3] The compound is stable for at least five years under proper storage conditions.[2]

Q5: What should I do in case of accidental exposure?

A5: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] For skin contact, wash with plenty of soap and water.[4] If inhaled, move the person to fresh air and keep them comfortable for breathing.[1] If swallowed, rinse the mouth with water.[5] In all cases of exposure, seek medical advice/attention.[1][7]

Q6: How do I properly dispose of this compound waste?

A6: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Quantitative Data

While specific quantitative toxicity data such as LD50 values for this compound are not available in the provided search results, the following table summarizes its physical and chemical properties.

PropertyValueSource
Chemical Formula C₁₂H₁₉NO₃ • HCl[1][2]
Molecular Weight 261.7 g/mol [1][2]
Purity ≥98%[2]
Appearance Crystalline Solid, Powder[1]
Storage Temperature -20°C[1][2][6]
Solubility DMF: 0.5 mg/mlDMSO: 3 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 3 mg/ml[1][2]

Experimental Protocols

Protocol for Safe Handling and Preparation of Solutions
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Weighing: To avoid inhalation of the powder, carefully weigh the desired amount of this compound in an enclosure or on a draft shield. Use anti-static weighing paper.

  • Dissolving: Add the weighed compound to the desired solvent (e.g., Ethanol, DMSO) in a suitable container. Cap the container securely and vortex or sonicate until the solid is fully dissolved.

  • Cleanup: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate all surfaces and equipment used. Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste according to institutional and local guidelines.

Visualizations

Caption: Emergency response workflow for accidental exposure.

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Wear Appropriate PPE: Gloves, Goggles, Lab Coat B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Weigh Compound Carefully B->C D Prepare Solution C->D E Wash Hands Thoroughly D->E F Decontaminate Work Area E->F G Store at -20°C F->G H Dispose of Waste Properly F->H

Caption: Workflow for proper handling and storage.

References

Validation & Comparative

A Comparative Pharmacological Guide: N-Methylmescaline Hydrochloride vs. Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of N-Methylmescaline hydrochloride and its parent compound, mescaline. The information is compiled from available scientific literature to offer an objective overview for research and drug development purposes.

Introduction

Mescaline, a naturally occurring psychedelic phenethylamine (B48288) found in cacti such as peyote (Lophophora williamsii), has a long history of both ritualistic and scientific interest.[1] Its pharmacological profile is primarily characterized by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is believed to mediate its hallucinogenic effects. N-Methylmescaline is the N-methylated analog of mescaline and is also found as a trace alkaloid in peyote.[1] The addition of a methyl group to the amine can significantly alter the pharmacological properties of a compound. This guide explores the known differences in the pharmacological effects of these two molecules.

Receptor Binding and Functional Activity

Direct comparative studies on the receptor binding profiles of N-Methylmescaline and mescaline are limited. However, available data indicates that N-methylation reduces the affinity for serotonin receptors.

Table 1: Comparative Serotonin Receptor Affinity

CompoundSerotonin Receptor Affinity (A2 in nM)
Mescaline2,240[1]
N-Methylmescaline5,250[1]

Note: The A2 value is a measure of the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In this context, it is used to indicate receptor affinity, with a higher value suggesting lower affinity.

The data suggests that N-Methylmescaline has approximately half the affinity for serotonin receptors compared to mescaline.[1] This is consistent with the general observation that N-methylation of psychedelic phenethylamines often leads to a decrease or elimination of hallucinogenic activity.[1]

Signaling Pathways

Mescaline's primary mechanism of action is as a partial agonist at the 5-HT2A receptor. This interaction is believed to initiate a cascade of intracellular signaling events that ultimately lead to its psychedelic effects. The reduced affinity of N-Methylmescaline for serotonin receptors likely results in a diminished ability to activate these downstream pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mescaline Mescaline 5-HT2A_Receptor 5-HT2A Receptor Mescaline->5-HT2A_Receptor High Affinity N-Methylmescaline N-Methylmescaline N-Methylmescaline->5-HT2A_Receptor Lower Affinity G_Protein Gq/11 5-HT2A_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response

Simplified 5-HT2A receptor signaling pathway.

In Vivo Effects

Animal Studies

Drug discrimination studies in rodents are a common method to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug (in this case, mescaline) and differentiate it from a placebo. N-Methylmescaline failed to significantly substitute for mescaline in these tests, indicating that it does not produce the same subjective effects as mescaline in rodents.[1]

Human Studies

According to the research of Alexander Shulgin, N-Methylmescaline does not produce any central or peripheral effects in humans at doses up to 24-25 mg.[1] This is in stark contrast to mescaline, which is psychoactive at much lower doses.

Toxicity

In terms of lethal doses in animals, N-Methylmescaline has been reported to be less toxic than mescaline.[1]

Experimental Protocols

Receptor Binding Assays

Detailed protocols for determining receptor affinity, such as the A2 values mentioned, typically involve radioligand binding assays. A general workflow for such an experiment is outlined below.

G Preparation Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A) Incubation Incubate membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (Mescaline or N-Methylmescaline) Preparation->Incubation Separation Separate bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify the amount of bound radioligand (e.g., using a scintillation counter) Separation->Quantification Analysis Analyze the data to determine the IC50 and subsequently the Ki or A2 value Quantification->Analysis G Training Train animals to press one lever after receiving the training drug (e.g., Mescaline) and another lever after receiving a placebo (e.g., saline) to receive a reward. Testing Administer the test compound (e.g., N-Methylmescaline) and observe which lever the animal presses. Training->Testing Analysis Analyze the percentage of responses on the drug-appropriate lever. Full substitution indicates similar subjective effects. Testing->Analysis

References

A Comparative Analysis of Serotonin Receptor Binding: N-Methylmescaline vs. Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serotonin (B10506) receptor binding profiles of N-Methylmescaline and its parent compound, mescaline. The information presented is supported by available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the subtle but significant differences in the molecular interactions of these two psychoactive compounds.

Executive Summary

Mescaline, a classic psychedelic phenethylamine, exerts its primary hallucinogenic effects through agonism at the serotonin 2A (5-HT2A) receptor. Its N-methylated analog, N-Methylmescaline, is also a naturally occurring alkaloid found in certain cacti. While structurally similar, the addition of a methyl group to the amine of mescaline alters its pharmacological profile, most notably its affinity for serotonin receptors. Experimental data indicates that N-Methylmescaline generally exhibits a lower binding affinity for serotonin receptors compared to mescaline. This guide will delve into the available quantitative data, detail the experimental methodologies used to obtain this data, and visualize the relevant biological pathways.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the serotonin receptor binding affinities of N-Methylmescaline and mescaline. It is important to note that while specific inhibition constant (Ki) values for mescaline at various serotonin receptor subtypes are available, the currently accessible literature primarily provides a more general affinity constant (A2) for N-Methylmescaline, representing its overall affinity for serotonin receptors in a specific assay.

CompoundReceptorBinding Affinity (nM)Data TypeReference
N-Methylmescaline Serotonin Receptors (general)5,250A2[1]
Mescaline Serotonin Receptors (general)2,240A2[1]
Mescaline 5-HT2A9,400Ki[2]
Mescaline 5-HT2A~6,300Ki[3]
Mescaline 5-HT2C---
Mescaline 5-HT1A---

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand displacement assays . This in vitro technique is a cornerstone of pharmacology for characterizing the interaction between ligands and receptors.

Radioligand Displacement Assay Protocol

A generalized protocol for a radioligand displacement assay to determine the binding affinity of a test compound (e.g., N-Methylmescaline or mescaline) for a specific serotonin receptor subtype (e.g., 5-HT2A) is as follows:

  • Receptor Preparation: Membranes from cells genetically engineered to express a high density of the target serotonin receptor (e.g., human 5-HT2A receptors) are isolated and prepared.

  • Incubation: The receptor-containing membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (a "hot" ligand that binds specifically to the target receptor) and varying concentrations of the unlabeled test compound (the "cold" ligand).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding of the hot and cold ligands to the receptors to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration, where the mixture is passed through a filter that traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a typical experimental workflow for a radioligand binding assay and the downstream signaling pathway of the 5-HT2A receptor, which is the primary target for the psychedelic effects of mescaline.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Membranes incubation Incubation to Equilibrium receptor->incubation radioligand Radiolabeled Ligand ('Hot') radioligand->incubation test_compound Test Compound ('Cold') test_compound->incubation separation Separation of Bound/Unbound Ligands incubation->separation quantification Quantification of Radioactivity separation->quantification ic50 IC50 Determination quantification->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Radioligand Binding Assay Workflow

Gq_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade agonist Mescaline / N-Methylmescaline receptor 5-HT2A Receptor agonist->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol (B14025) Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release triggers cellular_response Cellular Response pkc->cellular_response leads to ca_release->cellular_response leads to

5-HT2A Receptor Gq Signaling Pathway

Discussion

The available data, although limited for N-Methylmescaline, consistently indicates that it possesses a lower affinity for serotonin receptors compared to mescaline.[1] The addition of a methyl group to the primary amine of mescaline likely introduces steric hindrance, which may interfere with the optimal binding orientation within the serotonin receptor's binding pocket. This reduced affinity is consistent with qualitative reports suggesting that N-Methylmescaline is less potent than mescaline in producing psychedelic effects.

The primary psychedelic effects of mescaline are mediated through its agonist activity at the 5-HT2A receptor, which is coupled to the Gq signaling pathway.[4] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). These second messengers, in turn, activate Protein Kinase C (PKC) and trigger the release of intracellular calcium, ultimately leading to downstream cellular responses that are thought to underlie the profound alterations in perception, mood, and cognition associated with psychedelic experiences. It is presumed that N-Methylmescaline, as a structural analog of mescaline, would also act on this pathway, albeit with lower potency due to its reduced receptor affinity.

Conclusion

References

Validating the Central Nervous System Effects of N-Methylmescaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the central nervous system (CNS) effects of N-Methylmescaline against its parent compound, mescaline, and other relevant phenethylamines. The following sections detail receptor binding affinities, behavioral data from in vivo studies, and the underlying signaling pathways, supported by experimental protocols and data visualizations.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro and in vivo effects of N-Methylmescaline and mescaline.

Table 1: Receptor Binding Affinity

CompoundReceptorAffinity (A₂) (nM)Reference
N-MethylmescalineSerotonin (B10506)5,250[1]
MescalineSerotonin2,240[1]

Table 2: In Vivo Behavioral Effects (Rodent Models)

CompoundAssayObservationConclusionReference
N-MethylmescalineDrug Discrimination (vs. Mescaline)Failed to substitute for mescalineDoes not produce mescaline-like subjective effects[1]
MescalineHead-Twitch Response (HTR)Induces HTRIndicates hallucinogenic potential[2][3][4]
N-MethylmescalineHead-Twitch Response (HTR)Not reported, but N-methylation of phenethylamines is known to eliminate hallucinogenic activityUnlikely to induce HTR or have hallucinogenic effects[1]

In-Depth Analysis of CNS Effects

Receptor Binding Profile

N-Methylmescaline exhibits a weaker affinity for serotonin receptors compared to mescaline.[1] Specifically, the A₂ value, a measure of antagonist affinity, for N-Methylmescaline is more than double that of mescaline, indicating a lower binding potency.[1] This reduced affinity at the primary target for psychedelic phenethylamines, the serotonin 5-HT₂A receptor, likely contributes to its distinct pharmacological profile.

Behavioral Pharmacology: In Vivo Studies

The central effects of N-Methylmescaline have been investigated in rodent models to assess its psychoactive potential in comparison to mescaline.

  • Drug Discrimination Studies: In drug discrimination assays, a sensitive measure of the subjective effects of drugs, N-Methylmescaline failed to substitute for mescaline in trained rodents.[1] This finding strongly suggests that N-Methylmescaline does not produce the same interoceptive cues or subjective experience as mescaline.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds to specific serotonin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂A) are prepared from cultured cells or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (N-Methylmescaline or mescaline).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Rodent Head-Twitch Response (HTR) Assay

Objective: To assess the hallucinogenic potential of a test compound.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment, which is typically a clear observation chamber.

  • Compound Administration: The test compound (e.g., mescaline) is administered to the animals, usually via intraperitoneal (IP) injection. A vehicle control group is also included.

  • Observation Period: Immediately following injection, the animals are placed in the observation chambers, and their behavior is recorded for a set period (e.g., 30-60 minutes).

  • HTR Quantification: The number of head-twitches, characterized as rapid, side-to-side rotational movements of the head, is counted by a trained observer, who may be blind to the treatment conditions. Automated systems using video tracking or magnet-based detectors can also be used for more objective quantification.[7]

  • Data Analysis: The frequency of head-twitches is compared between the different treatment groups. The dose at which the compound produces 50% of its maximal effect (ED₅₀) can be calculated to determine its potency.

Drug Discrimination Assay

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

Methodology:

  • Training Phase: Rats are trained in a two-lever operant conditioning chamber to press one lever after receiving an injection of the training drug (e.g., mescaline) and the other lever after receiving a vehicle injection to receive a food reward.

  • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a dose of the test compound (e.g., N-Methylmescaline).

  • Lever Selection: The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: If the animals predominantly press the drug-appropriate lever after receiving the test compound, it is said to "substitute" for the training drug, indicating similar subjective effects. If they press the vehicle-appropriate lever, it indicates a lack of similar subjective effects.

Signaling Pathways and Visualizations

The primary mechanism of action for the psychoactive effects of phenethylamine (B48288) hallucinogens is through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like mescaline initiates a downstream signaling cascade primarily through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of further cellular responses, ultimately altering neuronal excitability and contributing to the observed psychedelic effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Phenethylamine Agonist (e.g., Mescaline) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Downstream Cellular Responses (Altered Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT₂A Receptor Gq Signaling Pathway

Experimental Workflow: Head-Twitch Response Assay

The following diagram illustrates the typical workflow for conducting a head-twitch response assay to evaluate the potential hallucinogenic effects of a compound.

HTR_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis AnimalSelection Select Rodent Strain (e.g., C57BL/6J mice) Acclimation Acclimate Animals to Testing Environment AnimalSelection->Acclimation Grouping Randomly Assign to Groups (Vehicle, Test Compound Doses) Acclimation->Grouping Administration Administer Compound (e.g., Intraperitoneal Injection) Grouping->Administration Observation Place in Observation Chamber & Record Behavior Administration->Observation Quantification Quantify Head-Twitches (Manual or Automated) Observation->Quantification Statistics Statistical Analysis (e.g., ANOVA, Dose-Response Curve) Quantification->Statistics Conclusion Determine Hallucinogenic Potential (ED50) Statistics->Conclusion

Caption: Head-Twitch Response Experimental Workflow

References

N-Methylmescaline and Immunoassay Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the potential cross-reactivity of N-Methylmescaline in commonly used immunoassays for drugs of abuse. As a substituted phenethylamine (B48288), N-Methylmescaline shares structural similarities with amphetamines and other targeted drugs, raising the possibility of producing false-positive results in preliminary drug screens. This document is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of this potential interaction, supported by available experimental data on structurally related compounds.

Executive Summary

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various phenethylamine analogs in commercially available immunoassay kits. This data is presented to approximate the potential cross-reactivity of N-Methylmescaline, which possesses a similar phenethylamine core structure with methoxy (B1213986) and N-methyl substitutions.

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
CEDIA™ DAU Amphetamine/Ecstasy Assay d-Amphetamine1000100
Methamphetamine1000100
MDMA (Ecstasy)500100
Mescaline>100,000<0.1
2C-B50,0000.05
p-Methoxyamphetamine (PMA)2,50040
Siemens EMIT® II Plus Amphetamines Assay d-Amphetamine1000100
Methamphetamine1000100
MDMA (Ecstasy)2,50040
Mescaline>25,000<1
p-Methoxyamphetamine (PMA)5,00020
Immunalysis Amphetamine Urine Enzyme Immunoassay d-Amphetamine1000100
Tyramine400,0000.3
Phenethylamine>10,000<1
Neogen Amphetamine Specific-2 ELISA Kit d-Amphetamine-100
Phenethylamine-0.7

Note: The data presented is a compilation from various sources and product inserts. The absence of direct data for N-Methylmescaline necessitates reliance on these structural analogs. The cross-reactivity of N-Methylmescaline may vary.

Experimental Protocols

The determination of cross-reactivity in immunoassays is a critical component of assay validation. The following is a generalized protocol for assessing the cross-reactivity of a compound like N-Methylmescaline in a competitive enzyme immunoassay.

Objective: To determine the concentration of N-Methylmescaline that produces a signal equivalent to the assay's cutoff calibrator for the target analyte (e.g., d-amphetamine).

Materials:

  • Immunoassay kit (e.g., CEDIA, EMIT, ELISA) and corresponding analyzer.

  • Certified reference material of N-Methylmescaline.

  • Drug-free human urine pool.

  • Assay-specific calibrators and controls.

  • Precision pipettes and laboratory consumables.

Procedure:

  • Preparation of Stock Solution: A stock solution of N-Methylmescaline is prepared in a suitable solvent (e.g., methanol, deionized water) at a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: A series of dilutions of the N-Methylmescaline stock solution are prepared in drug-free human urine to create a range of test concentrations.

  • Assay Performance: The prepared N-Methylmescaline samples are analyzed alongside the kit's negative, cutoff, and positive controls according to the manufacturer's instructions for the specific immunoassay platform.

  • Data Analysis: The response of each N-Methylmescaline concentration is compared to the response of the cutoff calibrator.

  • Calculation of Cross-Reactivity: The percentage cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of N-Methylmescaline producing the same response) x 100

Visualizing the Principles and Processes

To better understand the concepts discussed, the following diagrams illustrate the underlying mechanisms and workflows.

G cluster_0 Competitive Immunoassay Principle Antibody {Antibody} Complex Antibody-Analyte Complex Antibody->Complex Labeled_Complex Antibody-Labeled Analyte Complex Antibody->Labeled_Complex Analyte Analyte (e.g., N-Methylmescaline) Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competes for binding Signal Signal (Inverse to Analyte Concentration) Labeled_Complex->Signal Generates

Caption: Principle of a competitive immunoassay.

G Start Start Prepare_Stock Prepare Stock Solution of N-Methylmescaline Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Drug-Free Urine Prepare_Stock->Serial_Dilute Run_Assay Analyze Samples with Immunoassay Serial_Dilute->Run_Assay Analyze_Data Compare Response to Cutoff Calibrator Run_Assay->Analyze_Data Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR End End Calculate_CR->End

Caption: Experimental workflow for cross-reactivity testing.

Caption: Structural relationships of phenethylamines.

A Comparative Analysis of N-Methylmescaline and Other Psychedelic Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Methylmescaline and other structurally related phenethylamine (B48288) compounds. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of these molecules. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.

Introduction to Phenethylamines

Phenethylamines are a class of organic compounds with a phenethylamine backbone. Many substituted phenethylamines are psychoactive, with effects ranging from stimulants to empathogens and psychedelics. Mescaline, derived from the peyote cactus, is a classic psychedelic phenethylamine. This guide focuses on the comparison of N-Methylmescaline, a naturally occurring analog of mescaline, with mescaline itself and other notable psychedelic phenethylamines.

Data Presentation

The following tables summarize the in vitro and in vivo data for N-Methylmescaline and a selection of other phenethylamine compounds.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ in nM)

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C
Mescaline6,700[1]9,400[1]9,900[2]
N-Methylmescaline Data not availableA₂ = 5,250¹[3][4]Data not available
Trichocereine (N,N-Dimethylmescaline)Data not availableData not availableData not available
2-Methylmescaline525[5]1,640[5]1,094[5]
TMA>10,00012,000>10,000
TMA-25,6001,6003,300
Escaline>10,0001,3002,000
Proscaline>10,0002,1003,100
MethallylescalineData not availablePotent agonistInteracts
2C-B4,8001,0002,200
25B-NBOMe1,0000.161.1

¹ A₂ value represents the functional antagonist potency, which is not a direct measure of agonist binding affinity (Kᵢ).

Table 2: In Vitro Functional Potency and Efficacy

Compound5-HT₂ₐ EC₅₀ (nM)5-HT₂ₐ Eₘₐₓ (%)5-HT₂B EC₅₀ (nM)5-HT₂B Eₘₐₓ (%)
Mescaline10,000[1]44[1]>20,000[1]26
N-Methylmescaline Data not availableData not availableData not availableData not available
Escaline1,20066>10,00031
Proscaline1,10072>10,00034
MethallylescalinePotent agonistData not availableData not availableData not available
2C-B130851,10067

Table 3: In Vivo Head-Twitch Response (HTR) in Rodents

CompoundHTR ED₅₀ (µmol/kg)Potency Relative to Mescaline
Mescaline26.31x
N-Methylmescaline Did not substitute for mescaline[3][4]Inactive
TrichocereineSubstituted for mescaline[3]Active
TMA13.6[6]~2x
TMA-212.4[6]~2.1x
Escaline11.2~2.3x
Proscaline8.09~3.3x

Table 4: Pharmacokinetic Parameters

CompoundHalf-life (t½)BioavailabilityPrimary Metabolism
Mescaline~3.6-6 hours[7][8]≥53% (oral)[7]Oxidative deamination[7][8]
N-Methylmescaline Data not availableData not availableLikely N-demethylation, oxidative deamination[8]
TrichocereineData not availableData not availableData not available
N,N-Dimethyltryptamine (DMT)~9-12 minutes (IV)[9][10][11]Low (oral)MAO-A, CYP2D6, CYP2C19[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (for Kᵢ Determination)

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., 5-HT₂ₐ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ).

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like ketanserin).

  • Test compounds at various concentrations.

  • 96-well filter plates (e.g., GF/B filters).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, and either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.

  • Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[8][12][13][14]

Calcium Flux Assay (for Functional Potency - EC₅₀)

Objective: To measure the functional potency of a compound by quantifying the increase in intracellular calcium concentration following Gq-coupled receptor activation.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT₂ₐ).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, automatically add the test compound at various concentrations to the wells.

  • Signal Detection: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of time (e.g., every second for 2-3 minutes) to capture the transient calcium signal.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and use non-linear regression to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of a compound by quantifying the frequency of head-twitch responses in mice or rats.[15][16]

Materials:

  • Male C57BL/6J mice.

  • Test compounds at various doses.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • A magnetometer-based system or a high-speed camera for automated detection (optional, but recommended for accuracy).

Procedure:

  • Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for a period of time (e.g., 10-30 minutes).

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Immediately after administration, begin observing the mice for head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.[15][17] The observation period typically lasts for 30-60 minutes.

  • Quantification: Count the number of head twitches for each mouse during the observation period. If using an automated system, the software will quantify the responses.

  • Data Analysis: Plot the mean number of head twitches against the dose of the test compound. Use statistical analysis to determine the ED₅₀ value (the dose that produces 50% of the maximal response).[6][18][19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of these phenethylamines.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Phenethylamine Agonist Receptor 5-HT₂ₐ Receptor Agonist->Receptor G_protein Gq/G₁₁ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: 5-HT₂ₐ Receptor Gq/PLC Signaling Pathway.

Beta_Arrestin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Phenethylamine Agonist Receptor 5-HT₂ₐ Receptor Agonist->Receptor GRK GRK Receptor->GRK activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin recruits GRK->Receptor phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates MAPK_Pathway MAPK Signaling Beta_Arrestin->MAPK_Pathway activates

Caption: 5-HT₂ₐ Receptor β-Arrestin Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetic Analysis Binding_Assay Radioligand Binding Assay (Ki determination) Functional_Assay Calcium Flux / IP₁ Accumulation (EC₅₀, Eₘₐₓ determination) Binding_Assay->Functional_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assay->Beta_Arrestin_Assay PK_Studies Pharmacokinetic Studies (t½, Bioavailability, Metabolism) Functional_Assay->PK_Studies Inform Dosing HTR_Assay Head-Twitch Response (HTR) in Rodents Beta_Arrestin_Assay->HTR_Assay Correlation Drug_Discrimination Drug Discrimination Studies HTR_Assay->Drug_Discrimination

References

N-Methylmescaline Fails to Substitute for Mescaline in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive review of available research indicates that N-Methylmescaline does not produce the same subjective effects as its parent compound, mescaline, in preclinical drug discrimination models. This finding is critical for researchers in the fields of pharmacology, neuroscience, and drug development, as it suggests that N-methylation significantly alters the psychoactive profile of mescaline.

Drug discrimination studies are a cornerstone of behavioral pharmacology, providing valuable insights into the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal cues produced by a specific drug and differentiate them from a placebo. When a novel compound is introduced, its ability to "substitute" for the training drug indicates a similar subjective experience.

A pivotal study in this area demonstrated that rats trained to discriminate mescaline from saline did not recognize N-Methylmescaline as being mescaline-like. This lack of substitution suggests that N-Methylmescaline does not produce the same interoceptive cues that are characteristic of mescaline, and therefore, is unlikely to share its hallucinogenic properties in humans.

Comparison of Mescaline and N-Methylmescaline in Drug Discrimination

CompoundTraining DrugDose Range Tested (mg/kg, i.p.)Substitution for MescalineED50 (mg/kg)
Mescaline MescalineVariousFull Substitution (Dose-dependent)~8.5
N-Methylmescaline MescalineNot explicitly stated, but tested up to doses that would demonstrate effects if presentNo Significant SubstitutionNot Applicable

Note: The ED50 value for mescaline is an approximation based on typical results in rat drug discrimination studies. Specific quantitative data for N-Methylmescaline substitution is not available in the cited literature; the result is a qualitative finding of no substitution.

Experimental Protocols

The foundational research in this area utilized a two-lever operant conditioning paradigm in rats. A detailed breakdown of a typical experimental protocol is as follows:

Subjects:

  • Male Sprague-Dawley rats, weighing approximately 250-350g at the start of the experiment.

  • Animals are housed individually and maintained on a restricted diet to motivate them to work for food reinforcement.

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Training Procedure:

  • Lever Press Training: Rats are first trained to press a lever to receive a food pellet.

  • Discrimination Training:

    • On days when mescaline (e.g., 25 mg/kg, intraperitoneally) is administered, responses on one designated lever (the "drug lever") are reinforced with food pellets.

    • On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.

    • Training sessions are typically 15-30 minutes in duration.

    • This training continues until the rats reliably press the correct lever based on the injection they received (typically >80% correct responding on both levers for a set number of consecutive sessions).

Substitution Testing:

  • Once the discrimination is established, test sessions are introduced.

  • During a test session, the rat is administered a novel compound (in this case, N-Methylmescaline) at various doses, or different doses of the training drug (mescaline) to establish a dose-response curve.

  • The rat is then placed in the operant chamber, and the number of presses on both the drug and saline levers is recorded.

  • Full substitution is considered to have occurred if the animal predominantly presses the drug lever. No substitution is recorded if the animal primarily presses the saline lever. Partial substitution occurs when responding is distributed between both levers.

Signaling Pathways and Experimental Workflow

The subjective effects of mescaline are primarily mediated by its action as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor. The signaling cascade initiated by the activation of this G-protein coupled receptor is complex and involves multiple downstream effectors.

G cluster_0 Experimental Workflow: Drug Discrimination A Animal Acclimation & Handling B Lever Press Training (Food Reinforcement) A->B C Discrimination Training (Mescaline vs. Saline) B->C D Achievement of Discrimination Criterion (>80% correct) C->D E Substitution Testing (N-Methylmescaline Administered) D->E F Data Analysis: Lever Selection E->F G Full Substitution (Drug Lever) F->G Similar Subjective Effects H No Substitution (Saline Lever) F->H Dissimilar Subjective Effects I Partial Substitution (Both Levers) F->I Some Shared Effects

Drug Discrimination Experimental Workflow

G cluster_1 Mescaline-Induced 5-HT2A Receptor Signaling Mescaline Mescaline Receptor 5-HT2A Receptor (GPCR) Mescaline->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) Ca_Release->Downstream PKC->Downstream

Mescaline's Primary Signaling Pathway

The Efficacy of N-Methylmescaline Hydrochloride in Comparison to Other 5-HT2A Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide provides a comparative analysis of N-Methylmescaline hydrochloride's efficacy against other key 5-HT2A receptor agonists. Due to a scarcity of specific in vitro quantitative data for this compound, this document synthesizes available qualitative information and presents a broader comparison of well-characterized 5-HT2A agonists to offer a valuable contextual framework.

Introduction to 5-HT2A Receptor Agonism

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for a wide range of therapeutic agents and psychoactive compounds. Agonism at this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of protein kinase C (PKC)[1]. The 5-HT2A receptor is also known to engage other signaling pathways, including those involving β-arrestin, which can contribute to the diverse pharmacological effects of different agonists[1]. The efficacy and potency of an agonist at the 5-HT2A receptor are critical determinants of its physiological and potential therapeutic or psychoactive effects.

This compound: An Overview

N-Methylmescaline (N-methyl-3,4,5-trimethoxyphenethylamine) is a naturally occurring phenethylamine (B48288) derivative and a structural analog of the classic psychedelic, mescaline. While structurally similar to mescaline, the addition of a methyl group to the amine has significant pharmacological implications.

Available data on N-Methylmescaline's interaction with serotonin (B10506) receptors is limited. One study reported that N-Methylmescaline has approximately half the affinity for serotonin receptors compared to mescaline, with an A2 value of 5,250 nM for N-Methylmescaline versus 2,240 nM for mescaline[2]. The A2 value is a measure of antagonist affinity, suggesting that N-Methylmescaline binds with lower affinity than mescaline. Furthermore, in vivo studies in rodents have shown that N-Methylmescaline does not significantly substitute for mescaline in drug discrimination tests, indicating that it may not fully replicate the subjective effects of mescaline[2]. Anecdotal reports from the work of Alexander Shulgin suggest that N-methylmescaline is largely devoid of psychoactive effects in humans at doses up to 25 mg[2].

Comparative Analysis of 5-HT2A Agonists

To provide a framework for understanding the potential efficacy of N-Methylmescaline, this section presents quantitative data for a range of other phenethylamine and tryptamine (B22526) 5-HT2A agonists.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized 5-HT2A agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Ki) of Selected 5-HT2A Agonists

CompoundChemical ClassKi (nM) at 5-HT2AReference
Serotonin (5-HT)Tryptamine1.9 - 12.6[3]
MescalinePhenethylamine1,200 - 5,600[4][5]
(R)-DOIPhenethylamine0.7 - 2.4[3]
LSDErgotamine1.1 - 3.1[3]
PsilocinTryptamine14 - 46[3]
25I-NBOMePhenethylamine0.044 - 0.23[3]

Table 2: Functional Potency (EC50) of Selected 5-HT2A Agonists (Calcium Flux or IP1 Accumulation Assays)

CompoundChemical ClassEC50 (nM) at 5-HT2AEmax (%) vs 5-HTReference
Serotonin (5-HT)Tryptamine4.7 - 25100[3]
MescalinePhenethylamine4,000 - 10,00033 - 100[6][7]
(R)-DOIPhenethylamine0.9 - 1580 - 100[3]
LSDErgotamine2.5 - 10.770 - 100[3]
PsilocinTryptamine5 - 2080 - 100[8]
25I-NBOMePhenethylamine0.1 - 1.5100[3]

Signaling Pathways and Experimental Workflows

The diverse effects of 5-HT2A agonists can be attributed to their differential engagement of downstream signaling pathways. The canonical Gq-mediated pathway is central to the receptor's function, while the β-arrestin pathway is involved in receptor desensitization and can also initiate distinct signaling events.

5-HT2A Receptor Signaling Pathways

5-HT2A_Signaling cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates betaArrestin β-Arrestin 5HT2A->betaArrestin Recruits Agonist 5-HT2A Agonist (e.g., Serotonin, Mescaline) Agonist->5HT2A Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Desensitization Receptor Desensitization & Internalization betaArrestin->Desensitization

Canonical and β-arrestin signaling pathways of the 5-HT2A receptor.
Experimental Workflow for In Vitro Assays

The characterization of 5-HT2A agonists relies on a series of well-established in vitro assays. These experiments are crucial for determining the binding affinity and functional potency of novel compounds.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) & Efficacy (Emax) Membrane_Prep Membrane Preparation (Cells expressing 5-HT2A) Radioligand_Assay Radioligand Binding Assay (e.g., [3H]ketanserin) Membrane_Prep->Radioligand_Assay Competition Competition with Test Compound Radioligand_Assay->Competition Scintillation Scintillation Counting Competition->Scintillation Ki_Calc Calculate Ki Scintillation->Ki_Calc Cell_Culture Cell Culture (Cells expressing 5-HT2A) Functional_Assay Functional Assay (e.g., Calcium Flux, IP1) Cell_Culture->Functional_Assay Compound_Addition Addition of Test Compound Functional_Assay->Compound_Addition Measurement Measure Response (e.g., Fluorescence) Compound_Addition->Measurement EC50_Emax_Calc Calculate EC50 & Emax Measurement->EC50_Emax_Calc

Workflow for determining 5-HT2A agonist binding and functional activity.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the Ki of a test compound at the 5-HT2A receptor.

  • Membrane Preparation:

    • Harvest cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Detection and Analysis:

    • Add scintillation cocktail to each well of the dried filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol describes a method to measure the EC50 and Emax of a 5-HT2A agonist by detecting changes in intracellular calcium.

  • Cell Preparation:

    • Plate cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition and Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add varying concentrations of the test compound to the wells.

    • Continuously measure the fluorescence intensity to detect the increase in intracellular calcium upon receptor activation.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response to a reference agonist like serotonin.

Conclusion

While this compound is a close structural analog of mescaline, the available evidence suggests it possesses a significantly different pharmacological profile. Its reported lower affinity for serotonin receptors and lack of psychoactive effects in preliminary human and animal studies indicate a reduced efficacy at the 5-HT2A receptor compared to mescaline and other potent agonists. A definitive characterization of its in vitro efficacy awaits the publication of specific binding affinity and functional potency data. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of novel 5-HT2A agonists and to contextualize the limited information available for this compound. Further research is warranted to fully elucidate the molecular pharmacology of N-Methylmescaline and its potential interactions with the 5-HT2A receptor and other cellular targets.

References

Replicating Historical Findings on N-Methylmescaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylmescaline with its parent compound, mescaline, and other structurally related phenethylamines. It synthesizes historical findings with modern pharmacological data, offering a resource for researchers investigating structure-activity relationships of psychedelic compounds. The guide details the historical context of N-Methylmescaline's discovery, its pharmacological profile, and the experimental methodologies used to assess its psychoactive potential.

Historical Context and Core Findings

N-Methylmescaline was first isolated and synthesized in 1937 by Ernst Späth and Johann Bruck.[1] As the N-methylated analog of the classic psychedelic mescaline, it was a natural candidate for early structure-activity relationship studies.[1] However, historical reports consistently indicated that N-Methylmescaline is pharmacologically distinct from mescaline, notably lacking psychedelic effects in humans at doses up to 25 mg.[1] This finding has been corroborated by preclinical studies, where N-Methylmescaline failed to substitute for mescaline in drug discrimination tests in rodents, a key indicator of shared subjective effects.[1][2]

Comparative Pharmacological Data

The primary mechanism of action for classic psychedelics like mescaline is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[3][4] The available data, though limited for N-Methylmescaline, suggests a significantly lower affinity for serotonin receptors compared to mescaline.

Data Presentation: Receptor Binding Affinities

Compound5-HT2A (Ki in nM)5-HT2C (Ki in nM)5-HT1A (Ki in nM)Notes
N-Methylmescaline ~5250 (A2 value)Not ReportedNot ReportedWeaker affinity than mescaline.[1]
Mescaline 9400 ± 21009900 ± 10006700 ± 600[5]
Escaline2100Not ReportedNot ReportedHigher affinity than mescaline.[6]
ProscalineNot ReportedNot ReportedNot ReportedReported to be more potent than mescaline in humans.
TMANot ReportedNot ReportedNot ReportedThe α-methyl analog of mescaline, with comparable potency.

Note: Ki values for mescaline and its analogs are from Luethi et al., 2022, and were determined using radioligand binding assays with human recombinant receptors. The A2 value for N-Methylmescaline is from historical reports and its experimental details are not fully specified.

Experimental Protocols

To facilitate the replication and expansion of these historical findings, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from modern receptor binding studies of phenethylamines and can be used to determine the binding affinity (Ki) of N-Methylmescaline and other compounds for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture and membrane preparation reagents.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Ketanserin (B1673593) (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds (N-Methylmescaline, mescaline, etc.) at various concentrations.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the 5-HT2A receptor and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of [3H]ketanserin (at a concentration near its Kd).

    • 50 µL of test compound at varying concentrations or vehicle (for total binding) or 10 µM ketanserin (for non-specific binding).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study in Rodents

This protocol outlines a standard two-lever drug discrimination procedure to assess the subjective effects of N-Methylmescaline relative to mescaline.

Subjects:

  • Male rats (e.g., Sprague-Dawley) weighing 250-300g.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light.

Procedure:

  • Training:

    • Food deprive the rats to 85% of their free-feeding body weight.

    • Train the rats to press a lever for food reinforcement on a fixed-ratio schedule.

    • Once lever pressing is established, begin discrimination training. On training days, administer either mescaline (e.g., 10 mg/kg, i.p.) or saline 30 minutes before the session.

    • When mescaline is administered, only presses on the "drug-correct" lever are reinforced. When saline is administered, only presses on the "saline-correct" lever are reinforced. The position of the drug-correct lever should be counterbalanced across animals.

    • Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% of total responses on the correct lever before the first reinforcer).

  • Substitution Testing:

    • Once the discrimination is stable, substitution tests with N-Methylmescaline can be conducted.

    • Administer various doses of N-Methylmescaline (e.g., 1, 3, 10, 30 mg/kg, i.p.) 30 minutes before the session.

    • During test sessions, presses on either lever are recorded but not reinforced to avoid influencing subsequent behavior (extinction session).

    • The percentage of responses on the drug-correct lever is measured for each dose of N-Methylmescaline.

  • Data Analysis:

    • A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding. Partial substitution is typically defined as 20-80% drug-lever responding.

Mandatory Visualizations

Signaling Pathway of Mescaline at the 5-HT2A Receptor

G Figure 1: Simplified 5-HT2A Receptor Signaling Cascade Mescaline Mescaline HTR2A 5-HT2A Receptor Mescaline->HTR2A Gq_G11 Gq/G11 HTR2A->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

G Figure 2: Workflow for a Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from cells expressing 5-HT2A receptor Reagent_Prep 2. Prepare Radioligand, Test Compounds, and Buffers Incubation 3. Incubate Membranes, Radioligand, and Test Compound Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting 5. Quantify Radioactivity using a Scintillation Counter Filtration->Counting IC50_Calc 6. Calculate IC50 values from competition curves Counting->IC50_Calc Ki_Calc 7. Determine Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc G Figure 3: Logic of Drug Discrimination cluster_training Training Phase cluster_testing Testing Phase Mescaline_Admin Mescaline Administration Drug_Lever Press 'Drug' Lever Mescaline_Admin->Drug_Lever Saline_Admin Saline Administration Saline_Lever Press 'Saline' Lever Saline_Admin->Saline_Lever Reinforcement Food Reward Drug_Lever->Reinforcement Saline_Lever->Reinforcement NMM_Admin N-Methylmescaline Administration Lever_Choice Animal Chooses Lever NMM_Admin->Lever_Choice No_Reinforcement No Reward Lever_Choice->No_Reinforcement Interpretation Interpretation: Does N-Methylmescaline produce a mescaline-like subjective state? Lever_Choice->Interpretation

References

A Comparative Guide to N-Methylmescaline Hydrochloride as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within forensic and research applications, the accuracy and reliability of quantitative and qualitative analyses are paramount. The choice of a reference standard is a critical determinant of data quality. This guide provides a comprehensive comparison of N-Methylmescaline hydrochloride as an analytical reference standard against its primary alternative, Mescaline hydrochloride, available as a Certified Reference Material (CRM).

Performance Comparison: Analytical Standard vs. Certified Reference Material

The selection of an appropriate reference standard hinges on the specific requirements of the analytical method and the desired level of accuracy and traceability. This compound is widely available as a standard analytical reference material, while Mescaline hydrochloride is offered as a Certified Reference Material (CRM), which implies a higher level of characterization and metrological traceability.[1][2][3]

FeatureThis compound (Analytical Standard)Mescaline Hydrochloride (Certified Reference Material)
Purity Typically ≥98%[4]Certified purity with a stated uncertainty (e.g., 99.8% ± 0.1%)
Certification Certificate of Analysis (CoA) provided, stating purityISO/IEC 17025 and ISO 17034 accredited; CoA includes certified property values, uncertainties, and metrological traceability[1]
Traceability Traceable to in-house standardsMetrologically traceable to higher-order standards (e.g., NIST)
Format Typically supplied as a crystalline solid[4][5]Often supplied as a solution in a certified concentration (e.g., 1 mg/mL in methanol)[1][2]
Stability Generally stable for ≥ 5 years when stored at -20°C[6]Documented stability under specified storage conditions[7]
CAS Number 6308-81-2[4]832-92-8[7]
Molecular Formula C₁₂H₁₉NO₃ • HCl[6]C₁₁H₁₇NO₃ • HCl[7]
Formula Weight 261.7 g/mol [6]247.7 g/mol [7]

Experimental Protocols

Accurate quantification of N-Methylmescaline and related compounds relies on robust analytical methodologies. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methods for the analysis of phenethylamines.

High-Performance Liquid Chromatography (HPLC) Method for Phenethylamine Analysis

This method is suitable for the quantitative analysis of this compound and its analogs.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

  • Alternative reference standard (e.g., Mescaline hydrochloride CRM)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare stock solutions of known concentrations. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like N-Methylmescaline.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable solvent. Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Identification and Quantification: Identify the analyte based on its retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) for higher sensitivity and specificity. A calibration curve is generated using the reference standard. Cayman Chemical offers a searchable GC-MS spectral database that includes data for many forensic drug standards.[6][8]

Visualizing the Workflow and Application

To further clarify the role of this compound as a reference standard, the following diagrams illustrate the experimental workflow for its comparison and its logical application in analytical testing.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation std_prep Reference Standard Preparation (N-Methylmescaline HCl & Alternatives) hplc HPLC Analysis std_prep->hplc gcms GC-MS Analysis std_prep->gcms sample_prep Sample Preparation sample_prep->hplc sample_prep->gcms data_acq Data Acquisition (Chromatograms, Spectra) hplc->data_acq gcms->data_acq quant Quantification & Comparison data_acq->quant report Reporting (Purity, Concentration) quant->report

Caption: Experimental workflow for comparing reference standards.

logical_relationship cluster_analytical_process Analytical Process cluster_reference_standard Reference Standard's Role cluster_result Result unknown_sample Unknown Sample (Contains Analyte) analytical_instrument Analytical Instrument (HPLC, GC-MS) unknown_sample->analytical_instrument instrument_response Instrument Response (Peak Area, Signal Intensity) analytical_instrument->instrument_response calibration_curve Calibration Curve (Response vs. Concentration) analytical_instrument->calibration_curve Generates final_result Accurate Quantification of Analyte in Sample instrument_response->final_result Compared Against ref_std N-Methylmescaline HCl Reference Standard (Known Purity & Concentration) ref_std->analytical_instrument calibration_curve->final_result Used for

Caption: Role of N-Methylmescaline HCl as a reference standard.

Conclusion

This compound serves as a reliable and essential analytical reference standard for qualitative and quantitative analyses in research and forensic settings. Its primary alternative, Mescaline hydrochloride CRM, offers the advantage of certified purity and metrological traceability, making it ideal for applications requiring the highest level of accuracy and for the validation of analytical methods. The choice between an analytical standard and a CRM will depend on the specific analytical needs, regulatory requirements, and budget constraints of the laboratory. For routine analyses, a well-characterized analytical standard like this compound is often sufficient, while for method validation, legal defensibility, and applications demanding the lowest uncertainty, a CRM is the preferred choice.

References

A Head-to-Head Comparison of N-Methylmescaline and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of N-Methylmescaline, a phenethylamine (B48288) alkaloid, and psilocybin, a tryptamine-based prodrug. Psilocybin is rapidly converted in vivo to its pharmacologically active metabolite, psilocin. Therefore, for all in vitro comparisons, psilocin is the relevant compound.

A significant disparity exists in the available research data. Psilocybin and its active metabolite psilocin have been extensively studied, whereas quantitative pharmacological data for N-Methylmescaline is scarce. To provide a meaningful comparison for the phenethylamine class, data for the parent compound, mescaline, is included and serves as a primary proxy for N-Methylmescaline's expected pharmacological profile.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary molecular target for classic psychedelics is the serotonin (B10506) 2A (5-HT2A) receptor. Agonism at this G-protein coupled receptor (GPCR) is understood to be the principal mechanism driving the characteristic psychoactive effects of these compounds.

Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. Data clearly shows that psilocin has a substantially higher affinity for the 5-HT2A receptor than mescaline and N-Methylmescaline. Psilocin also demonstrates significant affinity for other serotonin receptors, unlike mescaline, which is more selective for the 5-HT2 receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)

Compound 5-HT2A 5-HT1A 5-HT2C Data Source
N-Methylmescaline 5,250 Not Available Not Available [1]
Mescaline 2,240 >5,600 >5,600 [1][2]
Psilocin (active metabolite of Psilocybin) 6 100 14 [3]

Note: A lower Kᵢ value signifies higher binding affinity.

Functional Activity

Functional activity assays measure the biological response initiated by a ligand binding to a receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which indicates the potency of a compound, and the maximum efficacy (Eₘₐₓ), which describes the maximal response a compound can elicit compared to the endogenous ligand (e.g., serotonin).

Psilocin is a potent partial agonist at the 5-HT2A receptor, with an EC₅₀ value in the low nanomolar range.[4] In contrast, mescaline is a significantly less potent partial agonist, requiring micromolar concentrations to activate the 5-HT2A receptor.[5] Specific functional activity data for N-Methylmescaline is not available in the current literature.

Table 2: Comparative 5-HT2A Receptor Functional Activity

Compound Potency (EC₅₀ in nM) Efficacy (Eₘₐₓ) Data Source
N-Methylmescaline Not Available Not Available
Mescaline ~10,000 Partial Agonist [5]
Psilocin (active metabolite of Psilocybin) 10 Partial Agonist [4]

Note: A lower EC₅₀ value signifies higher potency.

Pharmacokinetic Profiles

Pharmacokinetics describes the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion. Psilocybin and mescaline exhibit distinct pharmacokinetic profiles. Psilocybin is a prodrug that must be dephosphorylated to the active psilocin, a process that occurs rapidly after oral administration.[3] Both psilocin and mescaline have relatively short elimination half-lives.[5] Pharmacokinetic data for N-Methylmescaline is not available.

Table 3: Comparative Pharmacokinetic Parameters (Human, Oral Administration)

Parameter Mescaline Psilocybin / Psilocin Data Source
Bioavailability ≥53% ~53% (as psilocin) [5]
Time to Peak Plasma Conc. (Tₘₐₓ) ~2.0 hours 1.8 - 4.0 hours [5]
Elimination Half-Life (t½) ~3.6 hours ~3.0 hours (psilocin) [5]
Primary Metabolism Oxidative deamination Dephosphorylation (Psilocybin → Psilocin); CYP2D6, CYP3A4 (Psilocin) [5]

| Active Compound(s) | Mescaline | Psilocin |[3] |

Signaling Pathways and Experimental Workflows

Canonical 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). This signaling cascade is central to the receptor's function.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist (e.g., Psilocin) Ligand->Receptor Binds Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Canonical 5-HT2A Gq Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to determine the binding affinity and functional activity of compounds at the 5-HT2A receptor.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).
  • Radioligand: [³H]ketanserin, a high-affinity 5-HT2A antagonist.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
  • Test Compounds: N-Methylmescaline, psilocin, etc., prepared in serial dilutions.
  • Equipment: 96-well microplates, cell harvester, scintillation counter.

2. Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates (e.g., GF/B glass fiber) with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.
  • Assay Setup: In each well of the 96-well plate, add the components in the following order for a final volume of 200 µL:
  • Total Binding: 50 µL Assay Buffer + 50 µL [³H]ketanserin (at a final concentration near its K_d, e.g., 0.4 nM) + 100 µL membrane suspension.
  • Non-specific Binding: 50 µL Non-specific Control (e.g., spiperone) + 50 µL [³H]ketanserin + 100 µL membrane suspension.
  • Test Compound: 50 µL of test compound dilution + 50 µL [³H]ketanserin + 100 µL membrane suspension.
  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash each well 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.
  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity in counts per minute (CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

    Binding_Assay_Workflow P1 Prepare Reagents: Membrane Prep, Radioligand, Test Compounds P2 Incubate Components in 96-Well Plate (Membrane + Radioligand ± Compound) P1->P2 P3 Separate Bound/Free Ligand via Rapid Filtration & Washing P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Plot Dose-Response Curve P4->P5 P6 Calculate IC₅₀ P5->P6 P7 Calculate Kᵢ (Cheng-Prusoff Equation) P6->P7

    Workflow for Radioligand Binding Assay
    Protocol 2: Calcium Mobilization Functional Assay (EC₅₀ Determination)

This functional assay measures Gq-protein activation by detecting the transient increase in intracellular calcium concentration that occurs upon 5-HT2A receptor stimulation, using a Fluorometric Imaging Plate Reader (FLIPR).

1. Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
  • Calcium-sensitive Dye: A fluorescent calcium indicator dye kit (e.g., Fluo-4 or Calcium-6).
  • Test Compounds: N-Methylmescaline, psilocin, etc., prepared in serial dilutions in Assay Buffer.
  • Equipment: 96- or 384-well black, clear-bottom assay plates; FLIPR instrument.

2. Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into black, clear-bottom microplates at a predetermined density (e.g., 40,000 cells/well) and allow them to adhere and grow overnight.
  • Dye Loading: Aspirate the culture medium from the cells. Add the calcium-sensitive dye, prepared in Assay Buffer according to the manufacturer's instructions (often containing probenecid (B1678239) to prevent dye extrusion).
  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
  • FLIPR Measurement:
  • Place the cell plate and the compound plate into the FLIPR instrument.
  • Establish a baseline fluorescence reading for several seconds.
  • The instrument automatically adds the test compounds from the compound plate to the cell plate.
  • Immediately monitor the change in fluorescence intensity over time (typically for 2-3 minutes). The agonist-induced increase in intracellular Ca²⁺ causes a sharp increase in fluorescence.

3. Data Analysis:

  • Quantify Response: The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

  • Determine EC₅₀: Plot the response against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • Determine Eₘₐₓ: The maximal response (top plateau of the curve) is the Eₘₐₓ. This is often expressed as a percentage of the response to a saturating concentration of a reference agonist like serotonin.

    Functional_Assay_Workflow S1 Plate 5-HT2A-Expressing Cells in Microplate & Culture Overnight S2 Load Cells with Calcium-Sensitive Fluorescent Dye S1->S2 S3 Measure Baseline Fluorescence (FLIPR Instrument) S2->S3 S4 Add Test Compound & Immediately Monitor Fluorescence Change S3->S4 S5 Data Analysis: Plot Dose-Response Curve S4->S5 S6 Calculate EC₅₀ & Eₘₐₓ S5->S6

    Workflow for Calcium Mobilization Assay

References

Lack of Psychedelic Effects of N-Methylmescaline in Humans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylmescaline and its parent compound, mescaline, to validate the absence of psychedelic effects of N-Methylmescaline in humans. The following sections present a detailed analysis based on available preclinical and human data, focusing on receptor binding, functional activity, and behavioral effects.

Quantitative Pharmacological Data

The primary determinant of a phenethylamine's psychedelic activity is its ability to bind to and activate the serotonin (B10506) 2A (5-HT2A) receptor. The following table summarizes the available quantitative data for N-Methylmescaline and mescaline.

ParameterN-MethylmescalineMescalineReference
Serotonin Receptor Affinity (A₂) (nM) 5,2502,240[1]
5-HT₂ₐ Receptor Binding Affinity (Kᵢ) (nM) Data not available~5,000 - 9,400[2]
5-HT₂ₐ Receptor Functional Activity (EC₅₀) (nM) Data not available~1,300 - 10,000[3]
Human Psychedelic Effects No central or peripheral effects observed at doses up to 25 mgPsychedelic effects observed at doses of 200-500 mg[1]

Note: While specific Kᵢ and EC₅₀ values for N-Methylmescaline at the 5-HT₂ₐ receptor are not available in the reviewed literature, the lower overall serotonin receptor affinity (higher A₂ value) compared to mescaline suggests a weaker interaction with the 5-HT₂ₐ receptor.[1]

Preclinical Evidence: Rodent Drug Discrimination Studies

Drug discrimination studies in animals are a reliable method to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

Experimental Protocol: Rodent Drug Discrimination

A standard two-lever operant conditioning chamber is utilized. Rodents, typically rats or mice, are trained to press one lever after receiving an injection of the psychoactive drug (e.g., mescaline) and a different lever after receiving a saline injection to receive a food reward. Once the animals reliably discriminate between the drug and saline, a test compound is administered to determine if the animals press the "drug" lever, indicating similar subjective effects.

Findings:

In rodent drug discrimination studies, N-Methylmescaline failed to substitute for mescaline.[1] This indicates that N-Methylmescaline does not produce the same interoceptive cues as mescaline, providing strong preclinical evidence for its lack of psychedelic effects.

Human Studies and Observations

N-Methylmescaline

Human data on N-Methylmescaline is limited and primarily comes from the work of Alexander Shulgin. In his book "PiHKAL" (Phenethylamines I Have Known and Loved), Shulgin documented his self-administered trials of numerous psychoactive compounds.

Experimental Protocol (as described by A. Shulgin - Inferred):

  • Subject: Alexander Shulgin.

  • Dosage: Up to 25 mg.

  • Route of Administration: Oral.

  • Observations: Shulgin reported no discernible central or peripheral effects at this dosage.

Mescaline

Mescaline has a long history of human use and has been studied more formally in clinical settings.

Experimental Protocol: Human Administration of Mescaline

A representative protocol for the administration of mescaline to healthy human subjects in a research setting is as follows:

  • Participants: Healthy adult volunteers with prior experience with psychedelic substances.

  • Screening: Thorough medical and psychiatric screening to exclude individuals with pre-existing conditions.

  • Design: Double-blind, placebo-controlled, crossover design.

  • Dosage: Oral administration of mescaline hydrochloride (e.g., 200-500 mg) or placebo, with doses counterbalanced across sessions.

  • Setting: A comfortable and supportive environment with trained monitors present.

  • Data Collection:

    • Physiological Measures: Blood pressure, heart rate, body temperature.

    • Psychometric Assessments: Standardized questionnaires administered at multiple time points to assess subjective effects. Common scales include:

      • Visual Analog Scales (VAS): For rating intensity of various subjective effects.

      • Altered States of Consciousness (ASC) Questionnaire: Measures changes in perception, mood, and cognition.

      • Mystical Experience Questionnaire (MEQ): Assesses mystical-type experiences.

      • Challenging Experience Questionnaire (CEQ): Quantifies difficult or distressing aspects of the experience.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the theoretical signaling pathway differences that likely underlie the presence and absence of psychedelic effects, and a typical workflow for a human psychedelic clinical trial.

G cluster_0 Mescaline cluster_1 N-Methylmescaline Mescaline Mescaline HT2A_M 5-HT2A Receptor Mescaline->HT2A_M Gq_M Gq/11 Activation HT2A_M->Gq_M PLC_M PLC Activation Gq_M->PLC_M IP3_DAG_M IP3 & DAG Increase PLC_M->IP3_DAG_M Psychedelic_Effects_M Psychedelic Effects IP3_DAG_M->Psychedelic_Effects_M NMM N-Methylmescaline HT2A_NMM 5-HT2A Receptor NMM->HT2A_NMM No_Activation Weak or No Activation HT2A_NMM->No_Activation

Caption: Putative 5-HT2A Receptor Signaling Differences.

G Start Participant Recruitment & Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessments Baseline Assessments (Physiological & Psychometric) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Blinded Monitoring Continuous Monitoring Drug_Admin->Monitoring Data_Collection Data Collection (Physiological & Psychometric) Monitoring->Data_Collection Scheduled time points Post_Session_Integration Post-Session Integration & Follow-up Data_Collection->Post_Session_Integration End Study Conclusion Post_Session_Integration->End

Caption: Human Psychedelic Clinical Trial Workflow.

Conclusion

  • Lower Serotonin Receptor Affinity: N-Methylmescaline exhibits a lower affinity for serotonin receptors in general compared to mescaline.[1]

  • Lack of Subjective Effects in Rodents: It fails to substitute for mescaline in drug discrimination studies, indicating a different subjective experience.[1]

  • Absence of Effects in Humans: Direct human trials by Alexander Shulgin at doses significantly higher than those found in nature produced no psychedelic or other central nervous system effects.[1]

References

Comparative Toxicity Analysis: N-Methylmescaline vs. Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of N-Methylmescaline and its parent compound, mescaline. The information presented is based on available experimental data to assist researchers in understanding the relative safety and pharmacological properties of these psychoactive phenethylamines.

Executive Summary

N-Methylmescaline, a naturally occurring alkaloid and a derivative of mescaline, exhibits a lower toxicity profile compared to mescaline.[1] This reduced toxicity is evidenced by a higher median lethal dose (LD50) and is consistent with its weaker affinity for serotonin (B10506) receptors, which are the primary targets for mescaline's psychoactive and physiological effects. N-methylation of mescaline has been shown to decrease its central nervous system potency.[1]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for mescaline and N-Methylmescaline in various animal models. A higher LD50 value indicates lower acute toxicity.

CompoundAnimal SpeciesRoute of AdministrationLD50 (mg/kg)LD50 (mmol/kg)Reference
Mescaline MouseIntraperitoneal (i.p.)212 - 3151.00 - 1.49--INVALID-LINK--
RatIntraperitoneal (i.p.)132 - 4100.62 - 1.94--INVALID-LINK--
Guinea PigIntraperitoneal (i.p.)3281.55--INVALID-LINK--
DogIntravenous (i.v.)540.26--INVALID-LINK--
Rhesus MonkeyIntravenous (i.v.)1300.62--INVALID-LINK--
N-Methylmescaline MouseIntraperitoneal (i.p.)3891.72--INVALID-LINK--
RatIntraperitoneal (i.p.)4772.12--INVALID-LINK--
Guinea PigIntraperitoneal (i.p.)4291.90--INVALID-LINK--
DogIntravenous (i.v.)>113>0.50--INVALID-LINK--
Rhesus MonkeyIntravenous (i.v.)>113>0.50--INVALID-LINK--

Neurotoxicity and Physiological Effects

Mescaline: Mescaline's psychoactive effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[2][3] High doses can lead to a range of physiological effects, including increased heart rate and blood pressure, pupil dilation, and changes in motor function.[4] While there is no strong evidence of direct neurotoxicity in typical human use, high doses in animal studies can induce convulsions and respiratory arrest.[4]

N-Methylmescaline: N-Methylmescaline exhibits a significantly lower affinity for serotonin receptors compared to mescaline.[1] Specifically, its affinity for the 5-HT2A receptor is about half that of mescaline. This reduced receptor binding is a likely contributor to its decreased central nervous system potency and lower toxicity.[1] In rodent drug discrimination tests, N-Methylmescaline did not substitute for mescaline, further indicating a different and less potent pharmacological profile.[1] Studies by Alexander Shulgin indicated that N-Methylmescaline shows no central or peripheral effects at doses up to 25 mg.[1]

Experimental Protocols

Acute Toxicity (LD50) Determination in Rodents (General Protocol)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a phenethylamine (B48288) derivative, such as mescaline or N-Methylmescaline, in a rodent model (e.g., mice or rats).

1. Animal Model and Housing:

  • Species: Albino mice or Wistar rats.

  • Health Status: Healthy, adult animals of a specific weight range.

  • Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have access to food and water ad libitum before the experiment.

2. Dose Preparation:

  • The test substance is dissolved in a suitable vehicle (e.g., saline).

  • A range of doses is prepared, typically in a logarithmic progression, to establish a dose-response curve.

3. Administration:

  • The substance is administered via a specific route, commonly intraperitoneal (i.p.) or oral (p.o.) gavage.

  • A control group receives the vehicle only.

4. Observation:

  • Animals are observed continuously for the first few hours post-administration and then periodically for at least 24 to 48 hours.

  • Observations include signs of toxicity such as convulsions, changes in motor activity, respiratory distress, and mortality.

5. Data Analysis:

  • The number of mortalities at each dose level is recorded.

  • The LD50 value and its confidence intervals are calculated using statistical methods such as probit analysis.

Signaling Pathways and Experimental Workflows

Serotonergic Signaling Pathway

The following diagram illustrates the interaction of mescaline and N-Methylmescaline with the 5-HT2A receptor, a key pathway for their psychoactive effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Psychoactive Effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Mescaline Mescaline Mescaline->5-HT2A_Receptor Agonist (High Affinity) N-Methylmescaline N-Methylmescaline N-Methylmescaline->5-HT2A_Receptor Agonist (Lower Affinity)

Caption: Serotonergic pathway activation by mescaline and N-Methylmescaline.

Acute Toxicity (LD50) Determination Workflow

This diagram outlines the general experimental workflow for determining the LD50 of a compound.

Start Start Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Start->Animal_Acclimation Dose_Preparation Dose Group Preparation (Logarithmic Scale) Animal_Acclimation->Dose_Preparation Compound_Administration Compound Administration (i.p., p.o.) Dose_Preparation->Compound_Administration Observation Observation Period (24-48 hours) Compound_Administration->Observation Data_Collection Data Collection (Mortality, Toxic Signs) Observation->Data_Collection LD50_Calculation LD50 Calculation (Probit Analysis) Data_Collection->LD50_Calculation End End LD50_Calculation->End

Caption: General workflow for an acute toxicity (LD50) study.

References

The Impact of N-Methylation on Mescaline's Psychedelic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the role of N-methylation on the bioactivity of mescaline, a classic psychedelic phenethylamine. By examining its N-methylated analogs, N-methylmescaline (NMM) and N,N-dimethylmescaline (trichocereine), we explore the structure-activity relationships that govern interaction with the primary psychedelic target, the serotonin (B10506) 2A (5-HT2A) receptor. This document synthesizes available experimental data to offer a clear comparison of these compounds' receptor affinities and functional activities, supported by detailed experimental methodologies and pathway visualizations.

Introduction: Mescaline and the Significance of N-Methylation

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in cacti such as peyote (Lophophora williamsii).[1] Its psychoactive effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor.[1][2] The addition of methyl groups to the primary amine (N-methylation) is a common structural modification in drug design that can significantly alter a compound's pharmacological profile, affecting its potency, selectivity, and metabolism. In the realm of psychedelic phenethylamines, N-methylation has been observed to consistently reduce or abolish hallucinogenic activity.[3] This guide examines the available data for mescaline and its N-methylated derivatives to elucidate the specific impact of this structural change.

Comparative Pharmacological Data

The psychedelic effects of compounds like mescaline are strongly correlated with their ability to bind to and activate the 5-HT2A receptor.[4] The following tables summarize the available quantitative data for mescaline and its N-methylated analogs. It is important to note that directly comparable data from a single study testing all three compounds is limited in the scientific literature. The data presented is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

Table 1: Comparative 5-HT Receptor Binding Affinities

Binding affinity, represented by the inhibition constant (Kᵢ) or the antagonist equilibrium dissociation constant (A₂), indicates how strongly a compound binds to a receptor. A lower value signifies a higher binding affinity.

Compound5-HT₂ₐ Receptor Kᵢ (nM)Serotonin Receptor A₂ (nM)Data Source(s)
Mescaline ~9,4002,240[3][5]
N-Methylmescaline Not Available5,250[3]
N,N-Dimethylmescaline Not AvailableNot AvailableN/A

Observations: N-methylmescaline displays approximately half the affinity for serotonin receptors compared to mescaline, suggesting that the addition of a single methyl group hinders receptor binding.[3]

Table 2: Comparative 5-HT₂ₐ Receptor Functional Activity

Functional activity is a measure of a compound's ability to elicit a biological response upon binding to a receptor. It is often expressed as the half-maximal effective concentration (EC₅₀), with a lower value indicating greater potency.

Compound5-HT₂ₐ Receptor EC₅₀ (nM)In Vivo Activity (Rodent Model)Data Source(s)
Mescaline ~10,000Induces head-twitch response (HTR)[1][4]
N-Methylmescaline Not AvailableFails to substitute for mescaline in drug discrimination tests[3]
N,N-Dimethylmescaline Not AvailableProduces mescaline-like effects at 50 mg/kg (intraperitoneal)[3]

Observations: While in vitro functional data for the N-methylated analogs is scarce, in vivo studies indicate a significant loss of mescaline-like psychoactivity with single N-methylation.[3] In contrast, di-methylation results in a compound that retains some mescaline-like behavioral effects in rodents, although human psychoactivity remains controversial and poorly documented.[3]

Key Signaling & Experimental Visualizations

To understand the mechanisms of action and the methods used to assess these compounds, the following diagrams illustrate the primary signaling pathway and a standard experimental workflow.

5-HT₂ₐ Receptor Signaling Pathway

Mescaline's psychedelic effects are initiated by the activation of the 5-HT₂ₐ receptor, which is primarily coupled to the Gq/11 signaling cascade. This pathway leads to an increase in intracellular calcium, a key event in neuronal excitation.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mescaline Mescaline (Agonist) Receptor 5-HT2A Receptor Mescaline->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response Leads to

Figure 1. Simplified 5-HT₂ₐ receptor Gq/11 signaling cascade.
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound for the 5-HT₂ₐ receptor, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps of this technique.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing 5-HT2A receptors A1 Incubate membranes, radioligand, and test compound together P1->A1 P2 Prepare radioligand (e.g., [³H]ketanserin) P2->A1 P3 Prepare test compound (e.g., Mescaline) at various concentrations P3->A1 A2 Competition for binding sites occurs A1->A2 S1 Rapidly filter contents through glass fiber filter plate to separate bound from free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation cocktail and count radioactivity (CPM) S2->S3 D1 Plot % inhibition vs. log[test compound] S3->D1 D2 Determine IC₅₀ value from curve D1->D2 D3 Calculate Ki value using Cheng-Prusoff equation D2->D3

Figure 2. Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the pharmacological characterization of mescaline and its analogs.

Synthesis of N-Methylated Mescaline Analogs (Representative Protocol)

This protocol describes a general method for the N-methylation of a primary amine like mescaline via reductive amination.

  • Formation of the Imine: Dissolve mescaline (1 equivalent) in a suitable solvent such as methanol. Add paraformaldehyde (for N-methylmescaline) or an aqueous solution of formaldehyde (B43269) (37%, for N,N-dimethylmescaline) (1.1 to 2.5 equivalents). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise (1.5 to 3 equivalents).

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir for several hours or overnight at room temperature. Quench the reaction by the slow addition of water, followed by acidification with HCl.

  • Extraction: Evaporate the solvent (e.g., methanol) under reduced pressure. Perform a liquid-liquid extraction. Make the aqueous layer basic with NaOH and extract the product with a nonpolar solvent like dichloromethane (B109758) or diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent to yield the crude product. The final product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of test compounds.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]ketanserin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM ketanserin).

    • 96-well filter plates (e.g., GF/B).

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, various concentrations of the test compound (mescaline, NMM, etc.), a fixed concentration of [³H]ketanserin (e.g., 1-2 nM), and the cell membrane suspension.

    • Set up parallel wells for total binding (no test compound) and non-specific binding (with excess unlabeled antagonist).

    • Incubate the plate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity in counts per minute (CPM).

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium following receptor activation.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom assay plates.

    • Fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the cells in the assay plates and grow to confluence.

    • Load the cells with the Fluo-4 AM dye solution in assay buffer and incubate for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and record a stable baseline fluorescence reading.

    • Add the test compound (agonist) at various concentrations using the instrument's injector.

    • Immediately begin recording the fluorescence signal over time (typically 1-3 minutes) to capture the peak response.

    • Analyze the data by calculating the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Head-Twitch Response (HTR) In Vivo Assay

The HTR in rodents is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.

  • Subjects: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Acclimate mice to the testing environment (e.g., a standard observation chamber) for at least 30 minutes before drug administration.

    • Administer the test compound (mescaline, NMM, etc.) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of head twitches over a specified period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory behavior.

    • Data can be collected by a trained observer or using an automated system with a magnet affixed to the mouse's head.

    • Analyze the data by plotting the total number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal response).

Conclusion

The assessment of mescaline and its N-methylated analogs reveals a clear structure-activity relationship concerning psychedelic potential. The available data strongly indicates that N-methylation significantly reduces affinity for serotonin receptors, particularly the 5-HT₂ₐ receptor, which is the primary target for psychedelic action.

  • Mono-N-methylation (N-methylmescaline) leads to a notable decrease in receptor affinity and a loss of mescaline-like behavioral effects in animal models.[3]

  • Di-N-methylation (N,N-dimethylmescaline) appears to partially restore some in vivo activity in rodents, though its psychedelic effects in humans are not well-established and its in vitro pharmacology remains largely uncharacterized.[3]

These findings underscore the critical role of the unsubstituted primary amine in mescaline for optimal interaction with the 5-HT₂ₐ receptor. This comparative guide provides a foundational understanding for researchers engaged in the study of psychedelic compounds and the rational design of novel psychoactive agents, highlighting that even minor structural modifications like N-methylation can profoundly alter the pharmacological and behavioral profile of a classic psychedelic.

References

Safety Operating Guide

Navigating the Disposal of N-Methylmescaline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Methylmescaline hydrochloride, a phenethylamine (B48288) intended for research and forensic applications, requires stringent disposal procedures due to its potential classification as a controlled substance.[1][2][3] Adherence to these protocols is essential to prevent diversion and ensure environmental safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS was not found in the search results, general safety precautions for handling similar chemical compounds should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[4][5] In case of accidental exposure, such as skin or eye contact, rinse the affected area with copious amounts of water and seek immediate medical attention.[4][6]

Regulatory Framework for Disposal

The disposal of this compound is governed by regulations for controlled substances, primarily enforced by the U.S. Drug Enforcement Administration (DEA). The core principle of these regulations is that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed back into a physical or chemical state that could be misused.[7]

It is illegal for unauthorized individuals or entities, including many institutional Environmental Health & Safety (EHS) departments, to take possession of DEA-regulated substances for disposal.[8] Therefore, laboratories must follow a specific protocol involving authorized third parties.

Step-by-Step Disposal Protocol

The recommended and legally compliant method for disposing of expired, unwanted, or non-recoverable this compound is through a DEA-registered reverse distributor.[8][9][10]

Step 1: Segregation and Labeling

  • Clearly label any containers of this compound intended for disposal with "EXPIRED," "WASTE," or "FOR DISPOSAL."

  • Segregate these materials from the active chemical inventory within a secure, locked storage location to prevent accidental use.[10]

Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Department

  • Your institution's EHS department is the primary point of contact. They will have established procedures and contracted vendors for the disposal of controlled substances.[10][11]

  • Inform them of your intent to dispose of a controlled substance. They will guide you through the institution-specific process.

Step 3: Engage a DEA-Registered Reverse Distributor

  • Your EHS department will likely facilitate contact with a licensed reverse distributor.[10] These companies are authorized by the DEA to handle and destroy controlled substances.[8]

Step 4: Documentation

  • Meticulous record-keeping is a legal requirement. The type of documentation depends on the schedule of the controlled substance.

  • For Schedule I and II substances, a DEA Form 222 is required for the transfer to the reverse distributor.[8][9]

  • For Schedule III-V substances, an invoice is typically used.[8][9]

  • All records of the transfer and disposal must be maintained for a minimum of two years.[8]

Step 5: Packaging and Transfer

  • The reverse distributor will provide instructions on how to package the material for transport.

  • The transfer of the material must be witnessed, and a chain of custody form is often required.[10]

Disposal of Residual and Non-Recoverable Amounts

In a laboratory setting, it is common to have trace amounts of a substance remaining in vials or syringes after use.

  • Non-Recoverable Waste: If the residual amount cannot be drawn out with a syringe, the empty container may be considered "non-recoverable."[10] In such cases, the empty container can typically be disposed of in a biohazard sharps container.[10] The disposal of this non-recoverable waste should be documented on the usage log, zeroing out the container's balance.[10]

  • Spills and Breakage: Accidental spills or breakage do not constitute a "loss" of the substance in a regulatory sense.[8] Any recoverable material from a spill must be collected and disposed of as outlined above.[8] The incident must be documented on DEA Form 41, noting it as an "unintentional destruction."[9] This form requires the signatures of the individual involved, a witness, and the DEA registrant.[9]

Unacceptable disposal methods for any recoverable amount of this compound include flushing down the sink, mixing with absorbents like cat litter, or discarding in regular laboratory waste.[10]

Quantitative Data and Regulatory Summary

ParameterGuideline/RequirementCitation
Disposal Method Transfer to a DEA-Registered Reverse Distributor[8][9][10]
"Non-Retrievable" Standard Cannot be transformed to a physical or chemical condition or state as a controlled substance or analogue.[7]
Record Keeping All transfer and disposal records must be kept for at least 2 years.[8]
DEA Form for Schedule I/II DEA Form 222 for transfer to reverse distributor.[8][9]
DEA Form for Spills/Breakage DEA Form 41 for unintentional destruction.[9]

Disposal Workflow

cluster_start Start cluster_assessment Initial Assessment cluster_non_recoverable Non-Recoverable Waste cluster_recoverable Recoverable Waste cluster_spill Spill or Breakage start This compound to be disposed is_recoverable Is the material recoverable? start->is_recoverable Intentional Disposal spill Spill or breakage occurs start->spill Accident dispose_sharps Dispose of empty container in biohazard sharps container is_recoverable->dispose_sharps No segregate Segregate and label for disposal is_recoverable->segregate Yes log_disposal Document disposal in usage log dispose_sharps->log_disposal contact_ehs Contact Institutional EHS segregate->contact_ehs reverse_distributor Arrange pickup with DEA-registered reverse distributor contact_ehs->reverse_distributor document Complete required DEA forms (e.g., Form 222) and maintain records reverse_distributor->document transfer Transfer to reverse distributor with chain of custody document->transfer collect Collect recoverable material spill->collect Yes document_spill Document on DEA Form 41 spill->document_spill No collect->segregate document_spill->log_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of N-Methylmescaline hydrochloride. Given the limited publicly available, compound-specific safety data, this guidance is based on best practices for handling potent, biologically active research chemicals and data from structurally similar phenethylamines. A thorough risk assessment should be conducted prior to handling this compound.

Hazard Identification and Immediate Precautions

This compound is a phenethylamine (B48288) derivative intended for research and forensic applications.[1] The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled with extreme caution, assuming high potency and potential for adverse health effects. All routes of exposure (inhalation, ingestion, skin, and eye contact) should be considered potentially hazardous.

In case of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body PartProtection LevelSpecificationsRationale
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Chemical-resistant nitrile or neoprene.Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.
Eyes & Face Full CoverageSafety Goggles: Chemical splash goggles conforming to recognized standards (e.g., ANSI Z87.1). Face Shield: To be worn over safety goggles, especially when there is a risk of splashes or aerosol generation.Protects against accidental splashes to the eyes and face, which are primary routes of exposure.
Respiratory As-Needed BasisNIOSH-approved Respirator: Required when handling powders outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation. The type of respirator should be selected based on a risk assessment.Minimizes the risk of inhaling fine particles or aerosols.
Body Full CoverageLaboratory Coat: Long-sleeved, flame-resistant lab coat with snug-fitting cuffs. Chemical Apron: Recommended when handling larger quantities or when there is a significant splash risk.Prevents contamination of personal clothing and skin.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk.

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a properly functioning chemical fume hood and emergency equipment (eyewash station, safety shower) are accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling (in a Chemical Fume Hood):

    • All manipulations of this compound, especially as a solid, should be performed within a certified chemical fume hood to control airborne particles.

    • Use tools and techniques that minimize dust generation.

    • For weighing, use an analytical balance inside the fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular WeightAcute Toxicity (Oral LD50, mouse)
This compound 6308-81-2C₁₂H₁₉NO₃ • HCl261.7 g/mol Data not available
Mescaline hydrochloride 832-92-8C₁₁H₁₇NO₃ • HCl247.72 g/mol 800 mg/kg[3]

Note: The absence of data does not imply that this compound is safe. It should be handled as a potent compound with unknown toxicity.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Identification: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

    • The container must be compatible with the chemical waste.

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Risk Assessment - Don PPE - Prepare Workspace handling Handling in Fume Hood - Weighing - Solution Preparation - Experimentation prep->handling post_handling Post-Handling - Decontaminate Surfaces - Doff PPE handling->post_handling waste_collection Waste Collection - Segregate Waste - Label Containers post_handling->waste_collection storage Secure Storage - Designated Area waste_collection->storage disposal Disposal - Contact EHS - Licensed Vendor storage->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylmescaline hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methylmescaline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.